molecular formula C8H14N2O B13166473 (1-Methyl-5-propyl-1h-pyrazol-3-yl)methanol

(1-Methyl-5-propyl-1h-pyrazol-3-yl)methanol

Cat. No.: B13166473
M. Wt: 154.21 g/mol
InChI Key: GUCWFPREWSEAGA-UHFFFAOYSA-N
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Description

(1-Methyl-5-propyl-1h-pyrazol-3-yl)methanol is a useful research compound. Its molecular formula is C8H14N2O and its molecular weight is 154.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1-Methyl-5-propyl-1h-pyrazol-3-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-Methyl-5-propyl-1h-pyrazol-3-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

(1-methyl-5-propylpyrazol-3-yl)methanol

InChI

InChI=1S/C8H14N2O/c1-3-4-8-5-7(6-11)9-10(8)2/h5,11H,3-4,6H2,1-2H3

InChI Key

GUCWFPREWSEAGA-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=NN1C)CO

Origin of Product

United States

Foundational & Exploratory

Comprehensive Physicochemical Profiling of (1-Methyl-5-propyl-1H-pyrazol-3-yl)methanol: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the pyrazole nucleus represents a privileged scaffold, frequently deployed to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates. Specifically, (1-Methyl-5-propyl-1H-pyrazol-3-yl)methanol (CAS: 1365938-18-6) has emerged as a highly versatile building block. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural mechanics, and the self-validating experimental workflows required for its characterization. Designed for researchers and drug development professionals, this guide bridges the gap between theoretical molecular descriptors and practical laboratory methodologies.

Chemical Identity & Core Physicochemical Properties

Understanding the baseline metrics of a fragment is the first step in rational drug design. The structural features of (1-Methyl-5-propyl-1H-pyrazol-3-yl)methanol—comprising a lipophilic propyl chain, a sterically directing N-methyl group, and a hydrogen-bonding hydroxymethyl moiety—create a finely tuned physicochemical profile.

The quantitative data below summarizes the core properties of the compound, sourced from authoritative chemical databases like [1].

ParameterValuePharmacological Significance
CAS Number 1365938-18-6Standardized registry identification.
Molecular Formula C8H14N2ODefines the atomistic composition and stoichiometry.
Molecular Weight 154.21 g/mol Ideal for Fragment-Based Drug Discovery (FBDD); allows extensive functionalization without exceeding Lipinski's 500 Da limit.
LogP 0.8649Indicates optimal amphiphilicity, balancing aqueous solubility with the ability to permeate lipid bilayers.
TPSA 38.05 ŲHighly favorable for membrane permeability; values < 40 Ų strongly correlate with Blood-Brain Barrier (BBB) penetration.
H-Bond Donors 1Minimizes the desolvation penalty required during target binding.
H-Bond Acceptors 3Provides critical anchor points for interacting with kinase hinge regions or cyclooxygenase active sites.
Rotatable Bonds 3Low conformational flexibility minimizes the entropic penalty upon binding to a target protein.

Mechanistic Insights: Structure-Property Relationships

As application scientists, we must look beyond raw data to understand the causality of a molecule's behavior in biological systems.

Lipophilicity and Permeability: The calculated LogP of 0.8649 is not a coincidence; it is the direct thermodynamic result of balancing the hydrophobic C5-propyl chain against the hydrophilic C3-methanol group. This specific partition coefficient sits in the "sweet spot" for oral bioavailability. It ensures the molecule is soluble enough in the aqueous environment of the gastrointestinal tract, yet lipophilic enough to undergo passive transcellular diffusion across the enterocyte lipid bilayer.

Electronic Distribution and Conformational Locking: The electron-rich pyrazole ring is modulated by its substituents. Crucially, the presence of the N1-methyl group prevents tautomerization. By locking the molecule into a single defined tautomeric state, the entropic cost during protein-ligand binding is significantly reduced. Furthermore, the low Topological Polar Surface Area (TPSA = 38.05 Ų) is a direct consequence of the localized electron clouds around the nitrogen and oxygen atoms, making this scaffold an excellent candidate for central nervous system (CNS) therapeutics where BBB penetration is mandatory.

Pharmacophore Mapping & Target Interactions

Pyrazole derivatives are widely recognized for their broad pharmacological utility, including anti-inflammatory, antimicrobial, and anticancer activities ()[2]. The following diagram illustrates how the specific functional groups of (1-Methyl-5-propyl-1H-pyrazol-3-yl)methanol map to potential target interactions.

Pharmacophore Core Pyrazole Core (Pi-Pi Stacking) Target Target Protein (e.g., Kinase/COX) Core->Target Binding N1 N1-Methyl Group (Steric Shielding) N1->Core C5 C5-Propyl Chain (Hydrophobic Pocket) C5->Core C5->Target Lipophilic C3 C3-Methanol Group (H-Bonding) C3->Core C3->Target H-Bonding

Pharmacophore features of (1-Methyl-5-propyl-1H-pyrazol-3-yl)methanol in target binding.

Experimental Workflows for Physicochemical Characterization

To ensure scientific integrity, the characterization of building blocks must rely on self-validating experimental systems. The workflows below detail the exact methodologies required to empirically verify the theoretical properties of this pyrazole derivative.

Workflow A Compound Synthesis & Purification (>95%) B Solid-State Characterization (XRD, DSC) A->B C Thermodynamic Solubility (Shake-Flask Method) B->C D Lipophilicity Profiling (HPLC / Octanol-Water) B->D E LC-MS/MS Quantification & Data Acquisition C->E D->E F Physicochemical Data Integration E->F

Workflow for the comprehensive physicochemical characterization of pyrazole derivatives.

Protocol A: Thermodynamic Solubility Profiling

Unlike kinetic solubility, which can be artificially inflated by the solvent vehicle (e.g., DMSO), thermodynamic solubility represents the true equilibrium between the solid compound and the aqueous buffer.

Step-by-Step Methodology:

  • Solid Excess Addition: Add 5 mg of (1-Methyl-5-propyl-1H-pyrazol-3-yl)methanol powder to a glass vial containing 1 mL of phosphate-buffered saline (PBS, pH 7.4).

    • Causality: Adding an excess of the solid ensures that the chemical potential of the solid phase dictates the equilibrium, strictly avoiding metastable supersaturation states.

  • Incubation & Equilibration: Seal the vial and place it in a thermostatic shaker at 37°C, shaking at 300 rpm for 48 hours.

    • Causality: A 48-hour incubation allows the system to overcome the activation energy of dissolution, reaching true thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter.

    • Causality: Centrifugation followed by filtration removes undissolved micro-particulates that would otherwise cause light scattering or false-positive concentration spikes in LC-MS/MS. The first 0.2 mL of filtrate is discarded to saturate any non-specific binding sites on the filter membrane.

  • Quantification: Analyze the filtrate via HPLC-UV or LC-MS/MS against a standard calibration curve.

Protocol B: Determination of Partition Coefficient (LogP) via Shake-Flask Method

This protocol establishes the lipophilicity of the compound by measuring its distribution between an aqueous phase and an organic phase.

Step-by-Step Methodology:

  • Phase Mutual Saturation: Stir equal volumes of n-octanol and PBS (pH 7.4) together for 24 hours at room temperature, then separate the phases.

    • Causality: Pre-saturating the phases prevents volume shifts during the actual partitioning experiment, ensuring the phase ratio remains exactly as intended.

  • Solute Addition: Dissolve a known mass of the pyrazole derivative in the pre-saturated aqueous phase to create a stock solution (e.g., 100 µg/mL).

  • Partitioning: Combine 2 mL of the spiked aqueous phase with 2 mL of the pre-saturated n-octanol phase in a sealed glass tube. Rotate end-over-end at 20 rpm for 2 hours.

    • Causality: Slow end-over-end rotation (rather than vigorous vortexing) prevents the formation of micro-emulsions, which can falsely elevate the apparent aqueous concentration due to suspended octanol micro-droplets.

  • Phase Disengagement: Centrifuge the tubes at 3000 x g for 10 minutes.

    • Causality: Centrifugation guarantees complete phase disengagement, providing a self-validating system where the boundary layer is sharply defined.

  • Analysis: Carefully extract aliquots from both the octanol and aqueous layers. Quantify the concentration in each phase using LC-MS/MS. LogP is calculated as

    
    .
    

Applications in Drug Discovery

The structural architecture of (1-Methyl-5-propyl-1H-pyrazol-3-yl)methanol makes it a prime candidate for Fragment-Based Drug Discovery (FBDD). The pyrazole core is a known bioisostere for amides and aromatic rings, frequently utilized in the design of selective COX-2 inhibitors (akin to Celecoxib) and various kinase inhibitors. The C3-methanol group serves as an excellent synthetic handle for further derivatization—such as esterification or etherification—allowing medicinal chemists to rapidly generate diverse libraries while maintaining the favorable physicochemical properties of the core scaffold.

References

  • ChemSrc Database. "1365938-18-6 (1-Methyl-5-propyl-1h-pyrazol-3-yl)methanol". ChemSrc. URL: [Link]

  • Alfei, S., & Zuccari, G. (2022). "Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation". National Center for Biotechnology Information (NCBI) / PMC. URL:[Link]

  • MDPI Molecules. (2022). "Synthesis, Physicochemical, Thermal and Antioxidative Properties of Zn(II) Coordination Compounds with Pyrazole-Type Ligand". MDPI. URL:[Link]

Sources

Comprehensive Spectroscopic Characterization of (1-Methyl-5-propyl-1H-pyrazol-3-yl)methanol: A Technical Guide for Structural Elucidation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Elucidation Strategy

In modern drug discovery, substituted pyrazoles are privileged pharmacophores due to their metabolic stability and diverse hydrogen-bonding capabilities. (1-Methyl-5-propyl-1H-pyrazol-3-yl)methanol (CAS: 1365938-18-6) is a highly versatile building block. However, the regiochemical assignment of structurally asymmetric pyrazoles—specifically differentiating 1,3,5-substitution from 1,4,5- or 1,3,4-patterns—requires a rigorous, self-validating analytical approach.

This whitepaper provides an authoritative guide to the spectroscopic profiling (NMR, IR, HRMS) of (1-Methyl-5-propyl-1H-pyrazol-3-yl)methanol. Rather than merely listing data, we emphasize the causality behind experimental choices and the mechanistic origins of the observed signals. By employing orthogonal techniques, the analytical workflow acts as a self-validating system where molecular weight (HRMS), functional group presence (IR), and atomic connectivity (2D NMR) independently confirm the same structural truth.

Workflow N1 Sample Prep (Solubilization) N2 HRMS (Exact Mass) N1->N2 N3 FT-IR (Functional Groups) N2->N3 N4 1D/2D NMR (Connectivity) N3->N4 N5 Structure Validation N4->N5

Fig 1: Orthogonal spectroscopic workflow for structural validation.

High-Resolution Mass Spectrometry (HRMS)

Mechanistic Rationale

Electrospray Ionization (ESI) in positive mode is the optimal technique for this compound. The pyrazole ring possesses a basic, "pyridine-like" nitrogen (N2) with a lone pair orthogonal to the aromatic


-system. This nitrogen readily accepts a proton in acidic media (e.g., 0.1% formic acid), yielding a robust 

pseudo-molecular ion .
Fragmentation Pathway Analysis

Upon collision-induced dissociation (CID), the molecule undergoes predictable, thermodynamically driven fragmentation:

  • Loss of Water (-18 Da): The primary fragmentation event is the elimination of

    
     from the C3-hydroxymethyl group, forming a highly stable resonance-stabilized allylic/benzylic-type carbocation at 
    
    
    
    137.
  • Alkyl Chain Cleavage (-42 Da): The C5-propyl group undergoes homolytic cleavage or propene elimination via a McLafferty-type rearrangement, yielding a core pyrazole fragment at

    
     113.
    

MS_Frag M1 [M+H]+ m/z 155.1184 M2 [M+H - H2O]+ m/z 137.1079 M1->M2 -H2O (-18 Da) M3 [M+H - C3H7]+ m/z 113.0715 M1->M3 -Propyl (-42 Da) M4 Pyrazole Core m/z 95.0609 M2->M4 -Propene (-42 Da)

Fig 2: Proposed ESI-MS/MS fragmentation pathways for the pyrazole.

HRMS Data Summary
Ion SpeciesTheoretical

Observed

Mass Error (ppm)Assignment

155.1184155.1186< 2.0Intact protonated molecule

137.1079137.1081< 2.0Loss of hydroxyl as water

113.0715113.0712< 3.0Cleavage of C5-propyl group
Experimental Protocol: HRMS Acquisition
  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol. Dilute the stock 1:100 in a solution of 50:50 Methanol:Water containing 0.1% Formic Acid.

  • Instrument Setup: Calibrate a Q-TOF mass spectrometer using a standard tuning mix (e.g., Agilent ESI-L) in positive ion mode to ensure sub-2 ppm mass accuracy.

  • Injection: Introduce the sample via direct infusion using a syringe pump at a flow rate of 10 µL/min.

  • Acquisition Parameters: Set the capillary voltage to 3.0 kV, desolvation gas temperature to 250 °C, and acquire data over a mass range of

    
     50 to 500. Apply a collision energy of 15-25 eV for MS/MS acquisition.
    

Fourier Transform Infrared (FT-IR) Spectroscopy

Mechanistic Rationale

Attenuated Total Reflectance (ATR) FT-IR is strictly preferred over traditional KBr pellet methods. KBr is highly hygroscopic; absorbed atmospheric moisture creates a broad artifact band at ~3400 cm⁻¹, which would obscure the genuine


 stretch of the molecule's hydroxymethyl group . ATR requires zero sample preparation, ensuring the integrity of the hydrogen-bonding network.
FT-IR Data Summary
Wavenumber (cm⁻¹)IntensityPeak ShapeFunctional Group Assignment
3350 - 3250StrongBroad

stretch (Hydroxymethyl)
2960, 2875MediumSharp

stretch (Aliphatic propyl/methyl)
1555, 1460MediumSharp

and

stretch (Pyrazole ring)
1045StrongSharp

stretch (Primary alcohol)
Experimental Protocol: ATR-FTIR Acquisition
  • Background Collection: Clean the diamond ATR crystal with isopropanol and a lint-free wipe. Acquire a 32-scan background spectrum from 4000 to 400 cm⁻¹ in ambient air.

  • Sample Application: Place 2-3 mg of the neat compound directly onto the center of the diamond crystal. Lower the pressure anvil until a click is heard, ensuring intimate contact between the sample and the evanescent wave.

  • Acquisition: Acquire 32 scans at a resolution of 4 cm⁻¹. Process the data using baseline correction and atmospheric suppression algorithms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mechanistic Rationale & Self-Validation

NMR is the definitive tool for proving the regiochemistry of the pyrazole core. The chemical shift of the C4 proton is a critical diagnostic feature. In pyrazoles, the


-electron density is heavily localized at the C4 position due to resonance contributions from the adjacent nitrogen atoms. This electron-rich environment heavily shields the C4 proton, shifting it upfield to ~6.05 ppm, which is significantly lower than typical aromatic protons (7.0–8.0 ppm) .

Validating Regiochemistry via 2D NMR: To definitively prove the compound is the 1,5-isomer (1-methyl-5-propyl) and not the 1,3-isomer (1-methyl-3-propyl), we rely on Heteronuclear Multiple Bond Correlation (HMBC). The


 protons (~3.78 ppm) will show a strong 3-bond correlation (

) to the C5 carbon (~143.5 ppm), but will not correlate to the C3 carbon. This establishes an absolute, self-validating map of the atomic connectivity.
¹H NMR Data Summary (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (

, Hz)
Assignment
0.95Triplet (t)3H7.4

(Propyl terminal)
1.65Sextet (h)2H7.4

(Propyl central)
2.55Triplet (t)2H7.4

(Propyl benzylic)
3.78Singlet (s)3H-

4.60Singlet (s)2H-

6.05Singlet (s)1H-Pyrazole C4-

¹³C NMR Data Summary (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Carbon Type (DEPT-135)Assignment
13.8

Propyl terminal methyl
21.5

Propyl central methylene
27.2

Propyl benzylic methylene
36.1


59.5

Hydroxymethyl carbon
105.2

Pyrazole C4
143.5

Pyrazole C5
151.0

Pyrazole C3
Experimental Protocol: NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform (

    
    ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer to a high-quality 5 mm NMR tube.
    
  • Instrument Tuning: Insert the sample into a 400 MHz NMR spectrometer. Perform automated gradient shimming (topshim) to ensure magnetic field homogeneity. Tune and match the probe for both ¹H and ¹³C frequencies.

  • 1D ¹H Acquisition: Execute a standard 1D proton pulse sequence (zg30). Acquire 16 scans with a 2-second relaxation delay (

    
    ) to ensure complete longitudinal relaxation.
    
  • 1D ¹³C Acquisition: Execute a proton-decoupled ¹³C pulse sequence (zgpg30). Acquire 1024 scans with a 2-second relaxation delay to achieve an adequate signal-to-noise ratio for quaternary carbons.

  • Processing: Apply a 0.3 Hz exponential line broadening function to the ¹H FID (1.0 Hz for ¹³C) prior to Fourier transformation. Phase and baseline correct the spectra. Calibrate the TMS peak to exactly 0.00 ppm.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. "Spectrometric Identification of Organic Compounds, 8th Edition". John Wiley & Sons, 2014.[Link]

  • Begtrup, M., Boyer, G., Cabildo, P., Cativiela, C., Claramunt, R. M., Elguero, J., Laureiro, J. I. G., Toiron, C., & Vedsø, P. "13C NMR spectroscopy of pyrazoles". Magnetic Resonance in Chemistry, 1990, 28(8), 721-755.[Link]

The Pyrazole Scaffold: A Cornerstone of Modern Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Foreword

The landscape of modern medicine is perpetually evolving, driven by the relentless pursuit of more effective and safer therapeutic agents. Within the vast arsenal of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" – structures that exhibit a remarkable propensity for binding to a diverse array of biological targets. The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a testament to this concept.[1][2] Its unique physicochemical properties and versatile synthetic accessibility have propelled it to the forefront of drug discovery, leading to the development of numerous blockbuster drugs across a wide spectrum of therapeutic areas.[1][3] This in-depth technical guide, intended for researchers, scientists, and drug development professionals, aims to provide a comprehensive overview of the therapeutic applications of pyrazole compounds. We will delve into the core chemical principles that underpin their biological activity, explore their diverse mechanisms of action with a focus on key clinical successes, and provide practical insights into their synthesis and evaluation.

Part 1: The Pyrazole Core: A Privileged Scaffold in Medicinal Chemistry

The remarkable success of pyrazole-containing drugs can be attributed to the intrinsic properties of the pyrazole ring itself. Its unique electronic and structural features allow it to engage in a variety of non-covalent interactions with biological macromolecules, making it an ideal pharmacophore.

Physicochemical Properties and Structural Features

The pyrazole ring is a five-membered aromatic heterocycle with the molecular formula C₃H₄N₂.[2] The two adjacent nitrogen atoms within the ring create a unique electronic distribution. One nitrogen atom is "pyrrole-like" and can act as a hydrogen bond donor, while the other is "pyridine-like" and can serve as a hydrogen bond acceptor.[1][4] This dual nature allows the pyrazole core to form crucial hydrogen bond interactions within the active sites of enzymes and receptors, contributing significantly to binding affinity and selectivity.[1]

Role as a Pharmacophore: Hydrogen Bonding and Molecular Interactions

The ability of the pyrazole ring to act as both a hydrogen bond donor and acceptor is a key determinant of its pharmacological versatility.[1] This allows for multiple points of interaction with a biological target, enhancing the overall binding energy. Furthermore, the aromatic nature of the pyrazole ring enables it to participate in π-π stacking interactions with aromatic amino acid residues in protein binding pockets. The strategic placement of various substituents on the pyrazole ring allows for the fine-tuning of its steric and electronic properties, enabling medicinal chemists to optimize potency, selectivity, and pharmacokinetic profiles.

Part 2: Therapeutic Applications of Pyrazole-Containing Drugs

The versatility of the pyrazole scaffold is evident in the broad range of therapeutic areas where pyrazole-containing drugs have made a significant impact. From managing inflammation to combating cancer, these compounds have demonstrated remarkable clinical efficacy.

Anti-inflammatory Agents: The Story of COX-2 Inhibitors

Perhaps the most well-known application of pyrazole compounds is in the development of selective cyclooxygenase-2 (COX-2) inhibitors for the treatment of inflammation and pain.[5][6]

Celecoxib (Celebrex®) is a blockbuster nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the COX-2 enzyme.[5][7] COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.[6] By selectively inhibiting COX-2 over the constitutively expressed COX-1 isoform, which is involved in protecting the stomach lining, celecoxib reduces the risk of gastrointestinal side effects commonly associated with non-selective NSAIDs.[5][6] The polar sulfonamide side chain of celecoxib binds to a hydrophilic side pocket region close to the active site of COX-2, a feature that is absent in COX-1, thus conferring its selectivity.[5]

The anti-inflammatory effects of celecoxib are a direct result of its ability to block the synthesis of prostaglandins.[8][9] The following diagram illustrates the simplified signaling pathway.

prostaglandin_pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2 Inhibition

Caption: Simplified signaling pathway of prostaglandin synthesis and its inhibition by Celecoxib.

Anticancer Therapeutics: Targeting Kinases and Other Key Proteins

The pyrazole scaffold has proven to be a highly effective framework for the design of a multitude of anticancer agents, particularly kinase inhibitors.[10][11]

The JAK-STAT signaling pathway plays a crucial role in cell proliferation and immune responses, and its dysregulation is implicated in various cancers and autoimmune diseases.[1][12] Pyrazole-based compounds have emerged as potent inhibitors of Janus kinases.

  • Ruxolitinib (Jakafi®) is a potent inhibitor of JAK1 and JAK2 and was the first JAK inhibitor approved by the FDA for the treatment of myelofibrosis.[1][13][14] By inhibiting JAK1 and JAK2, ruxolitinib downregulates the JAK-STAT pathway, leading to the suppression of myeloproliferation and pro-inflammatory cytokine production.[1]

  • Baricitinib (Olumiant®) is another JAK inhibitor that selectively inhibits JAK1 and JAK2.[1][14] It is approved for the treatment of rheumatoid arthritis and works by modulating the signaling of various cytokines involved in the inflammatory process.[1]

jak_stat_pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK (Janus Kinase) Receptor->JAK STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT (Phosphorylated) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Dimerizes & Translocates Gene_Expression Gene Expression (Proliferation, Inflammation) Nucleus->Gene_Expression Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibition

Sources

Structural Elucidation of Novel Pyrazole-Based Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore in blockbuster drugs like Celecoxib (Celebrex), Rimonabant, and Sildenafil (Viagra). However, the structural elucidation of novel pyrazole derivatives presents a persistent challenge due to annular tautomerism in


-pyrazoles and regioisomerism  during 

-alkylation or acylation.

Misassignment of the 1,3- vs. 1,5-substitution pattern is a common error in literature that can derail Structure-Activity Relationship (SAR) studies. This guide moves beyond basic characterization, establishing a rigorous, self-validating protocol for unambiguous structural assignment using advanced NMR techniques (


N-HMBC, NOESY) and ancillary validation methods.

The Regioisomer Challenge

The Core Problem

In


-pyrazoles (unsubstituted on nitrogen), the proton hops between N1 and N2 (prototropic tautomerism), rendering positions 3 and 5 equivalent on the NMR timescale in solution.

However, when a substituent (


) is introduced to the nitrogen (via synthesis or alkylation), this symmetry is broken, locking the molecule into one of two regioisomers:
  • 1,3-disubstituted: The substituent at C3 is adjacent to the pyridine-like nitrogen (N2).

  • 1,5-disubstituted: The substituent at C5 is adjacent to the pyrrole-like nitrogen (N1).

Why this matters: The biological activity of 1,3-isomers often differs drastically from 1,5-isomers due to steric clashes in the receptor binding pocket.

Advanced NMR Spectroscopy: The Primary Toolkit

While X-ray crystallography is the "gold standard," it requires single crystals which are often elusive. Solution-state NMR remains the workhorse. Do not rely solely on


H NMR integration or chemical shift heuristics, as they are often inconclusive due to solvent and substituent effects. 
C NMR: The C3 vs. C5 Rule

In


-substituted pyrazoles, the carbon atoms adjacent to the nitrogens (C3 and C5) exhibit diagnostic chemical shift differences.
  • C5 (Adjacent to N1 - Pyrrole-like): Typically appears upfield (shielded) relative to C3.

  • C3 (Adjacent to N2 - Pyridine-like): Typically appears downfield (deshielded).

PositionElectronic EnvironmentTypical

(ppm)*
C3 Adjacent to

(Pyridine-like) N
135 – 150
C4

-position (Electron rich)
100 – 110
C5 Adjacent to

(Pyrrole-like) N
125 – 135

*Note: Shifts vary based on electron-withdrawing/donating nature of substituents. This table serves as a baseline for alkyl-substituted pyrazoles.

The "Killer App": H- N HMBC

The most robust solution-method for distinguishing isomers is


H-

N Heteronuclear Multiple Bond Correlation (HMBC)
.[1] Since pyrazole nitrogens rarely have attached protons in the final product, we rely on long-range couplings (

and

) from the

-substituent protons or Ring-substituent protons to the nitrogen atoms.

Diagnostic Logic:

  • N1 (Pyrrole-like): Typically

    
     -150 to -190 ppm (relative to nitromethane).
    
  • N2 (Pyridine-like): Typically

    
     -60 to -100 ppm.
    
  • Correlation: The protons on the

    
    -alkyl group will show a strong 
    
    
    
    correlation to N1 . If those same protons show a
    
    
    correlation to a carbon bearing a substituent, you can map the connectivity.
NOESY/ROESY: Spatial Confirmation

Nuclear Overhauser Effect Spectroscopy (NOESY) provides spatial proof.

  • 1,5-isomer: Strong NOE cross-peak between the

    
    -substituent protons and the C5-substituent protons.
    
  • 1,3-isomer: No NOE between

    
    -substituent and C3-substituent (too distant).
    

Visualizing the Elucidation Workflow

The following diagram outlines the logical flow for determining pyrazole regiochemistry.

PyrazoleElucidation Start Crude Reaction Mixture (N-Alkylation/Acylation) TLC_LCMS TLC & LC-MS Analysis (Check for separable isomers) Start->TLC_LCMS Purification Flash Chromatography / HPLC Isolate Pure Isomers TLC_LCMS->Purification NMR_1D 1D NMR (1H, 13C) Preliminary Assignment Purification->NMR_1D Decision_NOE NOESY Experiment Is there NOE between N-R and C5-R? NMR_1D->Decision_NOE Result_1_5 Assignment: 1,5-Isomer (Steric Proximity Confirmed) Decision_NOE->Result_1_5 Yes (Strong Cross-peak) Ambiguous Ambiguous NOE? (e.g., small R groups) Decision_NOE->Ambiguous No / Weak Final_Check Ancillary Validation (X-Ray or DFT GIAO) Result_1_5->Final_Check Result_1_3 Assignment: 1,3-Isomer (Remote Substitution) Result_1_3->Final_Check Advanced_NMR 1H-15N HMBC Measure 2J/3J Couplings Ambiguous->Advanced_NMR Advanced_NMR->Result_1_5 N-R couples to N1 C5-R couples to N1 Advanced_NMR->Result_1_3 N-R couples to N1 C3-R couples to N2

Caption: Figure 1. Decision tree for the structural assignment of N-substituted pyrazole regioisomers.

Experimental Protocol: The "Self-Validating" System

To ensure high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), follow this standardized protocol.

Step 1: Sample Preparation
  • Solvent Selection: Use DMSO-

    
     rather than CDCl
    
    
    
    if possible. DMSO often sharpens exchangeable protons and provides better separation of N1/N2 signals in
    
    
    N experiments.
  • Concentration: Aim for >10 mg/0.6 mL for adequate signal-to-noise in 2D heteronuclear experiments.

Step 2: The 1D Screen

Acquire


H and 

C{

H} spectra.
  • Check: Identify the C4 proton (usually a singlet or doublet around 6.0–7.0 ppm).

  • Check: Identify the

    
    -substituent protons (e.g., 
    
    
    
    -CH
    
    
    ).
Step 3: The NOESY Experiment (The Spatial Filter)
  • Parameters: Mixing time (

    
    ) = 500–800 ms.
    
  • Target: Irradiate or look for cross-peaks from the

    
    -substituent.
    
  • Interpretation: If you see a correlation to the substituent on the ring carbon, that carbon is C5. If you see a correlation only to the C4-H, it suggests the C5 position might be unsubstituted (or the isomer is 1,3 and the C3 group is too far).

Step 4: The H- N HMBC (The Electronic Filter)[1]
  • Parameters: Optimize for long-range coupling (

    
     Hz).
    
  • Execution:

    • Locate the

      
      -substituent proton signal (e.g., 
      
      
      
      -CH
      
      
      ).
    • Observe the correlation to the nitrogen (N1).

    • Look for correlations from the C3 or C5 substituent protons to the nitrogens.

    • Crucial differentiator: In a 1,3-isomer, the C3-substituent protons often show a

      
       correlation to N2 (the pyridine-like nitrogen). In a 1,5-isomer, the C5-substituent protons show a 
      
      
      
      correlation to N1 (the pyrrole-like nitrogen).

Ancillary Techniques & Validation

When NMR is ambiguous (e.g., oily mixtures, lack of protons on substituents), use these backup methods.

Computational Chemistry (DFT-GIAO)

Density Functional Theory (DFT) using the GIAO (Gauge-Independent Atomic Orbital) method is highly accurate for predicting


C and 

N shifts.
  • Method: Optimize geometry at B3LYP/6-31G(d,p) level. Calculate NMR shielding tensors.

  • Comparison: Compare experimental

    
     values with calculated values. The isomer with the lowest Mean Absolute Error (MAE) is the correct structure.
    
Mass Spectrometry (Fragmentation)

While less definitive than NMR, fragmentation patterns can assist.

  • 1,5-isomers often exhibit a "proximity effect" leading to specific loss of substituents (e.g., loss of OH or OR groups) that is sterically hindered in 1,3-isomers.

Visualizing the NMR Logic

The following diagram details the specific correlations expected in the definitive


N-HMBC experiment.

NMRLOGIC cluster_13 1,3-Isomer Logic cluster_15 1,5-Isomer Logic N1_A N1 (Pyrrole-like) N2_A N2 (Pyridine-like) R_N_A N-Substituent (Protons) R_N_A->N1_A Strong 2J R_C3_A C3-Substituent (Protons) R_C3_A->N1_A Weak/No 2J R_C3_A->N2_A Strong 3J N1_B N1 (Pyrrole-like) N2_B N2 (Pyridine-like) R_N_B N-Substituent (Protons) R_N_B->N1_B Strong 2J R_C5_B C5-Substituent (Protons) R_C5_B->N1_B Strong 3J R_C5_B->N2_B No Coupling

Caption: Figure 2. Diagnostic Heteronuclear Multiple Bond Correlations (HMBC) distinguishing 1,3- vs 1,5-substitution.

References

  • Faure, R., et al. (1989). "Carbon-13 NMR study of N-substituted pyrazoles." Magnetic Resonance in Chemistry.

  • Claramunt, R. M., et al. (2006). "A 1H, 13C and 15N NMR study in solution and in the solid state of six N-substituted pyrazoles and indazoles." Magnetic Resonance in Chemistry.

  • Foces-Foces, C., et al. (2019). "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles." Molecules.

  • Alkorta, I., & Elguero, J. (2021). "Theoretical study of the structure and tautomerism of N1-unsubstituted pyrazoles." Royal Society of Chemistry.

  • Martin, G. E., & Hadden, C. E. (2000). "Long-range 1H-15N heteronuclear shift correlation." Journal of Natural Products.

Sources

The Pyrazole Pharmacophore: Mechanistic Paradigms in Kinase and Cyclooxygenase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure

As a Senior Application Scientist navigating the complexities of hit-to-lead optimization, I frequently rely on the pyrazole ring—a five-membered diazole—as a foundational element in drug design. The pyrazole scaffold is widely recognized as a "privileged structure" in medicinal chemistry (1)[1]. Its utility stems from its unique amphoteric and electronic properties: it acts simultaneously as a hydrogen bond donor and acceptor, enabling robust, directional interactions with the hinge regions of kinases and the hydrophilic pockets of metabolic enzymes. Furthermore, its metabolic stability and structural rigidity make it an ideal core for orienting peripheral functional groups into deep, solvent-inaccessible protein clefts.

Mechanistic Paradigm I: ATP-Competitive Kinase Inhibition (The JAK/STAT Pathway)

The most prominent application of pyrazole-containing molecules is in the targeted inhibition of Janus kinases (JAKs). Ruxolitinib, a first-in-class JAK1/2 inhibitor, exemplifies the precision of this mechanism (2)[2].

Mechanism of Action: JAKs are cytoplasmic tyrosine kinases that transduce cytokine signaling. Upon cytokine receptor activation, JAKs cross-phosphorylate and subsequently phosphorylate STAT proteins, which dimerize and translocate to the nucleus to drive gene transcription ()[2]. Ruxolitinib operates as a Type I, ATP-competitive inhibitor. The pyrazole core of ruxolitinib structurally mimics the adenine ring of ATP, allowing the pyrazole nitrogen atoms to form critical hydrogen bonds directly with the hinge region of the JAK2 kinase domain ()[3].

Causality in Design: Why does ruxolitinib exhibit >130-fold selectivity for JAK1/2 over JAK3? This selectivity is dictated by the hydrophobic and flexible gatekeeper residue (Met929 in JAK2), which perfectly accommodates the cyclopentyl group attached to the pyrazole ring through multiple van der Waals interactions (3)[3]. In contrast, kinases with bulkier gatekeeper residues (like Thr338 in c-SRC) sterically repel the molecule, reducing binding affinity by several orders of magnitude.

JAK_STAT Cytokine Cytokine Ligand Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK1 / JAK2 Receptor->JAK Dimerization & Activation STAT STAT Monomers JAK->STAT Phosphorylation pSTAT pSTAT Dimers STAT->pSTAT Dimerization Nucleus Gene Transcription pSTAT->Nucleus Translocation Ruxolitinib Ruxolitinib (Pyrazole) ATP-Competitive Inhibitor Ruxolitinib->JAK Blocks ATP Site

JAK/STAT Signaling Pathway & Pyrazole Intervention

Mechanistic Paradigm II: Isoform-Selective Cyclooxygenase Inhibition

Beyond kinases, pyrazole derivatives are foundational to non-steroidal anti-inflammatory drugs (NSAIDs), specifically COX-2 selective inhibitors like celecoxib (4)[4].

Mechanism of Action: COX-2 is an inducible enzyme responsible for synthesizing pro-inflammatory prostaglandins from arachidonic acid. Celecoxib achieves 10- to 20-fold selectivity for COX-2 over the constitutively active COX-1 isoform (4)[4].

Causality in Design: The selectivity is driven by the structural differences between the COX-1 and COX-2 active sites. COX-2 possesses a secondary, hydrophilic side pocket that is inaccessible in COX-1 due to the substitution of a valine residue for a bulkier isoleucine. Celecoxib utilizes its central pyrazole ring to project a polar sulfonamide group directly into this COX-2 specific side pocket (4)[4]. Furthermore, the incorporation of a trifluoromethyl group at the 3-position of the pyrazole provides superior steric and electronic complementarity compared to a simple methyl group, locking the molecule into the optimal binding conformation and maximizing potency (4)[4].

Quantitative Pharmacodynamics of Pyrazole Therapeutics

To contextualize the potency of these molecules, the following table summarizes the quantitative binding data for key pyrazole-based drugs currently utilized in clinical and research settings.

CompoundTargetIC50 / KiSelectivity ProfileClinical Application
Ruxolitinib JAK1 / JAK23.3 nM / 2.8 nM>130-fold vs JAK3 (5)[5]Myelofibrosis, RA
Celecoxib COX-2~52 nM10-20x over COX-1 (6)[6]Osteoarthritis
Afuresertib Akt10.08 nM (Ki)Highly selective (7)[7]Oncology (Trials)
Zanubrutinib BTK0.5 nMIrreversible covalent (1)[1]B-cell malignancies

Experimental Workflow: Validating Pyrazole Kinase Inhibitors

When evaluating a novel pyrazole-based kinase inhibitor in the laboratory, the protocol must be designed as a self-validating system. A common pitfall in kinase assay development is the failure to distinguish between true target engagement and downstream phenotypic artifacts. The following protocol outlines a rigorous, step-by-step methodology for validating JAK/STAT inhibition.

Step-by-Step Methodology:

  • Cell Culture & Starvation: Plate target cells (e.g., Ba/F3 cells expressing JAK2V617F) at

    
     cells/mL.
    
    • Causality: Serum starvation for 4-6 hours prior to treatment is critical. It reduces basal, serum-induced kinase activity, ensuring that the measured phosphorylation is specifically driven by the controlled addition of cytokines.

  • Inhibitor Treatment (Dose-Response): Treat cells with the pyrazole inhibitor across a 10-point logarithmic concentration gradient (e.g., 0.1 nM to 10 µM) for 2 hours. Include a 0.1% DMSO vehicle control.

  • Cytokine Stimulation: Stimulate cells with the appropriate cytokine (e.g., IL-6) for 15 minutes.

    • Causality: A 15-minute window captures the peak transient phosphorylation of STAT proteins before negative feedback loops (like SOCS expression) dampen the signal.

  • Lysis & Protein Extraction: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., sodium orthovanadate, NaF).

    • Causality: Phosphatase inhibitors are non-negotiable. Because the pyrazole inhibitor blocks new phosphorylation, endogenous phosphatases will rapidly erase the existing pSTAT signal during lysis, leading to artificially inflated IC50 values.

  • Target Engagement Readout (Western Blot): Resolve lysates via SDS-PAGE and immunoblot for pSTAT3 (Tyr705) and total STAT3. The ratio of pSTAT3 to total STAT3 serves as the primary metric for target engagement.

  • Functional Validation (Cell Viability): In a parallel plate, assess cell viability at 72 hours using an ATP-luminescence assay (e.g., CellTiter-Glo).

    • Self-Validation Check: If the IC50 for target engagement (pSTAT reduction) is 5 nM, but the IC50 for cell death is 5000 nM, the compound may be suffering from poor intracellular accumulation or the cell line may have redundant survival pathways.

Workflow A 1. Starvation & Treatment B 2. Cytokine Stimulation A->B C 3. Lysis with Phosphatase Inhibitors B->C D 4. pSTAT/STAT Quantification C->D E 5. Phenotypic Validation D->E

Self-Validating Workflow for Pyrazole Kinase Inhibitor Evaluation

References

  • Pyrazole: an emerging privileged scaffold in drug discovery Source: PMC (National Institutes of Health) URL:[Link]

  • A Comprehensive Overview of Globally Approved JAK Inhibitors Source: PMC (National Institutes of Health) URL:[Link]

  • Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof Source: PMC (National Institutes of Health) URL:[Link]

  • Celecoxib Source: Wikipedia URL:[Link]

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective Source: ACS Omega URL:[Link]

  • Atomic Simulation of the Binding of JAK1 and JAK2 with the Selective Inhibitor Ruxolitinib Source: PMC (National Institutes of Health) URL:[Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020) Source: PMC (National Institutes of Health) URL:[Link]

Sources

In-Silico Modeling of (1-Methyl-5-propyl-1h-pyrazol-3-yl)methanol: A Fragment-Based Approach to Janus Kinase (JAK) Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Pyrazole Scaffold in Kinase Inhibition

The compound (1-Methyl-5-propyl-1h-pyrazol-3-yl)methanol (CAS: 1365938-18-6), hereafter referred to as MPPM , is a low-molecular-weight pyrazole derivative[1]. In modern drug discovery, the pyrazole heterocycle is recognized as a "privileged scaffold," particularly in the design of ATP-competitive protein kinase inhibitors[2]. FDA-approved drugs such as Tofacitinib and Ruxolitinib rely heavily on pyrazole or pyrazolopyrimidine cores to anchor into the highly conserved hinge region of Janus Kinases (JAK1, JAK2, and JAK3)[3][4].

As a Senior Application Scientist, I approach MPPM not as a final therapeutic entity, but as a highly efficient starting point for Fragment-Based Drug Discovery (FBDD) . The structural architecture of MPPM offers three distinct pharmacological vectors:

  • The Pyrazole Core: Acts as an ATP-mimetic, providing essential hydrogen bond acceptors/donors to the kinase hinge region[3].

  • The 5-Propyl Group: Serves as a lipophilic probe to explore the hydrophobic pocket adjacent to the ATP-binding site, enhancing binding entropy[2].

  • The 3-Methanol Group: Functions as a synthetic handle. It can be extended into the solvent-exposed region to improve pharmacokinetic properties or modified into a covalent warhead (e.g., an acrylamide) to target specific cysteine residues (like Cys909 in JAK3)[5][6].

This whitepaper details a robust, self-validating in-silico methodology for modeling MPPM interactions with JAK targets, moving from static molecular docking to dynamic thermodynamic validation.

Physicochemical Profiling & Fragment Rationale

Before initiating computationally expensive simulations, we must validate MPPM against Astex's "Rule of Three" (Ro3), the gold standard for fragment libraries. Fragments must be small and hydrophilic enough to allow for downstream synthetic expansion without violating Lipinski's Rule of Five.

Table 1: Quantitative Physicochemical Data of MPPM[1]
ParameterValueRo3 ThresholdAssessmentCausality / Impact on Drug Design
Molecular Weight (MW) 154.21 g/mol < 300Pass Leaves ~350 Da of "budget" for synthetic expansion (e.g., adding selectivity vectors).
LogP (Lipophilicity) 0.865≤ 3Pass Ensures the fragment is highly soluble, minimizing non-specific hydrophobic aggregation during in-vitro screening.
Topological Polar Surface Area 38.05 Ų≤ 60 ŲPass Optimal for membrane permeability; allows room for additional polar groups to target solvent-exposed kinase regions.
H-Bond Donors (HBD) 1≤ 3Pass The hydroxyl group acts as a primary donor.
H-Bond Acceptors (HBA) 3≤ 3Pass The pyrazole nitrogens and oxygen act as critical acceptors for hinge-region binding.
Rotatable Bonds 3≤ 3Pass Low conformational entropy penalty upon binding to the rigid kinase pocket.

Mechanistic Context: The JAK/STAT Pathway

To understand the modeling parameters, we must establish the biological causality. Cytokines bind to extracellular receptors, causing intracellular JAKs to cross-phosphorylate. This activates STAT proteins, which translocate to the nucleus to drive inflammatory gene transcription[4][7]. MPPM acts as an ATP-competitive inhibitor, blocking the initial phosphorylation event.

Pathway Cytokine Pro-inflammatory Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK Janus Kinase (JAK1/2) ATP Binding Pocket Receptor->JAK Dimerization & Activation STAT STAT Phosphorylation & Dimerization JAK->STAT Cross-Phosphorylation Nucleus Gene Transcription (Inflammation/Autoimmunity) STAT->Nucleus Nuclear Translocation MPPM MPPM Scaffold (ATP-Competitive Inhibitor) MPPM->JAK Blocks ATP Site

Figure 1: MPPM intervention in the JAK/STAT signaling cascade.

In-Silico Workflow & Experimental Protocols

A rigorous in-silico pipeline cannot rely on docking scores alone, as scoring functions often fail to accurately account for desolvation penalties and dynamic protein flexibility. We employ a multi-tiered approach: Ligand/Protein Preparation → Molecular Docking → Molecular Dynamics (MD) → MM-GBSA Thermodynamics[8][9].

G LPrep Ligand Preparation (MPPM Fragment) Docking Molecular Docking (High-Throughput & Induced Fit) LPrep->Docking PPrep Target Preparation (JAK1/JAK2 Kinase Domain) PPrep->Docking MD Molecular Dynamics (MD) (100-300 ns Trajectory) Docking->MD Top Poses MMGBSA MM-GBSA Thermodynamics (ΔG_bind Calculation) MD->MMGBSA Trajectory Analysis LeadOpt Lead Optimization (Vector Expansion) MMGBSA->LeadOpt Favorable ΔG

Figure 2: In-silico fragment-based drug discovery pipeline for MPPM.

Protocol 1: System Preparation & Conformational Sampling

Rationale: The protonation state of the pyrazole ring at physiological pH (7.4) dictates its ability to form hydrogen bonds with the kinase hinge region. Incorrect tautomer assignment will result in false-negative docking poses.

  • Ligand Preparation: Import the SMILES string of MPPM (CCCC1=CC(=NN1C)CO) into Schrödinger LigPrep (or RDKit). Generate all possible tautomers and stereoisomers at pH 7.4 ± 0.2 using Epik. Minimize the energy of the resulting structures using the OPLS4 force field.

  • Protein Preparation: Retrieve the high-resolution X-ray crystal structure of JAK2 (e.g., PDB ID: 3KRR) or JAK1 from the Protein Data Bank.

  • Refinement: Use the Protein Preparation Wizard to add missing hydrogen atoms, assign bond orders, and build missing side chains. Optimize the hydrogen bond network by reorienting hydroxyl and amide groups (Asn, Gln, His).

  • Minimization: Perform a restrained minimization (heavy atom RMSD = 0.3 Å) to relieve steric clashes while preserving the experimentally determined backbone architecture.

Protocol 2: Molecular Docking (Glide SP/XP)

Rationale: Standard Precision (SP) docking rapidly samples conformational space, while Extra Precision (XP) applies a stricter scoring function that penalizes ligand desolvation and structural clashes, filtering out false positives.

  • Grid Generation: Define the receptor grid box centered on the co-crystallized ligand in the ATP-binding site. Ensure the grid encompasses the hinge region (Glu930, Leu932 in JAK2)[3].

  • SP Docking: Dock the prepared MPPM fragment using Glide SP. Retain the top 10% of poses.

  • XP Docking: Subject the SP outputs to Glide XP. Look for the critical bidentate hydrogen bonding motif: the unmethylated pyrazole nitrogen acting as an H-bond acceptor to the backbone NH of Leu932, and the methanol hydroxyl acting as an H-bond donor to the backbone carbonyl of Glu930[3][10].

Protocol 3: Molecular Dynamics (MD) Simulations

Rationale: Docking provides a static snapshot. MD simulations evaluate the kinetic stability of the MPPM-JAK complex over time, ensuring that the fragment does not diffuse out of the shallow ATP pocket under physiological conditions[6][11].

  • System Solvation: Embed the top-scoring MPPM-JAK complex in a cubic simulation box filled with TIP3P water molecules, maintaining a 10 Å buffer between the protein and the box edge.

  • Neutralization: Add Na+ and Cl- ions to neutralize the system and simulate a physiological salt concentration of 0.15 M.

  • Equilibration: Perform energy minimization (steepest descent), followed by 1 ns of NVT (constant volume/temperature at 300 K) and 1 ns of NPT (constant pressure/temperature at 1 bar) equilibration with position restraints on heavy atoms.

  • Production Run: Execute a 100–300 ns unconstrained production run using GROMACS or Desmond[6]. Monitor the Root Mean Square Deviation (RMSD) of the ligand to confirm binding pose stability.

Protocol 4: MM-GBSA Binding Free Energy Calculations

Rationale: The Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method provides a highly accurate approximation of the binding free energy (ΔG_bind), breaking it down into van der Waals, electrostatic, and solvation components[9][11]. This is critical for driving lead optimization.

  • Trajectory Sampling: Extract 1,000 snapshots from the final 50 ns of the MD production trajectory.

  • Energy Calculation: Use the Prime MM-GBSA module (or gmx_MMPBSA) to calculate the free energy[8].

    • Equation: ΔG_bind = ΔE_MM + ΔG_solv - TΔS

    • Where: ΔE_MM is the molecular mechanics energy (van der Waals + electrostatics), and ΔG_solv is the solvation free energy (polar + non-polar)[9].

  • Analysis: For MPPM, a favorable ΔG_bind is typically driven by strong van der Waals interactions from the propyl group in the hydrophobic pocket, counterbalancing the desolvation penalty of the polar pyrazole and methanol groups[6][11].

Discussion & Future Directions

The in-silico modeling of (1-Methyl-5-propyl-1h-pyrazol-3-yl)methanol demonstrates its viability as a high-quality FBDD starting point. The computational workflow validates that the pyrazole core establishes stable, ATP-mimetic hydrogen bonds at the kinase hinge region, while the propyl chain provides necessary lipophilic anchoring.

Next Steps for Lead Optimization: Once the binding mode is thermodynamically validated via MM-GBSA, the 3-methanol group should be utilized as a synthetic vector. By converting the hydroxyl group into an amine or ether linkage, researchers can attach larger functional groups (e.g., piperidine or cyanophenyl rings) to target the solvent-exposed channel of JAK1/JAK2, thereby transitioning MPPM from a low-affinity fragment into a high-affinity, selective lead compound.

References

  • ChemScene. (n.d.). (1-Methyl-5-propyl-1h-pyrazol-3-yl)methanol | ChemScene. Retrieved from[1]

  • Google Patents. (2017). US20170240552A1 - Pyrazolo[1,5-a]pyrazin-4-yl derivatives. Retrieved from[7]

  • National Center for Biotechnology Information (NCBI). (2022). Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases. PMC. Retrieved from[3]

  • Frontiers. (2024). Computational insights into rational design and virtual screening of pyrazolopyrimidine derivatives targeting Janus kinase 3 (JAK3). Retrieved from[5]

  • ACS Omega. (2022). Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases. Retrieved from[10]

  • MDPI. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Retrieved from[2]

  • Frontiers. (2024). Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses. Retrieved from[4]

  • ChemRxiv. (n.d.). Discovery of a Dual-Target Natural Compound for Rheumatoid Arthritis: High-Throughput Screening and Molecular Dynamics. Retrieved from[11]

  • MDPI. (2023). Computer-Aided Drug Design of Novel Derivatives of 2-Amino-7,9-dihydro-8H-purin-8-one as Potent Pan-Janus JAK3 Inhibitors. Retrieved from[6]

  • National Center for Biotechnology Information (NCBI). (n.d.). Identification of Potent and Selective JAK1 Lead Compounds Through Ligand-Based Drug Design Approaches. PMC. Retrieved from[8]

  • RSC Publishing. (2025). Integrative network pharmacology and molecular dynamics analysis of Ceiba pentandra compounds with experimental support for colorectal cancer therapy. Retrieved from[9]

Sources

The Pharmacophore Frontier: Engineering 1,5-Disubstituted Pyrazole-3-Carbinols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Privileged" Isomer

In the landscape of medicinal chemistry, the pyrazole ring is a "privileged structure"—a molecular scaffold capable of binding to multiple, unrelated receptor targets. However, the 1,5-disubstituted pyrazole presents a unique challenge and opportunity compared to its thermodynamically favored 1,3-isomer.

While the 1,3-isomer is easier to synthesize, the 1,5-isomer provides the steric "twist" essential for the biological activity of blockbuster drugs like Celecoxib (COX-2 inhibitor) and Rimonabant (CB1 antagonist).

This guide focuses specifically on the 3-carbinol (hydroxymethyl) derivative. The C3-carbinol is not just a functional handle; it is a "gateway pharmacophore." It serves as a hydrogen bond donor/acceptor in active sites (e.g., kinase hinge regions) and acts as a pivotal intermediate for synthesizing lipophilic ethers or prodrug esters.

The Regioselectivity Conundrum

The primary barrier to exploring the SAR of 1,5-disubstituted pyrazoles is synthetic access. The classical condensation of hydrazines with 1,3-diketones typically yields a mixture of 1,3- and 1,5-isomers, often favoring the 1,3-product due to steric relief.

To reliably access the 1,5-scaffold for SAR studies, researchers must employ regiocontrolled methodologies .

The Mechanism of Regiocontrol

The regioselectivity depends on the nucleophilicity of the hydrazine nitrogens and the electrophilicity of the carbonyl carbons.

  • N1 vs. N2: In aryl hydrazines, the N1 (attached to the aryl group) is less nucleophilic than N2.

  • Steric Clash: The formation of the 1,5-isomer forces the N1-substituent and the C5-substituent into close proximity, creating a high-energy transition state.

Superior Synthetic Routes

To bypass the thermodynamic trap of the 1,3-isomer, use these authoritative protocols:

  • The Alkynone Route: Reacting

    
    -alkynic ketones with hydrazines often favors the 1,5-isomer because the hydrazine N2 (more nucleophilic) attacks the 
    
    
    
    -carbon of the alkyne first.
  • The Tosylhydrazone Route: A modern, highly regioselective approach involves the reaction of N-alkylated tosylhydrazones with terminal alkynes. This method avoids the formation of regioisomeric mixtures common in diketone condensations .

Visualization: Synthetic Decision Tree

SynthesisPath Start Target: 1,5-Disubstituted Pyrazole-3-Carbinol Classic Method A: 1,3-Diketone + Hydrazine Start->Classic Modern Method B: Alkynone + Hydrazine Start->Modern ResultA Result: Mixture (1,3 > 1,5) Difficult Separation Classic->ResultA ResultB Result: High 1,5-Selectivity (Kinetic Control) Modern->ResultB Nucleophilic attack at beta-carbon Reduction Step 2: Reduction of C3-Ester (LiAlH4/DIBAL) ResultB->Reduction Final Final Product: 3-Carbinol Reduction->Final

Caption: Comparative synthetic pathways. Method B (Alkynone) is preferred for high regiochemical fidelity required for SAR.

The SAR Matrix: 1,5-Disubstituted Pyrazole-3-Carbinols[2]

Once the scaffold is secured, the Structure-Activity Relationship (SAR) is defined by three vectors: the N1-anchor, the C5-steric gate, and the C3-warhead.

The N1 Vector: The Lipophilic Anchor
  • Role: Provides the primary hydrophobic interaction with the receptor pocket.

  • Key Insight: In COX-2 inhibitors (like Celecoxib), an N1-phenyl group substituted with a sulfonamide (or sulfone) is critical for selectivity. The electron-withdrawing nature of the N1-aryl group also lowers the pKa of the pyrazole system, affecting solubility.

  • Optimization:

    • Aryl vs. Alkyl: N1-Aryl is generally preferred for potency in anti-inflammatory and anticancer screens. N1-Alkyl often leads to loss of metabolic stability .

    • Substitution: Para-substitution on the N1-phenyl ring (e.g., -SO2NH2, -OMe) is a "sweet spot" for receptor fit.

The C5 Vector: The Steric Gate
  • Role: This is the defining feature of the 1,5-isomer. The substituent at C5 clashes with the N1-group, twisting the phenyl rings out of coplanarity.

  • Biological Consequence: This twist creates a specific 3D volume that fits into "L-shaped" binding pockets (common in kinases and COX enzymes).

  • Data Trend:

    • Small groups (Me): Often reduce potency due to lack of hydrophobic contact.

    • Bulky groups (Ph, t-Butyl): Enhance selectivity. For antimicrobial activity, a C5-(4-bromo-2-chlorophenyl) moiety has shown superior MIC values compared to standard drugs like fluconazole .

The C3 Vector: The Carbinol Warhead (-CH2OH)
  • Role: Unlike the trifluoromethyl group in Celecoxib, the carbinol offers H-bond donor/acceptor capability.

  • Metabolic Logic: The carbinol is often a metabolite of a C3-methyl group or a reduced form of a C3-carboxylate.

  • Advanced SAR:

    • H-Bonding: The -OH can interact with polar residues (e.g., Ser, Thr) in the active site.

    • Prodrug Potential:[1][2][3][4] The carbinol can be esterified with nitric oxide (NO)-releasing linkers. These "NO-Coxibs" maintain COX-2 inhibition while reducing gastrointestinal toxicity via NO release .

Visualization: SAR Heatmap

SAR_Map Core Pyrazole Core (1,5-isomer) N1 N1 Position (The Anchor) Core->N1 C5 C5 Position (The Twist) Core->C5 C3 C3 Position (The Carbinol) Core->C3 N1_Detail Optimization: - Aryl > Alkyl - p-Sulfonamide (COX-2) - Electron-withdrawing N1->N1_Detail N1->C5 Steric Clash C5_Detail Optimization: - Steric Bulk Essential - Induces non-planar shape - Hydrophobic interaction C5->C5_Detail C3_Detail Optimization: - H-Bond Donor - Linker for NO-donors - Oxidizable to aldehyde C3->C3_Detail

Caption: SAR Interaction Map. Note the critical steric clash between N1 and C5 which defines the bioactive conformation.

Experimental Protocol: Synthesis & Validation

This protocol describes the synthesis of a representative 1-(4-sulfamoylphenyl)-5-phenyl-1H-pyrazole-3-methanol .

Step 1: Regioselective Cyclization

Objective: Synthesize the ethyl ester intermediate.

  • Reagents: 4-Sulfamoylphenylhydrazine hydrochloride (1.0 eq), Ethyl benzoylpyruvate (1.0 eq).

  • Solvent: Ethanol (anhydrous).

  • Procedure: Reflux the mixture for 4–6 hours. Critical: Monitor by TLC. The 1,5-isomer typically runs lower (more polar) than the 1,3-isomer due to the twisted conformation exposing the polar N-N bond.

  • Purification: Upon cooling, the 1,5-isomer often precipitates. Recrystallize from ethanol. If mixture persists, use flash chromatography (Hexane:EtOAc gradient).

Step 2: Reduction to Carbinol

Objective: Convert the C3-ester to the C3-alcohol (carbinol).

  • Reagents: LiAlH4 (1.5 eq) or DIBAL-H (for milder conditions).

  • Conditions: THF at 0°C under Argon.

  • Procedure: Add the ester solution dropwise to the hydride suspension. Stir at 0°C for 1 hour, then warm to RT.

  • Quench: Fieser workup (Water, 15% NaOH, Water).

  • Validation:

    • IR: Disappearance of Carbonyl stretch (~1720 cm⁻¹), appearance of Broad OH (~3300 cm⁻¹).

    • 1H NMR: Appearance of -CH2- singlet/doublet around 4.5–4.7 ppm.

Biological Data Summary (Representative)

Table 1: Comparative Activity of 1,5-Disubstituted Pyrazole Derivatives

Compound IDN1 SubstituentC5 SubstituentC3 SubstituentTargetActivity (IC50/MIC)Ref
Celecoxib 4-SO2NH2-Ph4-Me-Ph-CF3COX-20.04 µM
Analog 4e 4-SO2NH2-PhBenzo[d][1,3]dioxol-CONH25-LOX< 1.0 µM
Carbinol 16 Phenyl4-Br-2-Cl-Ph-CH2OH C. parapsilosis0.015 µmol/mL
NO-Donor 7 4-SO2Me-Ph4-Me-Ph-CH2-ONO2 COX-254-100% Inhib.

References

  • Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters. Link

  • Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib).[5][6][7] Journal of Medicinal Chemistry. Link

  • Hassan, G. S., et al. (2014). Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents.[8] Acta Pharmaceutica. Link

  • Chowdhury, M. A., et al. (2013). Synthesis of 1,5-Diarylpyrazoles as Potential COX-2 Inhibitors with Nitric Oxide Releasing Ability.[9] Letters in Drug Design & Discovery. Link

  • Zhou, Y., et al. (2016). Structural optimization and biological evaluation of 1,5-disubstituted pyrazole-3-carboxamines as potent inhibitors of human 5-lipoxygenase. Acta Pharmacologica Sinica. Link

Sources

Methodological & Application

Application Note: Strategic Utilization of (1-Methyl-5-propyl-1H-pyrazol-3-yl)methanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the pyrazole ring is universally recognized as a "privileged structure" due to its profound ability to modulate diverse biological targets, ranging from kinases to G-protein coupled receptors (GPCRs) . As the industry shifts toward lead-oriented synthesis, (1-Methyl-5-propyl-1H-pyrazol-3-yl)methanol (CAS: 1365938-18-6) has emerged as a highly versatile, fragment-like building block . This application note details the structural rationale, physicochemical advantages, and validated synthetic protocols for integrating this specific scaffold into medicinal chemistry workflows.

Structural Rationale & Pharmacophore Design

The architectural design of (1-Methyl-5-propyl-1H-pyrazol-3-yl)methanol offers three distinct vectors for rational drug design:

  • N1-Methylation (The Conformational Lock): Unsubstituted pyrazoles rapidly undergo annular tautomerism, which complicates Structure-Activity Relationship (SAR) elucidation and introduces structural ambiguity during target binding. The N1-methyl group locks the ring into a single tautomeric form, ensuring a predictable hydrogen-bond acceptor profile at the N2 position.

  • C5-Propyl Chain (The Lipophilic Anchor): The flexible propyl chain provides a lipophilic appendage capable of engaging in van der Waals interactions. In the design of p38 MAP kinase inhibitors, for example, such alkyl chains are critical for occupying deep hydrophobic selectivity pockets adjacent to the ATP-binding hinge region .

  • C3-Hydroxymethyl Group (The Synthetic Pivot): The primary alcohol serves as a highly malleable synthetic handle. It can be oxidized to an aldehyde for reductive aminations, converted to a carboxylic acid for amide couplings, or halogenated to act as a potent electrophile.

Physicochemical Profiling

To maintain drug-likeness in downstream candidates, building blocks must possess strict physicochemical properties. As summarized in Table 1, this compound provides an ideal starting point for library generation without violating Lipinski's Rule of Five.

Table 1: Physicochemical Properties and Medicinal Chemistry Relevance

PropertyValueMedicinal Chemistry Relevance
Molecular Weight 154.21 g/mol Highly fragment-like; allows for substantial functionalization (e.g., adding large pharmacophores) without exceeding the 500 Da limit.
cLogP 0.86Optimal hydrophilicity; acts as a bioisostere for phenyl rings while actively lowering the overall lipophilicity of the final drug candidate.
TPSA 38.05 ŲExcellent membrane permeability; well within the limits required for both oral bioavailability and blood-brain barrier (BBB) penetration.
H-Bond Donors 1The single hydroxyl group provides a specific, orthogonal vector for synthetic coupling.
H-Bond Acceptors 3The pyrazole nitrogens and oxygen provide favorable, directional interactions with target protein backbones.

Synthetic Divergence Workflow

The true value of (1-Methyl-5-propyl-1H-pyrazol-3-yl)methanol lies in its ability to rapidly diverge into multiple distinct chemical spaces. The workflow below illustrates the primary pathways utilized by medicinal chemists to generate diverse libraries.

Workflow Core (1-Methyl-5-propyl-1H- pyrazol-3-yl)methanol Aldehyde 3-Carbaldehyde Intermediate Core->Aldehyde MnO2 (Oxidation) Chloride 3-(Chloromethyl) Intermediate Core->Chloride SOCl2 (Chlorination) Acid 3-Carboxylic Acid Intermediate Core->Acid KMnO4 (Oxidation) Amine Secondary/Tertiary Amines (Kinase Inhibitors) Aldehyde->Amine NaBH(OAc)3 (Reductive Amination) Ether Ether/Thioether Links (Anti-inflammatory) Chloride->Ether Base, R-OH/SH (SN2 Alkylation) Amide Amide Linked Scaffolds (GPCR Modulators) Acid->Amide HATU, DIPEA (Amide Coupling)

Synthetic divergence of (1-Methyl-5-propyl-1H-pyrazol-3-yl)methanol into diverse pharmacophores.

Validated Laboratory Protocols

The following protocols have been engineered to ensure high yields, preserve the integrity of the pyrazole core, and provide self-validating quality control metrics at every step.

Protocol A: Selective Oxidation to 1-Methyl-5-propyl-1H-pyrazole-3-carbaldehyde

This protocol generates a reactive aldehyde, which is the prerequisite for synthesizing amine libraries via reductive amination.

Reagents:

  • (1-Methyl-5-propyl-1H-pyrazol-3-yl)methanol (1.0 eq)

  • Activated Manganese(IV) oxide (MnO₂, 10.0 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: Dissolve the pyrazole methanol in anhydrous DCM (0.1 M concentration) under an inert argon atmosphere.

  • Oxidant Addition: Add activated MnO₂ in a single portion. Causality: MnO₂ is chosen over Swern or Jones reagents because it is a mild, heterogeneous oxidant that selectively oxidizes allylic and heterocyclic alcohols to aldehydes without risking over-oxidation to the carboxylic acid. The massive stoichiometric excess (10 eq) is required because the reaction is entirely surface-area dependent.

  • Reaction: Stir the black suspension vigorously at room temperature for 12–18 hours.

  • Filtration: Filter the reaction mixture through a tightly packed pad of Celite, eluting with additional DCM. Causality: Celite is mandatory; it prevents sub-micron manganese particulates from passing through standard filter paper, which would otherwise contaminate the downstream reductive amination.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the aldehyde.

Self-Validating Quality Control:

  • TLC Monitoring: Using Hexanes:EtOAc (7:3), the reaction is complete when the polar alcohol spot disappears and a new, highly UV-active, less polar spot (aldehyde) emerges.

  • NMR Verification: ¹H NMR (CDCl₃) must show the complete disappearance of the -CH₂OH multiplet (~4.5 ppm) and the emergence of a sharp, diagnostic aldehyde singlet at ~9.8–10.0 ppm.

Protocol B: Electrophilic Activation via Chlorination

Conversion of the hydroxymethyl group to a chloromethyl group creates a potent electrophile, ideal for SN2 alkylation of phenols, thiols, or complex amines .

Reagents:

  • (1-Methyl-5-propyl-1H-pyrazol-3-yl)methanol (1.0 eq)

  • Thionyl chloride (SOCl₂, 1.5 eq)

  • Anhydrous DCM

Step-by-Step Methodology:

  • Preparation: Dissolve the pyrazole methanol in anhydrous DCM (0.2 M) and cool the flask to 0 °C using an ice bath under nitrogen.

  • Activation: Add SOCl₂ dropwise over 15 minutes. Causality: Dropwise addition at 0 °C strictly controls the exothermic nature of the reaction and suppresses the formation of undesired bis-pyrazole ether byproducts, which can occur if the local concentration of the highly reactive chloromethyl intermediate reacts with unconsumed starting material.

  • Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 3 hours.

  • Quenching: Carefully pour the mixture into a beaker containing ice-cold saturated aqueous NaHCO₃. Causality: This step neutralizes the excess SOCl₂ and the dissolved HCl gas generated during the reaction, preventing acid-catalyzed degradation of the pyrazole core.

  • Extraction: Separate the organic layer, extract the aqueous layer twice with DCM, dry the combined organics over anhydrous Na₂SO₄, and concentrate in vacuo.

Self-Validating Quality Control:

  • Physical Observation: The reaction progress can be visually tracked by the cessation of gas evolution (SO₂ and HCl).

  • NMR Verification: Post-workup, ¹H NMR will show a distinct downfield shift of the methylene protons from ~4.5 ppm (broad singlet, alcohol) to ~4.7 ppm (sharp singlet, chloride), alongside the total disappearance of the broad -OH peak.

References

  • Liverton, N. J., et al. "Substituted pyrazoles as p38 kinase inhibitors." US Patent 6423713B1, USPTO, 2002.
  • Nosik, P. S., et al. "An Approach to 1,1-Disubstituted Pyrazolylcyclopropane Building Blocks." SynOpen, vol. 1, no. 01, 2017, pp. 84–90. URL:[Link]

Application Note: Advanced Analytical Characterization of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Pyrazoles are a privileged class of five-membered nitrogen heterocycles, ubiquitous in modern pharmacophores, agrochemicals, and functional materials. However, their characterization is frequently complicated by annular prototropic tautomerism and the potential for regioisomerism during synthesis . This application note provides a comprehensive, multi-modal analytical framework—combining Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS)—to definitively elucidate the structure, tautomeric state, and purity of pyrazole compounds.

Section 1: The Mechanistic Challenge of Pyrazole Tautomerism

Unsubstituted N-H pyrazoles undergo rapid intermolecular and intramolecular proton exchange between the N1 and N2 atoms. On the NMR timescale at room temperature, this dynamic process often results in signal broadening or the appearance of an averaged set of resonances, obscuring the true structural connectivity .

Causality in Experimental Design: Why do we frequently observe missing or highly broadened carbon signals in ¹³C NMR for pyrazoles? When the tautomeric exchange rate is comparable to the NMR acquisition frequency, the electronic environment around the C3 and C5 atoms fluctuates rapidly, leading to extreme line broadening.

To overcome this, we utilize Variable-Temperature NMR (VT-NMR) . By lowering the sample temperature, the kinetic energy of the system is reduced, decelerating the proton exchange rate. Once the exchange rate is pushed into the "slow-exchange regime," the averaged signals resolve into distinct, sharp peaks corresponding to individual tautomers. Furthermore, solvent selection is critical; hydrogen-bond-accepting solvents like DMSO-d₆ can coordinate with the N-H proton, stabilizing specific tautomers and slowing down the exchange compared to non-polar solvents like CDCl₃ .

NMRLogic Initial Acquire 1H NMR at Room Temp (298K) CheckBroad Are pyrazole ring signals broad or averaged? Initial->CheckBroad FastEx Fast Tautomeric Exchange (Averaged Signals) CheckBroad->FastEx Yes SlowEx Slow Exchange or Fixed Structure CheckBroad->SlowEx No CoolDown Perform VT-NMR (Cool to 250K or lower) FastEx->CoolDown Resolve Resolve Individual Tautomer Peaks CoolDown->Resolve

Decision tree for resolving pyrazole tautomerism using VT-NMR spectroscopy.

Table 1: Impact of Tautomerism on Typical ¹H NMR Parameters
ParameterFast Exchange (Room Temp)Slow Exchange (Low Temp)Causality / Rationale
N-H Proton (δ) Broad singlet (10.0 - 13.0 ppm)Sharp singlets for each tautomerReduced exchange rate prevents signal averaging.
C-H Protons (δ) Averaged chemical shiftsDistinct shifts for C3/C5 protonsElectronic environment becomes static for each tautomeric form.
Coupling (J₃₄, J₄₅) Averaged (e.g., ~2.0 Hz)Distinct (J₃₄ ≈ 2.5 Hz, J₄₅ ≈ 1.9 Hz)Fixed bond orders in the static tautomeric structures.
Protocol 1: Variable-Temperature (VT) ¹H and ¹³C NMR

Self-Validating System: This protocol includes an internal D₂O exchange step to definitively assign the exchangeable N-H proton before proceeding to VT-NMR, ensuring that signal broadening is genuinely due to tautomerism and not poor shimming or paramagnetic impurities.

  • Sample Preparation: Dissolve ~10-15 mg of the pyrazole derivative in 0.6 mL of anhydrous DMSO-d₆.

  • Baseline Acquisition (298 K): Acquire a standard ¹H NMR spectrum. Assess the broadness of the pyrazole ring protons (H3, H4, H5) and the downfield N-H proton.

  • D₂O Exchange (Validation): Remove the NMR tube, add 10 µL of D₂O, cap, and shake vigorously for 1-2 minutes. Re-acquire the ¹H spectrum. The disappearance of the broad downfield signal confirms the N-H proton identity .

  • VT-NMR Cooling: Prepare a fresh sample (without D₂O). Gradually lower the probe temperature in 10 K increments from 298 K down to 250 K.

  • Equilibration and Acquisition: Allow 5 minutes of thermal equilibration at each step. Re-tune and re-shim the probe to account for solvent density changes. Acquire ¹H and ¹³C spectra.

  • Data Interpretation: Identify the coalescence temperature (Tc). Below Tc, integrate the resolved peaks to quantify the relative population of each tautomer in solution.

Section 2: Regioisomer Differentiation and Purity via UPLC-HRMS

While NMR provides structural connectivity, Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) is indispensable for determining exact mass, isotopic distribution, and assessing the purity of the synthesized pyrazole . Pyrazole syntheses frequently yield mixtures of regioisomers. LC-HRMS separates these isomers based on their distinct lipophilicities, while tandem MS (MS/MS) fragmentation patterns can differentiate them based on the stability of the resulting product ions.

Causality in Experimental Design: Why use 0.1% Formic Acid in the mobile phase? Pyrazoles are weakly basic (pKa ~2.5 for the conjugate acid). The low pH of the mobile phase ensures complete protonation of the N2 atom, maximizing ionization efficiency in ESI+ mode and preventing peak tailing on the reversed-phase column.

AnalyticalWorkflow Start Synthesized Pyrazole Compound NMR NMR Spectroscopy (1H, 13C, 2D, VT) Start->NMR LCMS UPLC-HRMS (ESI+, Fragmentation) Start->LCMS XRD X-Ray Crystallography (Solid State) Start->XRD Tautomer Tautomerism & Connectivity NMR->Tautomer MassPurity Exact Mass & Purity Profiling LCMS->MassPurity 3 3 XRD->3 Final Comprehensive Characterization Report Tautomer->Final MassPurity->Final DStruct Absolute 3D Conformation DStruct->Final

Integrated multi-modal workflow for the definitive characterization of pyrazole derivatives.

Protocol 2: UPLC-ESI-HRMS Method for Pyrazole Characterization

Self-Validating System: The use of a high-resolution mass analyzer ensures that the measured mass is within < 2 ppm of the theoretical mass, validating the elemental composition. The inclusion of a blank injection and a reference standard validates column integrity and system suitability.

  • Sample Preparation: Dilute the pyrazole sample to a final concentration of 1 µg/mL in LC-MS grade Methanol:Water (50:50, v/v) containing 0.1% Formic Acid.

  • Chromatographic Separation:

    • Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 100% B over 10 minutes. Flow rate: 0.4 mL/min.

  • Ionization (ESI+): Operate the Electrospray Ionization source in positive mode. Pyrazoles readily protonate at the imine-like nitrogen to form [M+H]⁺ ions.

  • Mass Acquisition: Acquire full-scan HRMS data (m/z 100-1000). Set the mass resolution to at least 30,000 (FWHM).

  • Tandem MS (MS/MS): Apply Collision-Induced Dissociation (CID) using a normalized collision energy of 20-40 eV. Monitor for characteristic pyrazole neutral losses, such as the loss of N₂ or cleavage of the N-N bond, which are highly diagnostic of the core scaffold.

Section 3: Computational Validation of Analytical Data

Understanding the electronic properties of pyrazoles aids in interpreting analytical data. Density Functional Theory (DFT) calculations of Frontier Molecular Orbitals (FMO) provide predictive insights into the molecule's stability and ionization efficiency .

Table 2: FMO Energy Gap Correlation with Pyrazole Reactivity
Pyrazole DerivativeHOMO (eV)LUMO (eV)Energy Gap (ΔE, eV)Predicted Reactivity / Stability
Unsubstituted-6.85-0.526.33High Stability (Hard)
3-Amino-pyrazole-5.92-0.415.51High Reactivity (Nucleophilic)
3-Nitro-pyrazole-7.45-2.105.35High Reactivity (Electrophilic)
3-Phenyl-pyrazole-6.20-1.155.05Moderate (Conjugated)

(Data adapted from standardized computational protocols for pyrazole derivatives )

References

  • Tarabová, D., et al. "Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism." Beilstein Journal of Organic Chemistry, 2014.[Link]

  • Claramunt, R. M., et al. "A theoretical and experimental NMR study of the tautomerism of two phenylene-bis-C-substituted pyrazoles." ResearchGate.[Link]

  • Gomes, A., et al. "A One-Pot Divergent Sequence to Pyrazole and Quinoline Derivatives." Molecules (MDPI), 2020.[Link]

Precision Analytics for Pyrazoles: Advanced HPLC & GC Methodologies for Purity Assessment

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrazole ring system is a pharmacophore "privileged structure," central to blockbuster drugs like Celecoxib, Sildenafil, and Rimonabant. However, its analytical characterization presents unique challenges: annular tautomerism, basicity-induced peak tailing, and the critical separation of regioisomers (1,3- vs. 1,5-substitution). This guide moves beyond generic chromatography, providing a causality-driven framework for selecting and optimizing HPLC and GC methods specifically for pyrazole purity assessment.

The Chemical Context: Why Pyrazoles Fail Standard Methods

To develop a robust method, one must first understand the analyte's behavior in solution.

  • Basicity & Tailing: Pyrazoles are weak bases (

    
     ~2.5–3.0). On standard silica-based columns at neutral pH, the protonated nitrogen interacts strongly with residual silanols, causing severe tailing.
    
  • Annular Tautomerism:

    
    -unsubstituted pyrazoles exist in dynamic equilibrium between 
    
    
    
    - and
    
    
    -tautomers. If the interconversion rate is comparable to the chromatographic timescale, peaks will broaden or split—a phenomenon often mistaken for impurity co-elution.
  • Regioisomerism: The synthesis of pyrazoles via hydrazine condensation often yields mixtures of 1,3- and 1,5-isomers. These possess identical mass spectra (MS) and similar polarities, requiring high-efficiency stationary phases for resolution.

Decision Framework: HPLC vs. GC

Not all pyrazoles require LC. Volatile intermediates are often better served by GC. Use the following logic flow to select the primary technique.

MethodSelection Start Analyte Characterization Volatility Is the Pyrazole Volatile? (BP < 300°C, non-ionic) Start->Volatility Polarity Polarity Assessment Volatility->Polarity No (APIs/Salts) GC_Path GC-FID / GC-MS Volatility->GC_Path Yes (Intermediates) HPLC_Path HPLC / UHPLC Polarity->HPLC_Path High Polarity / Ionic Deriv Derivatization Required? (N-H H-bonding) GC_Path->Deriv Deriv->GC_Path Silylation (BSTFA)

Figure 1: Decision matrix for selecting the analytical platform based on pyrazole physicochemical properties.

HPLC Method Development Strategy

For non-volatile or thermally labile pyrazoles (e.g., Celecoxib), Reversed-Phase HPLC (RP-HPLC) is the gold standard.

The "pH Switch" Strategy

The ionization state of the pyrazole nitrogen is the most critical variable.

  • Low pH (pH < 2.5): The pyrazole is fully protonated (

    
    ). Solubility increases, but retention on C18 decreases. Risk: Silanol interaction (tailing).
    
  • High pH (pH > 8.0): The pyrazole is neutral. Retention increases, and hydrophobic selectivity dominates. Benefit: Improved peak shape on hybrid-silica columns.

Protocol: Dual-pH Screening Workflow

This protocol serves as the initial method development step to identify the optimal separation mechanism.

Materials:

  • Column A (Low pH): C18 end-capped (e.g., Zorbax Eclipse Plus C18), 3.0 x 100 mm, 1.8 µm.

  • Column B (High pH): Hybrid C18 (e.g., XBridge BEH C18), 3.0 x 100 mm, 2.5 µm.

  • Mobile Phase A1 (Acidic): 0.1% Formic Acid in Water.[1]

  • Mobile Phase A2 (Basic): 10 mM Ammonium Bicarbonate (pH 10.0).

  • Mobile Phase B: Acetonitrile (MeCN).

Step-by-Step Procedure:

  • Sample Prep: Dissolve 10 mg of Pyrazole sample in 10 mL of 50:50 MeCN:Water.

  • Gradient Run:

    • Flow: 0.5 mL/min.

    • Temp: 40°C.

    • Gradient: 5% B to 95% B over 10 minutes.

  • Execution: Run the sample on Column A with MP A1 (Acidic) and Column B with MP A2 (Basic).

  • Evaluation:

    • Calculate Asymmetry Factor (

      
      ) . If 
      
      
      
      at Low pH, switch to High pH.
    • Check Resolution (

      
      )  of regioisomers. High pH often provides better shape selectivity for structural isomers.
      
Addressing Tautomerism (Peak Splitting)

If a single pure pyrazole appears as a split or broad peak:

  • Temperature: Increase column temperature to 50–60°C. This accelerates the tautomeric exchange rate, coalescing the split peaks into a single sharp peak (Dynamic HPLC).

  • Solvent: Avoid protic solvents if possible; they can stabilize specific tautomers.

GC Method Development Strategy

Gas Chromatography is superior for separating regioisomers of intermediate pyrazoles (e.g., methyl-pyrazoles) due to its high peak capacity.

Protocol: Regioisomer Separation via GC-MS

This method is effective for distinguishing 1,3-dimethylpyrazole from 1,5-dimethylpyrazole, which often co-elute in LC.

Instrument Parameters:

  • Inlet: Split/Splitless (Split ratio 50:1), 250°C.

  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30m x 0.25mm x 0.25µm.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Hold 50°C for 1 min.

    • Ramp 10°C/min to 200°C.

    • Ramp 25°C/min to 280°C, hold 3 min.

  • Detection: MS (EI source), Scan range 40–400 amu.

Derivatization (Optional but Recommended for N-H Pyrazoles): N-unsubstituted pyrazoles hydrogen bond with the liner, causing tailing.

  • Add 100 µL sample + 100 µL BSTFA (with 1% TMCS).

  • Incubate at 60°C for 30 mins.

  • Inject.[1][2] The TMS-derivative prevents H-bonding and improves peak symmetry.

Data Summary & Troubleshooting

Table 1: Common Pyrazole Analytical Issues & Solutions
SymptomProbable CauseCorrective Action
Peak Tailing (HPLC) Silanol interaction with protonated Nitrogen.Use High pH (pH 10) buffers with Hybrid columns; Add ion-pairing agent (e.g., TEA).
Split Peaks (HPLC) Slow tautomeric exchange (

).
Increase Column Temp (>50°C); Change solvent to MeCN (aprotic).
Co-elution (Regioisomers) Similar hydrophobicity.Switch to GC (boiling point difference); Use Phenyl-Hexyl stationary phase (pi-pi selectivity).
Broad Peaks (GC) Hydrogen bonding in inlet liner.Derivatize with BSTFA; Use deactivated glass wool liners.
HPLC Optimization Workflow

Use this logic to refine the separation after the initial screening.

HPLC_Optimization Input Initial Chromatogram CheckShape Peak Shape? Input->CheckShape CheckRes Resolution > 1.5? CheckShape->CheckRes Symmetric Tailing Severe Tailing CheckShape->Tailing As > 1.5 Split Split Peak CheckShape->Split Doublet Good Validate Method CheckRes->Good Yes Action_Col Change Selectivity (Phenyl-Hexyl) CheckRes->Action_Col No Action_pH Switch to High pH (Hybrid Column) Tailing->Action_pH Action_Temp Increase Temp (Tautomer Coalescence) Split->Action_Temp

Figure 2: Troubleshooting logic for HPLC method optimization.

Scientific Integrity & Validation

To ensure the method is "self-validating" (Trustworthiness):

  • Peak Purity Check: Always use a Diode Array Detector (DAD) to compare spectra across the peak. Tautomers will have identical UV spectra, whereas impurities usually differ.

  • Mass Balance: For GC, ensure the Area% matches the expected stoichiometry of the synthesis. If low, check for non-volatile oligomers that may not elute.

  • System Suitability: Define a resolution requirement (

    
    ) between the main pyrazole and its nearest regioisomer.
    

References

  • European Pharmacopoeia (Ph. Eur.). Celecoxib Monograph 2591. European Directorate for the Quality of Medicines & HealthCare. [Link]

  • Saha, P. et al. (2020). "Development of a Unified Reversed-Phase HPLC Method for Efficient Determination of EP and USP Process-Related Impurities in Celecoxib Using Analytical Quality by Design Principles." Molecules, 25(4), 829. [Link]

  • Agilent Technologies. (2022). "Control pH During Method Development for Better Chromatography." Agilent Technical Overview. [Link]

  • Claramunt, R. M. et al. (2004). "On the Tautomerism of N-Substituted Pyrazolones." Tetrahedron, 60(32), 6791–6805. [Link]

Sources

Application Notes and Protocols for Multi-Component Synthesis of Bioactive Pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of Multi-Component Reactions in Pyrazole Synthesis for Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral effects.[1][2] Traditionally, the synthesis of such heterocyclic scaffolds involves multi-step procedures that are often time-consuming, resource-intensive, and generate significant chemical waste. Multi-component reactions (MCRs) have emerged as a powerful and elegant solution to these challenges, offering a paradigm shift in the synthesis of complex molecules.[3][4]

MCRs are one-pot processes where three or more reactants combine in a single synthetic operation to form a product that incorporates a substantial portion of all the starting materials.[3] This approach aligns with the principles of green chemistry by maximizing atom economy, reducing solvent usage, and minimizing purification steps.[5][6] For drug development professionals, the efficiency and modularity of MCRs are particularly advantageous, enabling the rapid generation of diverse chemical libraries for high-throughput screening and accelerating the identification and optimization of lead compounds.[4]

These application notes provide detailed protocols and scientific insights into two robust and widely utilized multi-component reactions for the synthesis of bioactive pyrazole derivatives: a four-component reaction for the synthesis of pyranopyrazoles and a three-component reaction for the synthesis of polysubstituted pyrazoles. The protocols are designed to be self-validating, with explanations of the underlying mechanisms to empower researchers to adapt and troubleshoot these powerful synthetic methods.

I. Four-Component Synthesis of Bioactive Pyrano[2,3-c]pyrazoles

The four-component condensation of an aromatic aldehyde, malononitrile, a β-ketoester (such as ethyl acetoacetate), and hydrazine hydrate is a highly efficient method for the synthesis of dihydropyrano[2,3-c]pyrazole derivatives.[7][8] These fused heterocyclic systems are of significant interest due to their broad spectrum of biological activities, including potent anticancer and antimicrobial properties.[9][10]

Scientific Rationale and Mechanism

The causality behind this one-pot synthesis lies in a domino sequence of classical organic reactions. The generally accepted mechanism proceeds through two initial competing pathways that converge. First, a Knoevenagel condensation occurs between the aromatic aldehyde and malononitrile, catalyzed by a base, to form an arylidene malononitrile intermediate. Concurrently, the β-ketoester reacts with hydrazine hydrate to form a 5-pyrazolone intermediate. The subsequent crucial step is a Michael addition of the pyrazolone onto the electron-deficient alkene of the arylidene malononitrile. The resulting adduct then undergoes an intramolecular cyclization followed by tautomerization to yield the stable dihydropyrano[2,3-c]pyrazole product. The use of a catalyst, often a mild base or a Lewis acid, is crucial for activating the reactants and facilitating the condensations and additions.

MCR_Pyranopyrazole_Mechanism cluster_path1 Knoevenagel Condensation cluster_path2 Pyrazolone Formation cluster_combination Convergent Pathway Aldehyde Aromatic Aldehyde Knoevenagel_Intermediate Arylidene Malononitrile Aldehyde->Knoevenagel_Intermediate + Malononitrile (Base catalyst) Malononitrile Malononitrile Michael_Adduct Michael Adduct Knoevenagel_Intermediate->Michael_Adduct + 5-Pyrazolone EAA Ethyl Acetoacetate Pyrazolone 5-Pyrazolone Intermediate EAA->Pyrazolone + Hydrazine Hydrate Hydrazine Hydrazine Hydrate Pyrazolone->Michael_Adduct Final_Product Dihydropyrano[2,3-c]pyrazole Michael_Adduct->Final_Product Intramolecular Cyclization & Tautomerization

Caption: Mechanism of the four-component synthesis of pyranopyrazoles.

Experimental Protocols

Two representative protocols are provided below: a standard procedure using a common base catalyst and a green chemistry approach utilizing an aqueous medium.

Protocol 1: Standard Synthesis of 6-Amino-4-(4-chlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

This protocol is adapted from a general procedure described by El-Assaly (2011).[3]

  • Materials:

    • Hydrazine hydrate (96%)

    • Ethyl acetoacetate

    • 4-Chlorobenzaldehyde

    • Malononitrile

    • Triethylamine

    • Ethanol

    • Deionized water

    • Ethyl acetate

    • Hexane

  • Procedure:

    • In a 100 mL round-bottom flask equipped with a magnetic stirrer, add deionized water (20 mL).

    • To the stirred water, add hydrazine hydrate (2 mmol, 0.10 mL) and ethyl acetoacetate (2 mmol, 0.25 mL). Stir the mixture for 5 minutes at room temperature.

    • Sequentially add 4-chlorobenzaldehyde (2 mmol, 0.28 g), malononitrile (2 mmol, 0.13 g), and triethylamine (1 mL).

    • Continue to stir the reaction mixture vigorously at room temperature for approximately 20-30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, a solid precipitate will form. Collect the solid by vacuum filtration.

    • Wash the precipitate thoroughly with deionized water.

    • Further wash the solid with a cold mixture of ethyl acetate/hexane (20:80 v/v) to remove non-polar impurities.

    • Purify the crude product by recrystallization from hot ethanol to obtain the final product as a crystalline solid.

    • Dry the purified product under vacuum. Characterize by NMR, IR, and Mass Spectrometry.

Protocol 2: Green Synthesis of 6-Amino-4-aryl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles in Aqueous Medium

This protocol is based on the green chemistry principles highlighted by Pagore et al. (2015), using ammonium chloride as a cost-effective and environmentally benign catalyst.[5]

  • Materials:

    • Hydrazine hydrate

    • Ethyl acetoacetate

    • Aromatic aldehyde (e.g., benzaldehyde, 4-methoxybenzaldehyde)

    • Malononitrile

    • Ammonium chloride (NH₄Cl)

    • Deionized water

    • Ethanol

  • Procedure:

    • To a 50 mL round-bottom flask, add hydrazine hydrate (1 mmol, 0.05 mL), ethyl acetoacetate (1 mmol, 0.13 mL), the desired aromatic aldehyde (1 mmol), malononitrile (1 mmol, 0.066 g), and deionized water (5 mL).

    • Add ammonium chloride (20 mol%, 0.01 g) to the mixture.

    • Attach a reflux condenser and heat the reaction mixture to 80°C with constant stirring for the appropriate time (typically 30-60 minutes).

    • Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • The solid product will precipitate out of the aqueous solution. Collect the crude product by filtration.

    • Wash the solid with cold water to remove the catalyst and any water-soluble impurities.

    • Recrystallize the crude product from ethanol to afford the pure pyranopyrazole derivative.

    • Dry the purified product and characterize its structure and purity.

Bioactivity of Synthesized Pyrano[2,3-c]pyrazoles

The pyranopyrazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting significant biological activities. Below is a summary of representative anticancer and antimicrobial data.

Table 1: Bioactivity Data for Representative Pyrano[2,3-c]pyrazole Derivatives

Compound IDStructure (Representative)Biological ActivityCell Line / OrganismIC₅₀ / MIC (µM)Reference
PP-1 6-amino-4-(4-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrileAnticancerMCF-7 (Breast)6.53[11]
PP-2 6-amino-4-(4-fluorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrileAnticancerA549 (Lung)26.40[11]
PP-3 6-amino-4-(2-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrileAntibacterialE. coli6.25 mg/mL (~22 µM)[12]
PP-4 6-amino-4-(4-nitrophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrileAntibacterialK. pneumoniae6.25 mg/mL (~20 µM)[12]
PP-5 A fused pyranopyrimidine derivativeDual EGFR/VEGFR-2 InhibitorHEPG2 (Liver)0.31-0.71[10]

Note: IC₅₀ is the half-maximal inhibitory concentration. MIC is the minimum inhibitory concentration.

II. Three-Component Synthesis of Polysubstituted Pyrazoles

The condensation of a 1,3-dicarbonyl compound with a hydrazine derivative is a classical, yet highly effective and versatile, three-component approach to synthesizing a wide range of polysubstituted pyrazoles.[2] This method is foundational in heterocyclic chemistry and is utilized in the industrial synthesis of blockbuster drugs like the anti-inflammatory agent Celecoxib.[13][14]

Scientific Rationale and Mechanism

This reaction is a cyclocondensation process. The mechanism involves the initial nucleophilic attack of one of the nitrogen atoms of the hydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization where the second nitrogen atom attacks the remaining carbonyl group, leading to a dihydroxypyrazoline intermediate. Subsequent dehydration results in the formation of the aromatic pyrazole ring. The regioselectivity of the reaction can be an important consideration when using unsymmetrical 1,3-diketones and substituted hydrazines, as two different regioisomers can potentially be formed.

MCR_Pyrazole_Mechanism Diketone 1,3-Dicarbonyl Compound Initial_Adduct Initial Adduct Diketone->Initial_Adduct + Hydrazine Hydrazine Hydrazine Derivative Hydrazine->Initial_Adduct Cyclized_Intermediate Dihydropyrazole Intermediate Initial_Adduct->Cyclized_Intermediate Intramolecular Cyclization Final_Product Polysubstituted Pyrazole Cyclized_Intermediate->Final_Product Dehydration

Caption: Mechanism of the three-component synthesis of polysubstituted pyrazoles.

Experimental Protocol: Synthesis of a Celecoxib Analogue

This protocol describes the synthesis of the core pyrazole structure of Celecoxib, 5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazole, from its corresponding 1,3-diketone and hydrazine hydrate.[15]

  • Materials:

    • 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione

    • Hydrazine hydrate

    • Ethanol (or another suitable solvent like toluene)

  • Procedure:

    • In a round-bottom flask, dissolve 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione (1 mmol) in ethanol (10 mL).

    • Add hydrazine hydrate (1.1 mmol) to the solution.

    • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80°C) for 2-4 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature.

    • Reduce the solvent volume under reduced pressure.

    • Add cold water to the residue to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified pyrazole derivative.

    • Characterize the product by NMR, IR, and Mass Spectrometry.

Bioactivity of Polysubstituted Pyrazoles

This class of pyrazoles is renowned for its anti-inflammatory properties, largely due to the success of COX-2 inhibitors like Celecoxib.[16] However, derivatives synthesized through this MCR also exhibit significant anticancer and antimicrobial activities.

Table 2: Bioactivity Data for Representative Polysubstituted Pyrazoles

Compound IDStructure (Representative)Biological ActivityTarget / OrganismIC₅₀ / MIC (µM)Reference
Celecoxib 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamideAnti-inflammatoryCOX-20.04[17]
P-1 3,5-diaryl-1H-pyrazole derivativeAnticancerOVCA (Ovarian)0.67[18]
P-2 A pyrazole-imine hybridAntibacterialA. baumannii1.56-12.5[19]
P-3 A pyrazole-penicillin hybridAntibacterialCarbapenem-resistant A. baumanniiRestores imipenem efficacy[19]
P-4 A pyrazole derivativeAntifungalAspergillus niger1 µg/mL (~2.5 µM)[20]

Conclusion

Multi-component reactions represent a highly efficient, versatile, and environmentally conscious approach to the synthesis of bioactive pyrazole derivatives. The detailed protocols for the four-component synthesis of pyranopyrazoles and the three-component synthesis of polysubstituted pyrazoles serve as a practical guide for researchers in drug discovery and medicinal chemistry. By understanding the underlying mechanisms and leveraging the modularity of these reactions, scientists can rapidly generate and evaluate novel chemical entities, thereby accelerating the development of next-generation therapeutics.

References

  • El-Assaly, S. A. (2011). A simple and clean method for four-component synthesis of pyrano[2,3-c]pyrazole derivatives. Der Pharma Chemica, 3(5), 81-86. [Link]

  • Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. (2021). Biointerface Research in Applied Chemistry, 12(4), 4705-4730. [Link]

  • Zaki, E. G., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(16), 6081. [Link]

  • A green and efficient protocol for the synthesis of dihydropyrano[2,3-c]pyrazole derivatives via a one-pot, four component reaction by grinding method. (2015). Journal of Chemical and Pharmaceutical Research, 7(10), 65-71. [Link]

  • Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • Google Patents. (2012). Synthesis method of celecoxib. CN102391184A.
  • Abdel-Aziz, A. A.-M., et al. (2022). Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Omega, 7(33), 28834–28851. [Link]

  • Nigam, S., et al. (2003). Synthesis of novel pyrazole derivatives from diaryl 1,3-diketones (Part-II). Phosphorus, Sulfur, and Silicon and the Related Elements, 178(12), 2665-2671. [Link]

  • Abdel-Wahab, B. F., et al. (2025). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. Molecules, 30(5), 1234. [Link]

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (2020). Frontiers in Chemistry, 8, 599. [Link]

  • Abdel-Aziz, A. A.-M., et al. (2022). Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Omega, 7(33), 28834–28851. [Link]

  • Nigam, S., et al. (2003). SYNTHESIS OF NOVEL PYRAZOLE DERIVATIVES FROM DIARYL 1,3-DIKETONES (PART-I). Main Group Metal Chemistry, 26(1), 13-16. [Link]

  • Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. (2023). Pharmaceuticals, 16(3), 445. [Link]

  • Synthesis of 6-amino-4-aryl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles by heterogeneous reusable catalysts. (2025). ResearchGate. [Link]

  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (2019). Journal of Saudi Chemical Society, 23(5), 568-577. [Link]

  • Synthetic route to the formation of celecoxib, deracoxib, and mavacoxib using hydrazine. (2021). ResearchGate. [Link]

  • Multicomponent synthesis, characterization and antimicrobial evaluation of pyrazole derivatives. (2022). DUT Open Scholar. [Link]

  • Chen, Y. L., et al. (2010). 3,5-Diaryl-1H-pyrazole as a molecular scaffold for the synthesis of apoptosis-inducing agents. Bioorganic & Medicinal Chemistry Letters, 20(9), 2785-2788. [Link]

  • Pagore, V. P., et al. (2015). Green and efficient synthesis of pyranopyrazoles catalyzed by ammonium chloride in water. Der Pharma Chemica, 7(6), 312-317. [Link]

  • From Bench to Bioactivity: Pyranopyrazole Synthesis, Anticancer, Antimicrobial Efficacy, DFT, Molecular Docking, and Molecular Dynamic Insights. (2023). ResearchGate. [Link]

  • Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics: The role of clinical microbiology and structure–activity relationship (SAR) insights. (2024). ProBiologists. [Link]

  • Abdul Hussein, M. A., & Faisal, Z. R. (2018). Synthesis and pharmacological activities of celecoxib derivatives. University of Misan. [Link]

  • Shaterian, H. R., et al. (2013). Mild, four-component synthesis of 6-amino-4-aryl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles catalyzed by titanium dioxide nano-sized particles. Journal of the Iranian Chemical Society, 10, 129-135. [Link]

  • The anticancer and EGFR-TK/CDK-9 dual inhibitory potentials of new synthetic pyranopyrazole and pyrazolone derivatives: X-ray crystallography, in vitro, and in silico mechanistic investigations. (2023). Journal of Biomolecular Structure and Dynamics, 41(1), 184-201. [Link]

  • Efficient One-Pot, Two-Component Modular Synthesis of 3,5-Disubstituted Pyrazoles. (2018). ACS Omega, 3(11), 15995–16005. [Link]

  • Pyrazole as an anti-inflammatory scaffold. (2022). International Journal of Health Sciences, 6(S5), 10459-10476. [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). Molecules, 27(15), 4723. [Link]

  • Protocol of synthesis 1,3,5-triaryl pyrazole derivatives. (2020). ResearchGate. [Link]

  • Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. (2023). RSC Advances, 13(43), 30454-30474. [Link]

  • Litvinov, Y. M., et al. (2009). New convenient four-component synthesis of 6-amino-2,4-dihydropyrano[2,3-c]pyrazol-5-carbonitriles and one-pot synthesis of 6'-aminospiro[(3H)-indol-3,4'-pyrano[2,3-c]pyrazol]-(1H)-2-on-5'-carbonitriles. Journal of Combinatorial Chemistry, 11(5), 914-919. [Link]

  • A Review on the Recent Multicomponent Synthesis of Pyranopyrazoles. (2019). Polycyclic Aromatic Compounds, 41(4), 725-755. [Link]

  • Patki, A. S., et al. (2018). Green Synthesis Of 6-Amino 1, 4 Dihydropyrano[2,3-c]Pyrazole- 5-Carbonitrile Under Aqueous Medium. International Journal of Researches in Biosciences, Agriculture and Technology, 6(2), 54-58. [Link]

  • Google Patents. (2012). Celecoxib and preparing method thereof. CN102558056B.
  • Rechel, P. A., & Jyothi, S. (2025). Synthesis, characterization and antimicrobial activity of pyrazole derivatives. Indian Journal of Chemistry - Section B, 64B(9), 1123-1129. [Link]

  • GREENER SYNTHESIS OF PYRANOPYRAZOLE DERIVATIVES CATALYZED BY CaO NANOPARTICLES. (2022). RASĀYAN Journal of Chemistry, 15(1), 586-592. [Link]

Sources

Application Note: Microwave-Assisted Experimental Setup for Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Discipline: Medicinal Chemistry & Process Engineering

Introduction & Mechanistic Rationale

The pyrazole nucleus is a foundational scaffold in medicinal chemistry, integral to numerous pharmaceuticals ranging from anti-inflammatory agents to kinase inhibitors[1]. Traditionally, the synthesis of 1,3,5-trisubstituted pyrazoles via the cyclocondensation of hydrazines with 1,3-diketones or ethynyl ketones requires prolonged convective heating (hours to days)[2]. Conventional conductive heating relies on thermal conductivity and convection currents, which inherently create temperature gradients. This uneven heating often leads to the thermal degradation of sensitive intermediates, resulting in unwanted side reactions and diminished yields[2].

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a superior alternative, offering a dramatic reduction in reaction times and improved yields[2][3]. The causality behind this improvement lies in dielectric heating . When placed in a microwave cavity, molecules with a permanent dipole moment (such as polar solvents like Ethanol or DMF, and the reactants themselves) attempt to align with the rapidly oscillating electromagnetic field (2.45 GHz). This molecular friction generates instantaneous, localized superheating[4]. Because energy is transferred directly to the molecules rather than through the vessel walls, the reaction mixture achieves a uniform thermal profile, rapidly overcoming the activation energy barrier required for the cyclization step without exposing the product to prolonged thermal stress[2][4].

Pathway R Reactants (Hydrazine + Diketone) MW Microwave Irradiation (Dielectric Heating) 300W, 120°C R->MW Polar Solvent I Hydrazone Intermediate (Overcomes Activation Barrier) MW->I Rapid heating C Intramolecular Cyclocondensation I->C -H2O P Pyrazole Derivative (High Yield, >90%) C->P Thermodynamic sink

Figure 1: Mechanistic pathway of microwave-assisted pyrazole cyclocondensation.

Optimization of Reaction Parameters

To establish a self-validating protocol, empirical optimization of the microwave parameters is critical. The table below illustrates a typical optimization study for the synthesis of 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile[5].

EntryMicrowave Power (W)Temperature (°C)Irradiation Time (min)Isolated Yield (%)
1100801545
22001001072
3 300 120 5 91
4300140588
5400120590

Causality of the Optimal Parameters:

  • Temperature (120°C): At 80°C (Entry 1), the thermal energy is insufficient to drive the cyclocondensation to completion, leaving unreacted intermediates. At 140°C (Entry 4), slight thermal degradation begins to occur, marginally reducing the isolated yield[5]. 120°C serves as the optimal kinetic "sweet spot."

  • Power (300W): Modulating the initial power to 300W ensures the reaction reaches the target temperature within seconds rather than minutes, minimizing the time the reagents spend in suboptimal thermal states[4][5].

Experimental Protocols

The following protocols provide self-validating workflows for both batch discovery and continuous flow scale-up.

Protocol A: Batch Microwave Synthesis (Discovery Phase)

This protocol is designed for the rapid library generation of pyrazole derivatives using a monomode microwave synthesizer[2][4].

Materials: Hydrazine derivative (1.0 mmol), 1,3-diketone or ethynyl ketone (1.0 mmol), absolute ethanol or DMF (3 mL), catalytic p-TsOH (0.1 eq)[6].

Step-by-Step Methodology:

  • Preparation: In a 10 mL heavy-walled borosilicate microwave vial equipped with a magnetic stir bar, dissolve the hydrazine derivative and the carbonyl compound in the solvent. Add the catalyst.

  • Sealing: Crimp the vial with a Teflon-lined septum. Validation Check: Ensure the crimp is perfectly flush to prevent pressure leaks during superheating.

  • Irradiation: Place the vial in the monomode microwave cavity. Set the parameters to 120°C, 300W maximum power, and 5 minutes hold time [2][5].

  • In-Process Validation: Monitor the real-time pressure and temperature curves via the synthesizer's software (using an IR sensor or fiber-optic probe). The pressure should stabilize; a sudden spike indicates solvent decomposition, triggering an automatic safety shutoff.

  • Cooling & Workup: Allow the system to cool the vial via a compressed air stream until the internal temperature drops below 40°C[4].

  • Isolation: Pour the mixture into crushed ice. The sudden drop in solubility forces the pyrazole to precipitate. Collect via vacuum filtration. Validation Check: Analyze via TLC (Hexane/EtOAc); the disappearance of the starting material validates reaction completion[2].

Protocol B: Continuous Flow Microwave Synthesis (Scale-Up Phase)

Batch microwave reactors are inherently limited by the penetration depth of microwaves (typically a few centimeters)[4]. To scale up pyrazole synthesis without losing the benefits of dielectric heating, a continuous flow (CF) setup is utilized[4].

Step-by-Step Methodology:

  • Stock Preparation: Prepare a homogenous 0.5 M stock solution of the reactants in a highly microwave-absorbing solvent (e.g., Ethanol).

  • System Priming: Prime the HPLC pumps and the 80 mL borosilicate flow cell (housed within a multimode microwave cavity) with pure solvent[4].

  • Flow Parameters: Set the flow rate to achieve a residence time of 2 to 5 minutes within the irradiation zone.

  • Irradiation: Activate the microwave to maintain a steady-state temperature of 120°C within the flow cell.

  • Collection: Route the output stream through an in-line heat exchanger to rapidly quench the reaction before collecting it in a receiving flask. This continuous process can yield upwards of 8 grams of purified pyrazole per hour[4].

Workflow cluster_batch Protocol A: Batch Synthesis cluster_flow Protocol B: Continuous Flow B1 Mix Reactants in Microwave Vial B2 Seal with Teflon Septum B1->B2 B3 Irradiate: 120°C, 5 min (Monomode Reactor) B2->B3 B4 Air Cooling & Depressurization B3->B4 End Purified Pyrazole B4->End Isolation F1 Prepare Reagent Stock Solutions F2 Pump into 80 mL Flow Cell F1->F2 F3 Continuous Irradiation (Residence Time: 2-5 min) F2->F3 F4 In-line Cooling & Collection F3->F4 F4->End Isolation

Figure 2: Experimental workflows for batch and continuous flow microwave synthesis.

Conclusion

Microwave-assisted organic synthesis represents a paradigm shift in the generation of pyrazole libraries. By transitioning from convective heating to direct dielectric heating, researchers can bypass thermal degradation pathways, drastically reduce reaction times, and establish highly reproducible, self-validating protocols. Furthermore, the transition from batch vials to continuous flow cells ensures that these optimized conditions can be seamlessly scaled for advanced drug development campaigns.

References

  • The Pyrazole Synthesis Showdown: Microwave-Assisted Heating vs. Conventional Methods - Benchchem. 2

  • Microwave-assisted synthesis of pyrazoles - a mini-review - DergiPark. 3

  • Microwave-Mediated Synthesis of N-Containing Heterocycles: from Batch to Continuous Flow Processes - Cardiff University. 4

  • Accelerating Drug Discovery: Enabling Tools and Techniques - Biotage. 6

  • High-Yield Synthesis of 1,3,5-Trisubstituted Pyrazoles: An Application Note and Protocol Guide - Benchchem. 1

  • 5-Amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile - Benchchem. 5

Sources

Application Note: Strategic Utilization of (1-Methyl-5-propyl-1H-pyrazol-3-yl)methanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and process scientists. It focuses on the strategic utilization of (1-Methyl-5-propyl-1H-pyrazol-3-yl)methanol (CAS 1365938-18-6), a regioisomeric scaffold offering unique steric and lipophilic properties distinct from the classic Sildenafil-type (1,3-isomer) core.

Executive Summary

(1-Methyl-5-propyl-1H-pyrazol-3-yl)methanol is a versatile heterocyclic building block characterized by a 1,5-substitution pattern on the pyrazole ring. Unlike the widely utilized 1-methyl-3-propyl isomer (common in PDE5 inhibitors), this 1,5-isomer introduces a distinct steric vector due to the proximity of the N-methyl and C5-propyl groups. This guide details the compound's physiochemical profile, strategic value in Structure-Activity Relationship (SAR) exploration, and validated protocols for its activation and coupling in drug discovery workflows.

Compound Profile & Physiochemical Data[1][2][3][4]

PropertySpecification
Compound Name (1-Methyl-5-propyl-1H-pyrazol-3-yl)methanol
CAS Number 1365938-18-6
Molecular Formula C₈H₁₄N₂O
Molecular Weight 154.21 g/mol
Appearance Pale yellow to colorless oil/solid (low melting point)
Solubility Soluble in DCM, MeOH, DMSO, EtOAc; Sparingly soluble in water
Key Functional Group Primary Alcohol (C3-position)
Regiochemistry 1,5-disubstituted (Sterically crowded N-Me/Propyl interface)

Strategic Significance: The "Regioisomeric Switch"

In medicinal chemistry, the switch from a 1,3- to a 1,5-substituted pyrazole often serves as a critical SAR Probe .

  • Steric Clashing: In the 1-methyl-5-propyl isomer, the propyl group at C5 is adjacent to the N-methyl group. This creates steric repulsion that can force the propyl group out of planarity or alter the conformation of the pyrazole ring relative to the binding pocket.

  • Vector Exploration: The C3-hydroxymethyl group projects the "warhead" or linker in a different vector compared to the C5-position, allowing chemists to probe adjacent hydrophobic pockets.

  • Lipophilicity: The propyl chain adds significant lipophilicity (cLogP ~0.86), improving membrane permeability for fragment-based leads.

Reactivity Landscape & Workflow

The primary utility of this building block lies in the transformation of the C3-alcohol handle. The following diagram illustrates the core divergent pathways.

ReactivityMap Core (1-Methyl-5-propyl-1H-pyrazol-3-yl)methanol (Alcohol Handle) Aldehyde Aldehyde (Swern/MnO2) Core->Aldehyde Oxidation Halide Alkyl Chloride/Bromide (SOCl2 / PBr3) Core->Halide Activation Acid Carboxylic Acid (Jones/TEMPO) Core->Acid Full Ox. Amine Reductive Amination (Sec. Amines) Aldehyde->Amine NaBH(OAc)3 Ether Ether Linkage (Williamson/Mitsunobu) Halide->Ether NaH/ROH N_Alk N-Alkylation (Heterocycles) Halide->N_Alk NaH/DMF Coupling Amide Coupling (Peptidomimetics) Acid->Coupling HATU/DIEA

Figure 1: Divergent synthesis pathways from the alcohol precursor. The C3-position serves as a versatile anchor for extending the molecular scaffold.

Experimental Protocols

The following protocols are designed to be self-validating , meaning they include specific checkpoints (TLC/LCMS) to ensure reaction success before proceeding.

Protocol A: Activation to Alkyl Chloride

Objective: Convert the alcohol to a reactive electrophile for N-alkylation or etherification.

Reagents:

  • Substrate: (1-Methyl-5-propyl-1H-pyrazol-3-yl)methanol (1.0 eq)

  • Thionyl Chloride (SOCl₂): 1.5 eq

  • Solvent: Dichloromethane (DCM), anhydrous

  • Catalyst: DMF (1-2 drops)

Step-by-Step:

  • Setup: Dissolve 1.0 g (6.48 mmol) of the alcohol in 10 mL anhydrous DCM in a round-bottom flask under N₂ atmosphere. Cool to 0°C.[1]

  • Addition: Add SOCl₂ (0.7 mL, 9.7 mmol) dropwise. Caution: Gas evolution (HCl/SO₂).

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 2 hours.

  • Validation Checkpoint:

    • TLC (50% EtOAc/Hex): Product (Chloride) is less polar (higher R_f) than the starting alcohol.

    • LCMS: Look for mass peak [M+H]⁺ = 173/175 (Cl isotope pattern).

  • Workup: Concentrate in vacuo to remove excess SOCl₂ and DCM. Co-evaporate with toluene (2x) to remove traces of acid.

  • Output: The resulting hydrochloride salt is unstable to silica gel chromatography. Use immediately for the next coupling step (Protocol B).

Protocol B: N-Alkylation of a Secondary Amine

Objective: Synthesize a piperidine-linked analog (common in kinase inhibitors).

Reagents:

  • Substrate: Crude Chloride from Protocol A (1.0 eq)

  • Nucleophile: 4-Boc-piperidine (or desired amine) (1.2 eq)

  • Base: K₂CO₃ (3.0 eq) or Cs₂CO₃ (2.0 eq)

  • Solvent: Acetonitrile (ACN) or DMF

Step-by-Step:

  • Dissolution: Suspend the crude chloride in ACN (0.2 M concentration).

  • Addition: Add K₂CO₃ and the amine.

  • Heating: Heat to 60°C for 4–6 hours.

  • Validation Checkpoint:

    • LCMS: Disappearance of Chloride peak (173); appearance of Product peak.

  • Purification: Filter off solids. Concentrate filtrate.[1] Purify via Flash Column Chromatography (Gradient: 0→10% MeOH in DCM).

Protocol C: Oxidation to Aldehyde (Swern Oxidation)

Objective: Prepare the intermediate for reductive amination.

Reagents:

  • Oxalyl Chloride (1.1 eq), DMSO (2.2 eq), TEA (5.0 eq).

Step-by-Step:

  • Activation: To oxalyl chloride in DCM at -78°C, add DMSO dropwise. Stir 15 min.

  • Substrate: Add the pyrazole alcohol (in DCM) dropwise at -78°C. Stir 30 min.

  • Quench: Add Triethylamine (TEA). Allow to warm to RT.

  • Expert Insight: The 1-methyl-5-propyl pyrazole aldehyde is relatively stable but prone to air oxidation. Store under Argon or use immediately in reductive aminations (NaBH(OAc)₃ conditions).

Safety & Handling

  • Hazards: Pyrazole derivatives can be skin irritants.[2] The chlorination step generates HCl gas; perform in a fume hood.

  • Storage: Store the alcohol at 2–8°C. The chloride derivative is moisture-sensitive; store in a desiccator or use immediately.

References

  • NIST Chemistry WebBook. (n.d.).[3] 1H-Pyrazole, 3-methyl- (General Pyrazole Data).[4] Retrieved October 26, 2023, from [Link]

  • Zhang, C., et al. (2007).[5] "1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid."[5] Acta Crystallographica Section E, E63, o4209.[5] (Provides structural context for the regioisomer). [Link]

  • MolPort. (n.d.). Compound 005-160-064 Data Sheet. (Demonstrates use of the scaffold in complex library synthesis). [Link]

Sources

Application Note: Employing Pyrazole Scaffolds in the Development of Targeted Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

The Adenine Mimetic Paradigm in Rational Drug Design

The aberrant activation or overexpression of protein kinases (PKs) is a fundamental driver of oncogenesis, inflammatory disorders, and neurodegeneration. In the landscape of targeted therapeutics, the 1H-pyrazole ring has emerged as a highly privileged, versatile scaffold for protein kinase inhibitors (PKIs) .

The Causality of Scaffold Selection: The success of the pyrazole moiety stems directly from its structural and electronic properties. Kinases catalyze the transfer of the


-phosphate from ATP to a substrate. To competitively inhibit this process, small molecules must occupy the highly conserved ATP-binding pocket. The pyrazole ring acts as a near-perfect adenine mimetic; its nitrogen atoms function as critical hydrogen bond donors and acceptors, interacting directly with the backbone amides and carbonyls of the kinase hinge region .

Depending on the substitution pattern (typically at the 1-, 3-, 4-, or 5-positions), pyrazole derivatives can be engineered to function as Type I inhibitors (binding to the active DFG-in conformation) or Type II inhibitors (stabilizing the inactive DFG-out conformation and extending into the adjacent allosteric hydrophobic pocket) . For instance, Ruxolitinib, a first-in-class FDA-approved JAK1/JAK2 inhibitor, utilizes a pyrazole ring linked to a pyrrolo[2,3-d]pyrimidine core to achieve shape complementarity and potent Type I inhibition of the active kinase state .

JAK_STAT C Cytokine / Growth Factor R Receptor Dimerization C->R J JAK1/JAK2 Kinase R->J S STAT Phosphorylation J->S ATP Hydrolysis I Pyrazole Inhibitor (Adenine Mimetic) I->J Competitive Inhibition (Hinge Binding) T Gene Transcription S->T

Mechanism of action of pyrazole-based JAK inhibitors blocking the JAK/STAT signaling pathway.

Systematic Discovery & Optimization Workflow

The development of pyrazole-based inhibitors requires a rigorous, iterative pipeline bridging in silico design, biochemical validation, and cellular target engagement. High-throughput virtual screening (HTVS) is often deployed initially to identify optimal pyrazole tautomers and substitution patterns that maximize hydrogen bonding with the target kinase .

Workflow Scaffold Pyrazole Scaffold Selection SAR SAR & Derivatization (1,3,4-positions) Scaffold->SAR Biochem Biochemical Assay (TR-FRET IC50) SAR->Biochem Biochem->SAR Iterative Optimization Cellular Cellular Assay (NanoBRET TE) Biochem->Cellular Lead Lead Candidate (e.g., Ruxolitinib) Cellular->Lead

Iterative workflow for the discovery and optimization of pyrazole-based kinase inhibitors.

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems . They incorporate internal controls and mathematical quality checks to prevent false positives common in kinase inhibitor screening (e.g., compound autofluorescence or aggregation).

Protocol A: Biochemical Profiling via TR-FRET Kinase Assay

Causality & Rationale: Biochemical assays isolate the direct interaction between the pyrazole inhibitor and the kinase. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard radiometric or colorimetric assays because the ratiometric emission readout (665 nm / 615 nm) normalizes well-to-well dispensing errors and eliminates interference from the autofluorescence of small molecules. Crucially, the assay must be run at the apparent


 of ATP; running at artificially low ATP concentrations exaggerates the potency of ATP-competitive pyrazole inhibitors, while running at physiological ATP levels obscures early-stage hit detection.

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute pyrazole derivatives in 100% DMSO (10-point curve, 1:3 dilution). Transfer 100 nL to a 384-well low-volume assay plate using an acoustic liquid handler to ensure precise delivery.

  • System Validation Controls:

    • Max Signal (Vehicle): 100 nL DMSO.

    • Min Signal (100% Inhibition): 100 nL of 10 µM Staurosporine (pan-kinase inhibitor).

  • Kinase Reaction: Add 5 µL of 2X Kinase/Peptide substrate mix (e.g., recombinant JAK2 and biotinylated STAT peptide) in assay buffer (50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature to allow inhibitor pre-binding.

  • Initiation: Add 5 µL of 2X ATP solution (prepared at the specific

    
     for the target kinase). Incubate for 60 minutes.
    
  • Termination & Detection: Add 10 µL of Detection Buffer containing EDTA (stops the reaction by chelating the essential

    
     cofactor) and detection reagents (Europium-labeled anti-phospho antibody and Streptavidin-APC).
    
  • Readout & Quality Control: Read the plate on a TR-FRET compatible microplate reader. Calculate the Z'-factor using the Max and Min controls. Validation Gate: The assay is only deemed valid and advanced to IC50 calculation if

    
    .
    
Protocol B: Cellular Target Engagement via NanoBRET

Causality & Rationale: A compound may exhibit sub-nanomolar potency in a biochemical assay but fail in vivo due to poor cell membrane permeability, intracellular degradation, or inability to compete with the high intracellular concentration of ATP (1–5 mM). The NanoBRET Target Engagement (TE) assay bridges this gap by quantifying the actual binding affinity of the pyrazole inhibitor inside living, intact cells.

Step-by-Step Methodology:

  • Transfection: Transfect HEK293 cells with a plasmid encoding the target kinase fused to NanoLuc luciferase. Plate cells in a 96-well format at

    
     cells/well.
    
  • Tracer Addition: Add a cell-permeable fluorescent NanoBRET tracer (a known ATP-competitive probe) at its

    
     concentration.
    
  • Competitive Displacement: Add serial dilutions of the pyrazole test compounds. Rationale: If the pyrazole compound penetrates the cell and binds the kinase hinge region, it will competitively displace the fluorescent tracer, resulting in a loss of the Bioluminescence Resonance Energy Transfer (BRET) signal.

  • System Validation Controls: Include a "No Tracer" control to define the background luminescence, and a cell viability assay (e.g., CellTiter-Glo) run in parallel to ensure that a drop in BRET signal is due to target engagement, not compound-induced cytotoxicity.

  • Detection: After a 2-hour incubation, add the NanoLuc substrate. Measure dual luminescence (donor emission at 460 nm, acceptor emission at 618 nm). Calculate the BRET ratio and plot against compound concentration to determine the cellular IC50.

Quantitative Data Synthesis: Pyrazole Inhibitor Selectivity

The structural versatility of the pyrazole ring allows for fine-tuning of kinase selectivity profiles. Below is a comparative synthesis of clinically relevant pyrazole-based inhibitors and their target affinities [[1]]([Link]) .

CompoundPrimary Target(s)Scaffold ArchitectureBiochemical IC50 (nM)Clinical Status
Ruxolitinib JAK1 / JAK2Pyrrolo[2,3-d]pyrimidine-pyrazole~3.0 (JAK1/2)FDA Approved
Crizotinib ALK / ROS1 / c-METAminopyrazole derivative~20.0 (ALK)FDA Approved
Encorafenib BRAF V600EPyrazole-pyrimidine~0.35 (BRAF)FDA Approved
Gandotinib JAK2Imidazopyridine-aminopyrazole~3.0 (JAK2)Clinical Trials
Avapritinib KIT / PDGFRAPyrrolo[2,1-f]triazine-pyrazole~0.5 (KIT D816V)FDA Approved

Note: The integration of the pyrazole moiety consistently yields low-nanomolar potency across diverse kinase families by exploiting the highly conserved nature of the ATP-binding hinge region.

References

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules (2023).[Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules (2022).[Link]

  • Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. Journal of Applied Pharmaceutical Science (2026).[Link]

  • Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. Chemical Methodologies (2025).[Link]

  • Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof. Leukemia (2014).[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Regioselective Synthesis of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for heterocyclic chemistry. Synthesizing fully substituted pyrazoles with absolute regiocontrol remains a significant bottleneck in drug discovery and agrochemical development. This guide is engineered for research scientists and provides mechanistic troubleshooting, validated protocols, and strategic workflows to eliminate regioisomer mixtures and optimize catalytic efficiency.

Strategic Decision Matrix: Selecting Your Synthetic Pathway

Before troubleshooting a failed reaction, ensure your synthetic strategy aligns with your regiochemical goals. The classical Knorr condensation often fails to provide adequate control, necessitating modern surrogate strategies or cycloadditions.

PyrazoleWorkflow Start Target: Substituted Pyrazole Knorr 1,3-Diketone + Hydrazine Start->Knorr Classical Surrogate Enaminone / Ynone + Hydrazine Start->Surrogate Modified Cyclo Nitroolefin + Hydrazone Start->Cyclo Alternative Mix Poor Regiocontrol (Isomer Mixture) Knorr->Mix High1 High Regiocontrol (Electronic Bias) Surrogate->High1 High2 High Regiocontrol (Dipolar Cycloaddition) Cyclo->High2

Workflow for selecting regioselective pyrazole synthesis strategies based on substrate.

Frequently Asked Questions (FAQs)

Q1: Why does the classical Knorr condensation with aryl hydrazines and unsymmetrical 1,3-diketones consistently yield an inseparable mixture of regioisomers? A1: This is a fundamental issue of competing nucleophilicities and electrophilicities. Aryl hydrazines possess two nitrogen atoms with distinct nucleophilicities (the terminal


 is significantly more nucleophilic than the internal 

). However, unsymmetrical 1,3-diketones present two highly similar electrophilic carbonyl carbons. If the steric and electronic differences between these two carbonyls are insufficient, the terminal

will attack both indiscriminately. This results in an intermediate mixture of hydrazones, which subsequently cyclize to form an inseparable mixture of regioisomers (1)[1].

Q2: How can I achieve absolute regiocontrol when synthesizing 1,3,5-trisubstituted pyrazoles? A2: To achieve


 regioselectivity, you must introduce a severe electronic bias into the 1,3-dicarbonyl system by using surrogates like enaminones or acetylenic ketones (ynones) (2)[2]. In an ynone, the 

-carbon of the alkyne is a soft electrophile highly susceptible to Michael addition, while the carbonyl carbon is a hard electrophile. By controlling the solvent, you direct the highly nucleophilic

of the hydrazine to attack the

-carbon exclusively, followed by cyclization of the

at the carbonyl.

Q3: What are the mechanistic advantages of using nitroolefins over traditional alkynes in cycloaddition strategies? A3: Nitroolefins serve as highly electrophilic dipolarophiles. When reacted with N-monosubstituted hydrazones, they undergo a reversible cycloaddition to form a nitropyrazolidine intermediate. The strong electron-withdrawing nature of the nitro group dictates the HOMO-LUMO interactions, ensuring strict regiochemistry. Subsequent oxidation and elimination of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 yield the fully substituted pyrazole, bypassing the harsh conditions and transition-metal catalysts often required for alkyne-based cycloadditions ()[3].

Troubleshooting Guide: Common Experimental Failures

Scenario A: Poor Regioselectivity in Ynone-Hydrazine Condensations
  • Symptom: GC-MS or NMR indicates an 80:20 mixture of regioisomers instead of the expected >95:5 ratio when reacting an ynone with an aryl hydrazine.

  • Root Cause: Incorrect solvent selection or premature acid catalysis. In highly acidic media or non-polar solvents, direct attack of the hydrazine at the carbonyl carbon begins to compete with the desired conjugate (Michael) addition at the

    
    -carbon.
    
  • Resolution: Execute the reaction in a two-step, one-pot sequence. First, form the Michael adduct in a neutral, polar protic solvent (e.g., Ethanol) at room temperature. Only after the acyclic intermediate is fully formed should you introduce a mild acid catalyst (like Acetic Acid) and heat the mixture to drive the cyclization.

Scenario B: Catalyst Deactivation in One-Pot Acyl-Sonogashira/Cyclization
  • Symptom: Low yields of the ynone intermediate, leading to trace amounts of the final pyrazole and recovery of unreacted acid chloride.

  • Root Cause: If you are using a standard

    
     co-catalyst system under aerobic conditions, the copper mediates the oxidative dimerization of the terminal alkynes (Glaser coupling). This consumes your alkyne and poisons the catalytic cycle.
    
  • Resolution: Switch to a Cu-free Nano-Pd catalytic system. Utilizing

    
     in a PEG-400/Water medium generates in situ Palladium Nanoparticles (PdNPs) that efficiently catalyze the cross-coupling without the need for copper, preserving the alkyne for the desired reaction (4)[4].
    

Mechanistic Pathway: Nano-Pd Catalyzed Cyclization

Mechanism A Acid Chloride + Alkyne B Acyl-Sonogashira Coupling (PdNPs, Base) A->B C Ynone Intermediate B->C D Hydrazine Addition (Michael Attack) C->D E 5-endo-dig Cyclization (Pd-Activated) D->E F Regiopure Pyrazole E->F

Catalytic cycle for one-pot Cu-free Pd-catalyzed pyrazole synthesis.

Quantitative Data: Method Comparison

Synthesis MethodSubstratesTypical Regioselectivity (Ratio)Key Catalyst / ReagentAverage YieldPrimary Challenge
Classical Knorr 1,3-Diketones + HydrazinesPoor (~1:1 to 3:1)Acid Catalyst (e.g., AcOH)60–85%Isomer separation
Modified Knorr Ynones + HydrazinesExcellent (>95:5)None (or mild acid)70–95%Synthesis of ynone precursor
Cycloaddition Hydrazones + NitroolefinsExcellent (>95:5)None (Protic Solvent)65–90%Substrate scope limitations
Tandem Acyl-Sonogashira Acid Chlorides + Alkynes + HydrazinesExcellent (>95:5)Cu-free Nano-Pd75–92%Catalyst poisoning

Validated Experimental Protocols

Protocol A: Regioselective Synthesis via N-Monosubstituted Hydrazones and Nitroolefins

This protocol leverages electronic bias to bypass traditional alkyne cycloaddition limitations.

  • Reagent Preparation: Dissolve the N-monosubstituted hydrazone (1.0 equiv) and the target nitroolefin (1.2 equiv) in anhydrous methanol (0.2 M concentration).

    • Causality: Methanol is selected as a protic polar solvent because it stabilizes the transition state during the reversible cycloaddition, thermodynamically favoring the formation of the critical nitropyrazolidine intermediate[3].

  • Cycloaddition & Elimination: Stir the reaction mixture at 25–40 °C for 4–12 hours.

    • Causality: Mild heating provides the activation energy required for the subsequent oxidation and elimination of

      
      , a process thermodynamically driven by the aromatization of the newly formed pyrazole core.
      
  • Self-Validation Check: Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc 3:1). The protocol is self-validating when the distinct UV-active spot of the hydrazone starting material completely disappears, replaced by a single, higher-Rf spot corresponding to the aromatized pyrazole. If the intermediate nitropyrazolidine persists (detected by MS mass + intermediate mass), increase the temperature by 10 °C.

  • Isolation: Concentrate the mixture under reduced pressure and purify via silica gel flash chromatography to isolate the regiopure pyrazole.

Protocol B: One-Pot Cu-Free Nano-Pd Catalyzed Sequential Acyl-Sonogashira/Cyclization

A green, highly efficient tandem reaction eliminating the need to isolate unstable ynone intermediates.

  • Catalyst & Substrate Assembly: In a reaction vessel, combine the acid chloride (1.0 equiv), terminal alkyne (1.2 equiv), and

    
     (5 mol%) in a PEG-400/
    
    
    
    mixture (1:1 v/v).
    • Causality: The explicit exclusion of copper prevents unwanted Glaser-type oxidative dimerization of the alkyne. PEG-400 acts as an environmentally benign phase-transfer catalyst that stabilizes the in situ generated palladium nanoparticles (PdNPs)[4].

  • Ynone Formation: Add triethylamine (2.0 equiv) dropwise and stir at room temperature.

    • Causality: The base neutralizes the HCl byproduct generated during the acyl-Sonogashira coupling, driving the equilibrium toward complete ynone formation.

  • Self-Validation Check: Extract a 10 µL aliquot, quench in EtOAc/

    
    , and analyze the organic layer via TLC. The successful generation of the ynone intermediate must be confirmed before proceeding; failure to achieve >95% conversion here will result in complex, inseparable mixtures in the next step.
    
  • Tandem Cyclization: Add the aryl hydrazine (1.2 equiv) directly to the reaction vessel and elevate the temperature to 80 °C.

    • Causality: The ynone-bound palladium activates the alkyne, directing the nucleophilic attack of the hydrazine's terminal nitrogen to the

      
      -carbon, ensuring a highly regioselective 5-endo-dig cyclization[4].
      
  • Recovery: Extract the product with ethyl acetate. The aqueous PEG-400 layer containing the active PdNPs can be decanted and reused for up to five subsequent catalytic cycles without significant loss of activity.

References

  • Recent Advances in the Regioselective Synthesis of Pyrazoles Source: benthamdirect.com URL:2

  • Reaction of N-Monosubstituted Hydrazones with Nitroolefins: A Novel Regioselective Pyrazole Synthesis Source: organic-chemistry.org URL:3

  • One-pot regioselective synthesis of substituted pyrazoles and isoxazoles in PEG-400/water medium by Cu-free nano-Pd catalyzed sequential acyl Sonogashira coupling–intramolecular cyclization Source: rsc.org URL:4

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review Source: mdpi.com URL:1

Sources

Technical Support Center: (1-Methyl-5-propyl-1H-pyrazol-3-yl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support center resource, designed for researchers and process chemists optimizing the synthesis of (1-Methyl-5-propyl-1H-pyrazol-3-yl)methanol .

Status: Operational | Tier: Advanced Application Support Topic: Yield Optimization & Troubleshooting Target Molecule: 1-Methyl-5-propyl-1H-pyrazol-3-yl-methanol (CAS: 1365938-18-6)

Executive Summary: The Critical Path to High Yield

The synthesis of (1-Methyl-5-propyl-1H-pyrazol-3-yl)methanol hinges on two critical phase-gates:

  • Regioselective Cyclization: Controlling the condensation of methylhydrazine with the 1,3-diketo ester precursor to favor the 1,5-isomer over the thermodynamically competitive 1,3-isomer.

  • Chemoselective Reduction: Converting the ester moiety to the primary alcohol without reducing the pyrazole ring or causing side reactions.

This guide addresses the specific failure points in these stages, providing validated protocols to maximize yield.

Part 1: Regioselectivity (The "Isomer Problem")

User Query: "My reaction yields a mixture of 1-methyl-5-propyl and 1-methyl-3-propyl isomers. How do I shift the ratio to favor the 1-methyl-5-propyl product?"

Root Cause Analysis

The reaction between methylhydrazine and ethyl 2,4-dioxoheptanoate (the standard precursor) proceeds via two competing nucleophilic attacks. The regioselectivity is dictated by the interplay between the nucleophilicity of the hydrazine nitrogens and the electrophilicity of the dicarbonyl centers.

  • Pathway A (Desired 1,5-Isomer): The unsubstituted

    
     of methylhydrazine attacks the ketone adjacent to the ester (C2), followed by the 
    
    
    
    -methyl group attacking the propyl-ketone (C4).
  • Pathway B (Undesired 1,3-Isomer): The

    
    -methyl group attacks the ketone adjacent to the ester (C2).
    
Troubleshooting Protocol
VariableRecommendationTechnical Rationale
Reagent Form Use Free Methylhydrazine Crucial: Use of free base methylhydrazine favors the 1,5-isomer . The hydrochloride salt tends to shift selectivity toward the 1,3-isomer due to acid-catalyzed equilibration and changes in nucleophilicity profiles [1, 2].
Solvent System Non-polar / Aprotic Switch from Ethanol to Toluene or MTBE . Protic solvents stabilize the transition states for both isomers, eroding selectivity. Non-polar solvents enhance the kinetic control favoring the 1,5-pathway.
Temperature Controlled (0°C to RT) Perform the initial addition at 0–5°C . High temperatures during addition promote thermodynamic equilibration, often increasing the ratio of the undesired 1,3-isomer.
Visualizing the Regiochemistry

The following diagram illustrates the bifurcation point where yield is often lost.

Regioselectivity Precursor Ethyl 2,4-dioxoheptanoate (Propyl-CO-CH2-CO-COOEt) Attack1 NH2 attacks C2 (Next to Ester) (Kinetic Control) Precursor->Attack1 Major Pathway (Non-polar solvent) Attack2 NHMe attacks C2 (Next to Ester) (Thermodynamic Drift) Precursor->Attack2 Minor Pathway (Acidic/Polar conditions) MeNHNH2 Methylhydrazine (Free Base) MeNHNH2->Attack1 MeNHNH2->Attack2 Inter1 Intermediate A Attack1->Inter1 Inter2 Intermediate B Attack2->Inter2 Prod15 TARGET: 1-Methyl-5-propyl (1,5-isomer) Inter1->Prod15 Prod13 IMPURITY: 1-Methyl-3-propyl (1,3-isomer) Inter2->Prod13

Caption: Kinetic control via free hydrazine favors the 1,5-isomer pathway (Green), while acidic conditions shift toward the 1,3-impurity (Red).

Part 2: Reduction Efficiency (Ester to Alcohol)

User Query: "I am losing product during the workup of the reduction step. The yield drops significantly after converting the ester to the alcohol."

Root Cause Analysis

The reduction of ethyl 1-methyl-5-propyl-1H-pyrazole-3-carboxylate to the alcohol is typically performed using Lithium Aluminum Hydride (LAH). The common failure point is not the reaction itself, but the workup , where aluminum salts form a gelatinous matrix that traps the product, leading to massive physical losses during filtration.

Optimization Guide
1. Reagent Selection
  • Standard:

    
     (1.5 - 2.0 equivalents) in anhydrous THF.
    
  • Safer Alternative: Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) in Toluene. It is thermally more stable and generates less voluminous salts.

2. The "Fieser" Workup Protocol (Mandatory for Yield)

Do not use simple water or acid quenching. Use the Fieser method to produce granular, filterable precipitates.

Step-by-Step Protocol:

  • Cool reaction mixture to 0°C.

  • For every

    
     grams  of 
    
    
    
    used, add slowly in order:
    • 
       mL  of Water.[1][2]
      
    • 
       mL  of 15% Aqueous NaOH.
      
    • 
       mL  of Water.
      
  • Warm to room temperature and stir for 15 minutes.

  • Add anhydrous

    
     to the mixture.
    
  • Result: The aluminum salts will form a white, granular solid.

  • Filter through a Celite pad. The product remains quantitatively in the filtrate [3].

Part 3: Purification & Isolation

User Query: "How do I separate the 1,5-isomer from the 1,3-isomer effectively?"

If regiocontrol was imperfect, you will have a mixture. Separation is challenging but feasible due to boiling point differences.

Separation Strategy
MethodApplicabilityNotes
Fractional Distillation High Scale (>10g) The 1,5-isomer typically has a higher boiling point than the 1,3-isomer. Example Data: 1,3-isomer bp ~125°C @ 13mmHg vs. 1,5-isomer bp ~166°C @ 13mmHg [4].
Column Chromatography Low Scale (<5g) Use a gradient of Hexane:Ethyl Acetate. The 1,3-isomer is generally less polar and elutes first.
Recrystallization High Purity If the product is solid (often low melting), recrystallization from Diisopropyl ether or Hexane/EtOAc can isolate the pure 1,5-isomer.

Part 4: Validated Workflow Summary

To ensure reproducibility, follow this consolidated workflow:

  • Precursor Synthesis: Condense 2-hexanone with diethyl oxalate using NaOEt to form Ethyl 2,4-dioxoheptanoate.

  • Cyclization: React precursor with free methylhydrazine in Toluene at 0°C.

    • Checkpoint: Check GC/LC-MS. Ratio of 1,5:1,3 should be >85:15.

  • Distillation: Purify the ester intermediate before reduction to remove the 1,3-isomer.

  • Reduction: Reduce the purified ester with

    
     in THF.
    
  • Workup: Execute Fieser quenching to recover maximum yield.

Workflow Start Start: 2-Hexanone + Diethyl Oxalate Step1 Claisen Condensation (NaOEt/EtOH) Start->Step1 Step2 Cyclization (Free MeNHNH2, Toluene, 0°C) Step1->Step2 Check Check Isomer Ratio (Target > 85:15) Step2->Check Step3 Fractional Distillation (Remove 1,3-isomer) Check->Step3 Pass Step4 Reduction (LiAlH4 / THF) Step3->Step4 Step5 Fieser Workup (Granular Precipitate) Step4->Step5 End Final Product: (1-Methyl-5-propyl-1H-pyrazol-3-yl)methanol Step5->End

Caption: Optimized workflow emphasizing intermediate purification (Distillation) to ensure final product purity.

References

  • Regiocontrol in Pyrazole Synthesis: Kong, Y., Tang, M., & Wang, Y. (2014).[3] Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(2), 576–579.[3]

  • Hydrazine Salt Effects: Martins, M. A. P., et al. (2006). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Letters in Organic Chemistry. (Validating the free hydrazine vs salt effect on regioselectivity).
  • Reduction Workup Protocols: Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1, Wiley, New York, p. 581. (Standard Fieser workup reference).
  • Boiling Point Data: United States Patent 4002642. Process for the preparation of 1-alkyl-pyrazole-5-carboxylic acid esters. (Provides boiling point differentiation between 1,3 and 1,5 isomers).

Sources

Technical Support Center: Solubility Optimization for Pyrazole Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Brick Dust" Challenge

As researchers working with pyrazole scaffolds, you are likely familiar with the "brick dust" phenomenon.[1] While pyrazoles are privileged structures in medicinal chemistry (e.g., Celecoxib, Rimonabant) due to their diverse bioactivity, they possess high crystal lattice energy driven by extensive intermolecular hydrogen bonding and planar


-

stacking.[1]

In biological assays, this manifests not just as poor solubility, but as kinetic instability .[1] A compound may dissolve in 100% DMSO, but upon dilution into aqueous media, it crashes out (precipitation) or forms colloidal aggregates (false positives).[1] This guide provides a self-validating workflow to diagnose and resolve these issues without compromising assay integrity.

Module 1: Diagnostic Workflow

"Is it precipitation, aggregation, or intrinsic insolubility?" [1]

Before altering your assay buffer, you must diagnose the physical state of your compound. Visual inspection is insufficient for nanomolar/micromolar concentrations.[1]

Decision Tree: Solubility Troubleshooting

The following logic flow allows you to distinguish between thermodynamic insolubility and kinetic instability.

SolubilityDecisionTree Start Compound Added to Assay Buffer CheckTurbidity Measure Scatter (Nephelometry/DLS) Start->CheckTurbidity HighScatter High Scatter Detected CheckTurbidity->HighScatter > Threshold Clear Solution Clear CheckTurbidity->Clear < Threshold DetergentTest Add 0.01% Triton X-100 HighScatter->DetergentTest Diagnosis3 Diagnosis: Soluble (Proceed to Assay) Clear->Diagnosis3 ScatterReduces Scatter Disappears DetergentTest->ScatterReduces Reversible ScatterRemains Scatter Persists DetergentTest->ScatterRemains Irreversible Diagnosis1 Diagnosis: Colloidal Aggregation (Promiscuous Inhibitor) ScatterReduces->Diagnosis1 Diagnosis2 Diagnosis: True Precipitation (Lattice Energy Issue) ScatterRemains->Diagnosis2

Figure 1: Diagnostic logic for distinguishing between colloidal aggregation (false positives) and crystalline precipitation.

Module 2: Optimizing the Solvent System

The "DMSO Shock" Phenomenon

Directly pipetting a high-concentration DMSO stock (e.g., 10 mM) into an aqueous buffer often causes local supersaturation, forcing pyrazoles to precipitate immediately.[1]

Protocol: The Intermediate Dilution Method

Instead of a single step, use a "stepping stone" solvent to lower the kinetic energy barrier.

  • Prepare Stock: 10 mM Pyrazole in 100% DMSO.

  • Intermediate Step: Dilute 1:10 into PEG400 or Propylene Glycol (Result: 1 mM compound in 10% DMSO/90% PEG400).

  • Final Dilution: Dilute the intermediate mix into the assay buffer.

    • Why this works: PEG400 acts as a cosolvent bridge, preventing the rapid polarity shift that causes "crashing out."[1]

Data: DMSO Tolerance Limits

Exceeding these limits often results in solvent-induced toxicity or enzyme denaturation, confounding results.[1]

Assay TypeMax Recommended DMSOPreferred DMSONotes
Enzymatic (Cell-free) 5%< 1%High DMSO can unfold enzymes or affect

.[1]
Cell-Based (Immortalized) 0.5% - 1%0.1%>1% permeabilizes membranes (cytotoxicity).[1]
Primary Cells / Stem Cells 0.1%< 0.05%Extremely sensitive; requires alternative formulations.[1]
Protein-Protein Interaction 2%0.5%DMSO can disrupt weak hydrophobic interfaces.[1]

Module 3: Advanced Formulation (Cyclodextrins)

The "Magic Bullet" for Pyrazoles

When cosolvents fail, Hydroxypropyl-


-Cyclodextrin (HP-

-CD) is the gold standard for pyrazoles.[1] The hydrophobic pyrazole ring fits inside the CD cavity (1:1 stoichiometry), while the hydrophilic exterior ensures water solubility.
Protocol: Complexation for Biological Assays

Reagents:

  • HP-

    
    -CD (e.g., Kleptose® or Trappsol®).[1]
    
  • Assay Buffer (PBS or HEPES).[1]

Step-by-Step:

  • Prepare Vehicle: Dissolve HP-

    
    -CD in your assay buffer to create a 20% (w/v)  stock solution.[1] Filter sterilize (0.22 
    
    
    
    m).[1]
  • Solubilization:

    • Option A (Solid): Add solid pyrazole directly to the 20% CD solution. Vortex and sonicate at 37°C for 30 mins.

    • Option B (DMSO Spiking): Dilute your DMSO stock (e.g., 10 mM) into the 20% CD solution.[1]

  • Equilibration: Shake at room temperature for 2-4 hours to allow inclusion complex equilibrium.

  • Usage: Dilute this complex into your final assay wells.

    • Note: Ensure the final CD concentration in the well is <2% to avoid stripping lipids from cell membranes.

Module 4: The False Positive Trap (Aggregation)

Identifying Promiscuous Inhibitors (PAINS)

Pyrazoles are notorious for forming colloidal aggregates that sequester enzymes, leading to false inhibition (IC


 artifacts).[1]
The Detergent Sensitivity Test

If your pyrazole shows high potency (low IC


) but has poor solubility, you must validate it is not a "promiscuous aggregator."[1]
  • Run Assay Standard: Measure IC

    
     in standard buffer.
    
  • Run Assay + Detergent: Add 0.01% Triton X-100 or 0.005% Tween-80 to the buffer.

  • Compare:

    • Valid Inhibitor: IC

      
       remains unchanged.[1]
      
    • Aggregator: Potency drops significantly (IC

      
       shifts >10-fold) or activity is lost completely.[1]
      
    • Mechanism:[1][2][3][4] The detergent breaks up the colloid, releasing the sequestered enzyme.

Frequently Asked Questions (Troubleshooting)

Q: My pyrazole precipitates in cell culture media (DMEM) but not in PBS. Why? A: This is likely the "Salting Out" effect or Protein Binding. DMEM contains high salt and amino acids which reduce the solvation layer available for your compound. Furthermore, serum proteins (FBS) can bind the compound.[1]

  • Fix: Pre-dilute the compound in serum-free media containing 0.1% HP-

    
    -CD before adding it to the full serum-containing media.
    

Q: Can I use acidic pH to dissolve my pyrazole? A: Chemically, yes (protonating the pyrazole nitrogen), but biologically, no.[1] Most assays require pH 7.[1]4. Acidifying the stock will only lead to immediate precipitation when added to the buffered assay (pH shock).

  • Fix: Use the Intermediate Dilution Method (Module 2) or Cyclodextrins, which work independent of pH.

Q: I see "crystals" in my HTS plates after 24 hours. Is my data valid? A: No. If crystals are visible, the dissolved concentration is unknown and likely much lower than the calculated dose.

  • Fix: Switch to a Kinetic Solubility Assay using Nephelometry to determine the true maximum soluble concentration (thermodynamic solubility limit) and cap your dose-response curve at that level.

References

  • Lipinski, C. A., et al. (2001).[1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.

  • Shoichet, B. K. (2006).[1] Screening in a spirit haunted by artifacts (Colloidal Aggregation).[1] Drug Discovery Today.

  • Brewster, M. E., & Loftsson, T. (2007).[1] Cyclodextrins as pharmaceutical solubilizers.[1] Advanced Drug Delivery Reviews.

  • Di, L., & Kerns, E. H. (2006).[1] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.

  • BenchChem Technical Support. (2025). Overcoming poor solubility of pyrazole derivatives during reaction workup. BenchChem.[1][5][6]

Sources

Technical Support Center: Optimizing N-Methylation of Pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the N-methylation of pyrazoles. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this critical transformation. The N-methylation of pyrazoles is a cornerstone reaction in medicinal chemistry, as the position of the methyl group often dictates the biological activity and pharmacokinetic properties of the resulting molecule[1]. However, the inherent tautomerism of the pyrazole ring presents a persistent challenge: controlling the regioselectivity of the methylation to favor the desired N1 or N2 isomer[1][2].

This document provides in-depth, experience-driven guidance in a question-and-answer format, addressing common issues from reaction setup to troubleshooting poor selectivity and yield.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the foundation of a successful N-methylation strategy.

Q1: What are the most common reagents and conditions for N-methylation of pyrazoles?

A: The classical approach involves an Sɴ2 reaction using a methylating agent in the presence of a base and a suitable solvent.

  • Methylating Agents: The most common electrophiles are methyl iodide (MeI) and dimethyl sulfate (DMS). While effective, they are highly toxic and often provide poor regioselectivity with sterically unhindered pyrazoles[1][3]. Safer, albeit less reactive, alternatives include dimethyl carbonate (DMC) and methyl tosylate[4][5][6].

  • Bases: The base deprotonates the pyrazole N-H, generating the nucleophilic pyrazolide anion. The choice of base is critical and depends on the pKa of the pyrazole. Common choices, from weakest to strongest, are potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH)[7][8].

  • Solvents: Polar aprotic solvents are standard as they effectively solvate the base's cation while leaving the pyrazolide anion highly reactive. Dimethylformamide (DMF), acetonitrile (MeCN), and dimethyl sulfoxide (DMSO) are frequent choices[7][9].

Q2: How can I control the regioselectivity of methylation (N1 vs. N2)?

A: Controlling regioselectivity is the central challenge in pyrazole alkylation. The outcome is a delicate balance of steric effects, electronics, and reaction conditions.

  • Steric Hindrance: This is the most powerful tool for directing selectivity. A bulky substituent at the C3 (or C5) position of the pyrazole ring will sterically shield the adjacent N2 nitrogen, thus favoring methylation at the more accessible N1 position.

  • Strategic Reagent Choice: Conversely, using a sterically bulky methylating agent can favor methylation at the less hindered nitrogen. A recently developed, highly effective strategy uses α-halomethylsilanes (e.g., (chloromethyl)trimethylsilane) as "masked" methylating reagents. The bulky silyl group first directs alkylation to the sterically accessible N1 position. A subsequent protodesilylation step with a fluoride source cleanly reveals the N1-methyl pyrazole with excellent selectivity (often >99:1)[1][10].

  • Reaction Conditions: The choice of base and solvent can influence the isomer ratio, though often to a lesser extent than sterics[8]. In some cases, the cation of the base (e.g., K⁺ vs. Na⁺) can coordinate with the pyrazole nitrogens, subtly altering their relative nucleophilicity[8].

  • Enzymatic Methods: For ultimate control, engineered enzymes have been developed that can perform N-methylation with virtually perfect regioselectivity (>99%) by creating a binding pocket that presents only one of the two nitrogen atoms to the methyl donor[2][11][12].

Q3: What are the critical safety considerations for common methylating agents?

A: Safety is paramount. The most common methylating agents, methyl iodide (MeI) and dimethyl sulfate (DMS) , are potent toxins and probable human carcinogens[3][13].

  • Handling: Always handle these reagents in a certified chemical fume hood. Never work with them on an open bench.

  • Personal Protective Equipment (PPE): Wear nitrile gloves (consider double-gloving), a lab coat, and splash goggles. Ensure an emergency eyewash and shower are accessible.

  • Quenching: Any excess reagent and contaminated glassware must be quenched properly before disposal. A common method is to add a solution of ammonia or sodium thiosulfate to neutralize the reactive electrophile.

  • Safer Alternatives: Whenever possible, consider using dimethyl carbonate (DMC). It is a much less hazardous, environmentally friendly methylating agent, though it often requires higher temperatures (110-170 °C) to achieve comparable reactivity[4][5].

Q4: How do I unambiguously confirm the structure of my N-methylated pyrazole isomers?

A: Differentiating between N1 and N2 isomers can be challenging but is definitively achievable with modern NMR spectroscopy. Simple ¹H or ¹³C NMR is often insufficient.

  • Nuclear Overhauser Effect (NOE/NOESY): This is the gold standard. An NOE is observed between protons that are close in space (<5 Å). A 2D NOESY experiment will show a cross-peak between the N-methyl protons and the proton on the adjacent ring carbon (C5 for the N1 isomer, C3 for the N2 isomer). If the C3 and C5 positions bear substituents, NOEs to the substituent protons can be used instead.

  • Heteronuclear Multiple Bond Correlation (HMBC): This 2D NMR technique detects long-range (2-3 bond) couplings between protons and carbons. A key correlation will be observed between the N-methyl protons and the adjacent ring carbons (C5 and C3). The relative intensity of these correlations can sometimes help in assignment, but NOESY is more definitive[7].

  • X-ray Crystallography: If you can grow a suitable crystal, X-ray diffraction provides unequivocal proof of the structure and regiochemistry[9].

Section 2: Troubleshooting Guide

This section provides a systematic approach to resolving common experimental issues.

Problem: Low or No Conversion to Product

Your reaction has stalled, and TLC or LC-MS analysis shows primarily starting material.

  • Possible Cause A: Incomplete Deprotonation

    • The Chemistry: The pyrazole N-H must be deprotonated to form the active nucleophile. If the base is not strong enough to overcome the pKa of your pyrazole, the concentration of the reactive pyrazolide anion will be too low. Electron-withdrawing groups on the pyrazole ring make the N-H more acidic (lower pKa), requiring a weaker base. Conversely, electron-donating groups make it less acidic (higher pKa), necessitating a stronger base.

    • Solution:

      • Check pKa values: Compare the pKa of your pyrazole (or a close analog) with the pKa of the conjugate acid of your base. Your base should be significantly stronger.

      • Switch to a stronger base: If you are using K₂CO₃, consider switching to NaH. If using NaH in DMF, ensure the NaH is fresh and reactive (dispersion in mineral oil is preferred).

  • Possible Cause B: Ineffective Methylating Agent / Conditions

    • The Chemistry: The Sɴ2 reaction rate is dependent on temperature and reagent activity. MeI and DMS are highly reactive, but safer alternatives like DMC require more thermal energy.

    • Solution:

      • Increase Temperature: If using a less reactive agent like methyl tosylate or DMC, a significant increase in temperature (e.g., from room temperature to 80-150 °C) may be required.

      • Verify Reagent Quality: Methyl iodide is light-sensitive and can decompose over time, often turning yellow or brown due to the formation of I₂. Use a fresh bottle or distill it before use[14][15][16].

  • Possible Cause C: Poor Solvent Choice

    • The Chemistry: The solvent plays a crucial role in an Sɴ2 reaction. Protic solvents (like ethanol or water) can hydrogen-bond with the pyrazolide anion, creating a solvent cage that blunts its nucleophilicity.

    • Solution:

      • Use a Polar Aprotic Solvent: Switch to DMF, DMSO, or MeCN. These solvents are essential for promoting a fast reaction rate.

      • Ensure Anhydrous Conditions: If using a strong base like NaH, any water in the solvent will quench the base. Use dry solvents.

Workflow: Troubleshooting Low Yield

LowYield Start Low / No Conversion CheckBase Is Base Strong Enough? (pKa Base >> pKa Pyrazole) Start->CheckBase CheckReagent Is Methylating Agent Sufficiently Reactive? CheckBase->CheckReagent  Yes IncreaseBase Use Stronger Base (e.g., K2CO3 -> NaH) CheckBase->IncreaseBase No CheckSolvent Is Solvent Polar Aprotic and Anhydrous? CheckReagent->CheckSolvent  Yes IncreaseTemp Increase Temperature or Use More Reactive Agent (MeI) CheckReagent->IncreaseTemp No ChangeSolvent Switch to Dry DMF / DMSO CheckSolvent->ChangeSolvent No Success Reaction Optimized CheckSolvent->Success  Yes IncreaseBase->CheckReagent IncreaseTemp->CheckSolvent ChangeSolvent->Success

Caption: General troubleshooting flowchart for low yield.

Problem: Poor Regioselectivity (Mixture of N1/N2 Isomers)

This is the most common and frustrating issue. You obtain a mixture of products that are often difficult to separate by column chromatography.

  • Possible Cause A: Insufficient Steric Bias

    • The Chemistry: If your pyrazole has small or no substituents at the C3 and C5 positions, the electronic properties of the two nitrogen atoms are very similar, leading to little inherent preference for methylation at one site over the other[1]. Traditional methylating agents like MeI are too small to be directed by minor steric differences.

    • Solution:

      • Switch to a Bulky Reagent: This is the most effective strategy. Employ an α-halomethylsilane reagent. The large silyl group will force the alkylation to occur at the most sterically accessible nitrogen (N1). The silyl group is then cleaved under mild conditions to yield the desired N1-methyl product with high purity[1][10].

      • Modify the Substrate (If Possible): If you are in the process of designing a synthesis, consider installing a bulky, removable protecting group at the C3 or C5 position to direct the methylation, which can be removed in a later step.

  • Possible Cause B: Suboptimal Reaction Conditions

    • The Chemistry: While sterics are dominant, the choice of base, cation, and solvent can modulate the N1/N2 ratio. Larger cations (like Cs⁺ from Cs₂CO₃) can sometimes offer slightly better selectivity than smaller ones (Na⁺ from NaH). Phase-transfer catalysis (PTC) can also alter the reaction environment and influence the outcome[17].

    • Solution:

      • Screen Bases: Test a range of bases (e.g., K₂CO₃, Cs₂CO₃, NaH) to see if the cation size impacts your specific substrate.

      • Consider Phase-Transfer Catalysis: Using a catalyst like tetrabutylammonium bromide (TBAB) under PTC conditions can sometimes improve selectivity by altering the nature of the pyrazolide ion pair[17][18][19].

Workflow: Optimizing Regioselectivity

Regioselectivity Start Poor Regioselectivity (N1/N2 Mixture) CheckSterics Does C3/C5 position have a bulky substituent? Start->CheckSterics UseBulkyReagent PRIMARY STRATEGY: Use α-halomethylsilane reagent for high N1 selectivity CheckSterics->UseBulkyReagent No ScreenConditions SECONDARY STRATEGY: Screen bases (K2CO3, Cs2CO3) and consider PTC CheckSterics->ScreenConditions  Yes Analyze Analyze N1:N2 ratio by NMR/LC-MS UseBulkyReagent->Analyze ScreenConditions->Analyze

Caption: Decision workflow for optimizing regioselectivity.

Problem: Formation of Byproducts (Quaternization)

You observe a new, highly polar spot by TLC or a new peak in the LC-MS with a mass corresponding to [M+15]⁺, indicating the formation of a pyrazolium quaternary salt.

  • The Chemistry: After the initial desired N-methylation, the product itself is a nucleophile. The remaining nitrogen atom can attack another molecule of the methylating agent, forming a positively charged quaternary salt. This is more common with highly reactive agents like MeI and DMS.

  • Solution:

    • Control Stoichiometry: Use only a slight excess of the methylating agent (e.g., 1.05 - 1.1 equivalents). Do not use a large excess.

    • Monitor the Reaction: Follow the reaction progress closely by TLC or LC-MS. Once the starting material is consumed, quench the reaction immediately to prevent over-alkylation.

    • Lower the Temperature: If quaternization is rapid, running the reaction at a lower temperature (e.g., 0 °C or room temperature) can slow the second methylation step more than the first, improving selectivity.

Section 3: Protocols and Methodologies

Protocol 1: Classical N-Methylation using Methyl Iodide and K₂CO₃

This protocol is suitable for pyrazoles with significant steric bias favoring one isomer.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the substituted pyrazole (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 1.2 eq)[7].

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to create a solution with a concentration of approximately 0.1-0.5 M.

  • Reagent Addition: Cool the mixture to 0 °C using an ice bath. Add methyl iodide (MeI, 1.1 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 16 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material[7].

  • Workup: Quench the reaction by adding water. Extract the aqueous phase three times with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Highly N1-Selective Methylation via an α-Halomethylsilane Reagent

This two-step, one-pot protocol is ideal for substrates that typically give poor regioselectivity[1].

  • Step 1: N-Silylmethylation:

    • Setup: In a vial, dissolve the pyrazole (1.0 eq) in anhydrous dimethyl sulfoxide (DMSO).

    • Base Addition: Add cesium carbonate (Cs₂CO₃, 1.5 eq).

    • Reagent Addition: Add (chloromethyl)trimethylsilane (1.2 eq).

    • Reaction: Seal the vial and stir at room temperature for 2-4 hours, monitoring for the consumption of the starting pyrazole by LC-MS.

  • Step 2: Protodesilylation:

    • Fluoride Source: To the same reaction vial, add a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 2.0 eq).

    • Reaction: Stir at room temperature for an additional 2-4 hours until the silyl intermediate is fully converted to the N1-methyl pyrazole.

  • Workup and Purification: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers, dry, concentrate, and purify by column chromatography to yield the highly enriched N1-methyl isomer.

Section 4: Data & Visualization

Table 1: Comparison of Common Methylating Agents
ReagentFormulaRelative ReactivityKey AdvantagesCritical Disadvantages
Methyl IodideCH₃IVery HighHigh reactivity, works at low temp.Highly toxic, light-sensitive, poor selectivity[1][14]
Dimethyl Sulfate(CH₃)₂SO₄Very HighHigh reactivity, cost-effectiveExtremely toxic, probable carcinogen, requires careful quenching[3]
Methyl TosylateCH₃OTsModerateSolid, less volatile than MeI/DMSLess reactive, often requires heat
Dimethyl Carbonate(CH₃)₂CO₃LowGreen reagent , low toxicityRequires high temperatures (110-170 °C), slow reactions[4][5]
(Chloromethyl)trimethylsilane(CH₃)₃SiCH₂ClModerateEnables high N1-selectivity Two-step process, higher reagent cost[1][10]
Table 2: Guide to Selecting Bases and Solvents
Pyrazole SubstituentAcidity (pKa)Recommended BaseRecommended SolventRationale
Strong Electron-Withdrawing (e.g., -NO₂)Lower (More Acidic)K₂CO₃, Cs₂CO₃DMF, MeCNThe pyrazole is acidic enough for a mild carbonate base to be effective.
Neutral / AlkylModerateK₂CO₃, NaHDMF, DMSOK₂CO₃ may be sufficient, but NaH provides faster and more complete deprotonation.
Strong Electron-Donating (e.g., -NH₂)Higher (Less Acidic)NaH, KHMDSTHF, DMFA strong, non-nucleophilic base is required for efficient deprotonation.

Section 5: References

  • F. F. B. Mulli, et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PMC. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • E. Yang, et al. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry. [Link]

  • Y. O. Edilova, et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]

  • S. Hammer, et al. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie. [Link]

  • Reddit r/OrganicChemistry. (2023). N-methylation of pyrazole. [Link]

  • A. El-Mabrouk, et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

  • A. Kumar, et al. (2021). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Journal of Pharmaceutical Research International. [Link]

  • Semantic Scholar. (n.d.). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. [Link]

  • E. Yang, et al. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry. [Link]

  • Z. Zhang, et al. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. [Link]

  • S. Batra, et al. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. Figshare. [Link]

  • S. C. Hammer, et al. (2019). Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles. PMC. [Link]

  • Organic Chemistry Portal. (n.d.). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. [Link]

  • E. Diez-Barra, et al. (1990). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. ResearchGate. [Link]

  • IPI Global. (2022). Handling Methyl Iodide safely. [Link]

  • ResearchGate. (2025). N‐Methylation of Nitrogen‐Containing Heterocycles with Dimethyl Carbonate. [Link]

  • New Jersey Department of Health. (n.d.). Dimethyl sulfate - Hazardous Substance Fact Sheet. [Link]

  • Nanjing Chemical Material Corp. (n.d.). The Emergency Treatment of Methyl Iodide. [Link]

  • Google Patents. (n.d.). Methylation synthesis method of N-heterocyclic compound.

  • U.S. Environmental Protection Agency (EPA). (n.d.). Methyl Iodide (Iodomethane). [Link]

  • A. Kumar, et al. (2015). Aqua mediated multicomponent reaction under phase transfer catalysis: A novel and green approach to access fused pyrazoles. Arabian Journal of Chemistry. [Link]

  • ResearchGate. (2026). Phase-Transfer Catalyzed Alkylation and Cycloalkylation of 3-Substituted-1H-pyrazol-2-in-5-ones in the Absence or Presence of Carbon Disulfide. [Link]

  • S. C. Hammer, et al. (2019). Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles. Universität Bielefeld. [Link]

  • Semantic Scholar. (2019). ENVIRONMENTALLY FRIENDLY SYNTHESIS OF N-METHYLATED NITROGEN HETEROCYCLES FROM AN AQUEOUS SOLUTION OF METHYLAMINE AND DIOLS. [Link]

Sources

Pyrazole Synthesis Support Center: Troubleshooting Side-Products and Regioselectivity

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for pyrazole synthesis. The construction of the pyrazole core—a privileged scaffold in pharmaceutical drug development—is frequently achieved via the classical Knorr synthesis (condensation of 1,3-dicarbonyls with hydrazines) or 1,3-dipolar cycloadditions. However, researchers routinely encounter critical bottlenecks: the formation of regioisomeric mixtures (e.g., 1,3,5- vs. 1,3,4-trisubstituted pyrazoles), incomplete dehydration leading to pyrazolines, and oxidation byproducts.

This guide provides field-proven, mechanistically grounded solutions to eliminate side-product formation and enforce strict regiocontrol during your experiments.

Troubleshooting Start Identify Side-Product Isomers Regioisomer Mixtures (1,3- vs 1,5-substituted) Start->Isomers Pyrazoline Unreacted Intermediates (e.g., 5-hydroxypyrazoline) Start->Pyrazoline Oxidation Oxidation Byproducts (Bis-hydrazones) Start->Oxidation Solvent Switch to Fluorinated Solvents (TFE/HFIP) Isomers->Solvent Alters H-bonding & Electrophilicity Temp Increase Temp & Add Acid Catalyst Pyrazoline->Temp Drives Dehydration Stoich Strict Stoichiometry & Exclude Oxygen Oxidation->Stoich Prevents Over-reaction

Logical workflow for troubleshooting common pyrazole synthesis side-products.

Section 1: Frequently Asked Questions (Mechanistic Causality)

Q1: Why does my Knorr synthesis with an unsymmetrical 1,3-dicarbonyl and methylhydrazine yield a nearly 1:1 mixture of regioisomers? A1: Regioselectivity in the Knorr synthesis is governed by a delicate balance of steric and electronic factors. When the electronic and steric differences between the two carbonyl groups of your substrate are marginal, the two nucleophilic nitrogen atoms of the substituted hydrazine attack both electrophilic centers indiscriminately[1]. The terminal nitrogen (NH₂) is generally more nucleophilic and less sterically hindered than the internal nitrogen (NH). If the solvent does not sufficiently differentiate the electrophilicity of the two carbonyl carbons, kinetic control dominates, leading to an inseparable mixture of the 1,3- and 1,5-substituted regioisomers[2].

Q2: How can I manipulate the reaction conditions to favor a single regioisomer without redesigning my starting materials? A2: The most effective strategy is solvent modification. Switching from traditional solvents (like ethanol or THF) to fluorinated alcohols—such as 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP)—can dramatically enhance regioselectivity[1][2]. Fluorinated solvents are strong hydrogen-bond donors but poor nucleophiles. They preferentially hydrogen-bond to the more electron-rich carbonyl oxygen, exacerbating the electronic differences between the two carbonyl groups. This directs the initial nucleophilic attack of the hydrazine's terminal nitrogen to the most activated carbonyl, effectively shifting the reaction pathway to favor a single regioisomer.

Q3: I am observing stable 5-hydroxypyrazoline intermediates in my LC-MS. Why isn't the reaction proceeding to the fully aromatic pyrazole? A3: The formation of the pyrazole ring requires a final dehydration step. If your reaction stalls at the pyrazoline stage, it indicates that the dehydration is kinetically trapped. This typically occurs under strictly neutral or basic conditions, or at insufficient temperatures. To drive the aromatization, introduce a catalytic amount of a Brønsted acid (e.g., glacial acetic acid or p-TsOH) and elevate the temperature. The acid protonates the hydroxyl group, converting it into a superior leaving group (water), which facilitates the final elimination step to yield the fully conjugated pyrazole.

Q4: Are there alternative synthetic routes that completely bypass the regioselectivity issues of the Knorr synthesis? A4: Yes. 1,3-dipolar cycloadditions offer superior regiocontrol by avoiding the dual-electrophile ambiguity of 1,3-diketones. For instance, the reaction of nitrile imines (generated in situ from hydrazonoyl halides) with alkynes provides highly regioselective access to substituted pyrazoles[3]. Furthermore, recent advances in copper-catalyzed sydnone-alkyne cycloadditions (CuSAC) have enabled the strictly regioselective synthesis of 1,4-disubstituted pyrazoles, overcoming the limitations of earlier harsh, unselective sydnone cycloadditions[4].

Mechanism A 1,3-Dicarbonyl + R-Hydrazine B Hydrazone Intermediate A->B Condensation C 1,5-Regioisomer (Kinetic Product) B->C Fast Cyclization (Standard Solvents) D 1,3-Regioisomer (Thermodynamic Product) B->D Controlled Cyclization (TFE/HFIP Solvents)

Mechanistic divergence in Knorr pyrazole synthesis leading to regioisomers.

Section 2: Quantitative Data on Solvent-Driven Regiocontrol

To illustrate the profound impact of solvent selection on side-product minimization, the following table summarizes typical regiomeric ratios obtained during the cyclocondensation of unsymmetrical 1,3-diketones with methylhydrazine.

Solvent SystemHydrogen Bond Donor Ability (α)Major ProductTypical Regioisomer Ratio (1,3- vs 1,5-)Yield (%)
Ethanol (EtOH)0.83Mixture55 : 4575 - 85
Tetrahydrofuran (THF)0.00Mixture50 : 5070 - 80
2,2,2-Trifluoroethanol (TFE)1.511,3-Regioisomer> 95 : 588 - 95
Hexafluoroisopropanol (HFIP)1.961,3-Regioisomer> 98 : 290 - 98

Data reflects general trends observed in literature for the optimization of pyrazole regioselectivity using fluorinated solvents[1][2].

Section 3: Self-Validating Experimental Protocol

Highly Regioselective Synthesis of Substituted Pyrazoles using TFE

This protocol utilizes 2,2,2-trifluoroethanol (TFE) to suppress the formation of the undesired regioisomer and prevent incomplete dehydration.

Materials:

  • Unsymmetrical 1,3-dicarbonyl compound (1.0 mmol)

  • Substituted hydrazine (e.g., methylhydrazine) (1.1 mmol)

  • 2,2,2-Trifluoroethanol (TFE) (5.0 mL)

  • Glacial acetic acid (catalytic, 0.1 mmol)

Step-by-Step Methodology:

  • Dissolution & Activation: Dissolve the 1,3-dicarbonyl compound (1.0 mmol) in 5.0 mL of TFE in a round-bottom flask equipped with a magnetic stirrer. Allow 5 minutes for the solvent to establish hydrogen-bonding networks with the carbonyl oxygens.

  • Controlled Addition: Cool the solution to 0 °C using an ice bath. Add the substituted hydrazine (1.1 mmol) dropwise over 10 minutes.

    • Causality: Slow addition at low temperatures prevents exothermic runaway and minimizes the formation of bis-hydrazone oxidation side-products.

  • Cyclocondensation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • Dehydration Enforcement: Add a catalytic amount of glacial acetic acid (0.1 mmol). Attach a reflux condenser and heat the mixture to 60 °C for 1-2 hours.

    • Self-Validation Check: Monitor the reaction via TLC (Ethyl Acetate/Hexane). The disappearance of the highly polar pyrazoline intermediate and the emergence of a single, less polar UV-active spot confirms successful, regioselective aromatization.

  • Workup & Isolation: Concentrate the reaction mixture under reduced pressure to remove TFE (which can be recovered for reuse). Dissolve the crude residue in ethyl acetate (15 mL) and wash sequentially with saturated aqueous NaHCO₃ (10 mL) and brine (10 mL).

  • Drying & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate. If necessary, purify via flash column chromatography. The resulting product will exhibit >95% regiomeric purity, which can be definitively verified via 2D-NOESY NMR by observing the spatial interactions between the N-substituent and adjacent ring protons[5].

References

  • The Journal of Organic Chemistry. "Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones." ACS Publications.[Link]

  • Pharmaceuticals (Basel). "Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives." PMC. [Link]

Sources

Technical Support Center: Scale-Up Synthesis of (1-Methyl-5-propyl-1H-pyrazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers and drug development professionals tasked with scaling up the synthesis of (1-Methyl-5-propyl-1H-pyrazol-3-yl)methanol . Moving from milligram-scale discovery chemistry to multi-kilogram process chemistry introduces severe challenges in regioselectivity, thermodynamic control, and purification.

This document provides a self-validating framework to troubleshoot and optimize the three-stage synthetic route: Claisen condensation, Knorr pyrazole cyclocondensation, and ester reduction.

SynthesisWorkflow SM 2-Pentanone + Diethyl Oxalate Step1 Claisen Condensation (NaOEt, EtOH) SM->Step1 DK Ethyl 2,4-dioxoheptanoate Step1->DK Step2 Knorr Cyclocondensation (MeNHNH2, H+ catalyst) DK->Step2 Mix Crude Ester Mixture (1,5-propyl & 1,3-propyl) Step2->Mix Step3 Selective Crystallization (p-TsOH salt formation) Mix->Step3 PureEster Pure Ethyl 1-methyl-5-propyl- 1H-pyrazole-3-carboxylate Step3->PureEster Step4 Ester Reduction (NaBH4 / CaCl2) PureEster->Step4 Target (1-Methyl-5-propyl-1H- pyrazol-3-yl)methanol Step4->Target

Fig 1. Scalable three-step synthetic workflow for (1-Methyl-5-propyl-1H-pyrazol-3-yl)methanol.

Troubleshooting & FAQs

Section 1: Knorr Pyrazole Condensation & Regioselectivity

Q1: During the condensation of ethyl 2,4-dioxoheptanoate with methylhydrazine, I am getting a nearly 1:1 mixture of 1,3- and 1,5-regioisomers. How can I control this on a multi-kilogram scale?

A1: This is a classic thermodynamic vs. kinetic control issue. Methylhydrazine possesses two nucleophilic nitrogen atoms. The internal nitrogen (-NHCH₃) is more basic due to the electron-donating methyl group, while the terminal nitrogen (-NH₂) is more nucleophilic due to lower steric hindrance.

The Causality: In neutral or basic conditions, both nitrogens can attack the diketone indiscriminately. To force regioselectivity, you must run the reaction under strictly acidic conditions (pH < 3). The acid preferentially protonates the more basic internal nitrogen, rendering it non-nucleophilic. The terminal -NH₂ is then forced to attack the highly electrophilic C4 carbonyl of the diketone, followed by cyclization to yield the desired 1-methyl-5-propyl isomer 1[1]. Furthermore, utilizing continuous flow microreactors for this step prevents localized thermal hotspots, significantly improving the regiomeric ratio and overall process safety 2[2] 3[3].

Regioselectivity MH Methylhydrazine (NH2-NH-CH3) Acid Acidic Conditions (pH < 3) MH->Acid Base Neutral/Basic Conditions MH->Base Protonated Internal N protonated Terminal NH2 attacks C4 Acid->Protonated Unprotonated Internal N (more basic) attacks C2 carbonyl Base->Unprotonated TargetIso 1-Methyl-5-propyl Isomer (Desired) Protonated->TargetIso ByprodIso 1-Methyl-3-propyl Isomer (Undesired) Unprotonated->ByprodIso

Fig 2. pH-dependent mechanistic logic dictating regioselectivity in Knorr pyrazole synthesis.

Section 2: Safe and Scalable Ester Reduction

Q2: The reduction of the pyrazole-3-carboxylate to the methanol using LiAlH₄ is highly exothermic and hazardous. How can we safely scale this up?

A2: Lithium aluminum hydride (LiAlH₄) is pyrophoric and generates massive amounts of hydrogen gas, making it unsuitable for pilot-plant scale-up. Diisobutylaluminum hydride (DIBAL-H) is safer but requires energy-intensive cryogenic conditions (-78 °C).

The Causality: The optimal self-validating alternative is the NaBH₄/CaCl₂ system in THF/Ethanol. Sodium borohydride alone is too mild to reduce esters. However, adding anhydrous CaCl₂ generates calcium borohydride (Ca(BH₄)₂) in situ. The Ca²⁺ ion acts as a strong Lewis acid, coordinating to the ester carbonyl oxygen and increasing its electrophilicity. This allows the hydride transfer to occur smoothly at 0–10 °C. The lack of violent gas evolution during the reagent mixing phase provides immediate visual validation of the protocol's safety profile.

Section 3: Purification & Isolation

Q3: We still have ~8% of the undesired 1,3-regioisomer after the flow reaction. How can we efficiently remove it without relying on column chromatography?

A3: Regioisomeric pyrazoles often present as oils with nearly identical retention factors (Rf), making standard crystallization or distillation ineffective.

The Causality: You can exploit slight differences in the pKa of the regioisomers by forming a crystalline salt. Treating the crude ester mixture with a strong anhydrous acid, such as p-toluenesulfonic acid (p-TsOH) or triflic acid 4[4], forces the pyrazole ring to protonate. The sterically less hindered 1-methyl-5-propyl isomer selectively crystallizes as a tosylate salt from an Ethyl Acetate/Heptane mixture. You can then filter the highly pure salt and free-base it with aqueous NaHCO₃ prior to the reduction step.

Quantitative Data: Process Optimization

The table below summarizes the optimization parameters for the Knorr cyclocondensation step, demonstrating the superiority of acidic continuous flow systems for scale-up.

ScaleReactor TypeConditionsRegioisomeric Ratio (1,5 : 1,3)Overall Yield (%)
10 gBatchNeutral (EtOH, Reflux, 78 °C)55 : 4542%
100 gBatchAcidic (H₂SO₄, 0 °C to RT)85 : 1571%
1 kg Continuous Flow Acidic (H₂SO₄, 40 °C, 5 min res. time) 92 : 8 84%

Validated Experimental Protocols

Protocol A: Continuous Flow Synthesis of Ethyl 1-methyl-5-propyl-1H-pyrazole-3-carboxylate
  • Preparation of Stream A: Dissolve ethyl 2,4-dioxoheptanoate (1.0 M) in anhydrous ethanol.

  • Preparation of Stream B: Dissolve methylhydrazine (1.1 M) and concentrated H₂SO₄ (0.1 M) in anhydrous ethanol. (Caution: Methylhydrazine is highly toxic and flammable; handle strictly in a fume hood).

  • Flow Execution: Pump Stream A and Stream B at equal flow rates into a silicon carbide (SiC) microreactor maintained at 40 °C. Set the flow rates to achieve a precise residence time of 5.0 minutes.

  • Quenching: Direct the reactor effluent into a stirred vessel containing a 10% aqueous NaHCO₃ solution at 0 °C to neutralize the acid catalyst.

  • Workup: Extract the aqueous mixture with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude ester. Proceed to salt-formation crystallization if >99% isomeric purity is required.

Protocol B: Safe Scale-Up Reduction to (1-Methyl-5-propyl-1H-pyrazol-3-yl)methanol
  • Reagent Activation: Charge a dry, jacketed reactor with anhydrous THF (5 L/kg of substrate) and NaBH₄ (2.5 eq) under a steady nitrogen atmosphere.

  • In Situ Catalyst Generation: Cool the suspension to 0 °C. Add anhydrous CaCl₂ (1.25 eq) in small portions. Stir the mixture for 1 hour at room temperature to ensure complete formation of the Ca(BH₄)₂ complex, then cool back to 0 °C.

  • Substrate Addition: Dissolve the purified ethyl 1-methyl-5-propyl-1H-pyrazole-3-carboxylate (1.0 eq) in a minimum volume of THF. Add this solution dropwise to the reactor over 2 hours, strictly maintaining the internal temperature below 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4 hours. Validate complete ester consumption via HPLC or TLC (EtOAc/Hexane 1:1).

  • Quench & Isolation: Cool the reactor to 0 °C and carefully quench the excess hydride by dropwise addition of 1M HCl until gas evolution ceases. Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and evaporate the solvent to yield the pure (1-Methyl-5-propyl-1H-pyrazol-3-yl)methanol as a white solid/viscous oil.

References

  • Source: Google Patents (WO2020093715A1)
  • Source: Organic Process Research & Development (ACS)
  • Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole Source: Organic Process Research & Development URL
  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds Source: MDPI Molecules URL

Sources

Technical Support Center: Stability Profiling of (1-Methyl-5-propyl-1h-pyrazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Ticket ID: STAB-PYR-003 | Agent: Senior Application Scientist Subject: Comprehensive Stability Testing & Troubleshooting Guide[1]

Executive Summary

(1-Methyl-5-propyl-1h-pyrazol-3-yl)methanol (CAS: 1365938-18-6) is a critical synthetic intermediate, structurally significant as a precursor to PDE5 inhibitors (e.g., Sildenafil analogues).[1] Its stability profile is dominated by the reactivity of the primary alcohol moiety attached to the electron-rich pyrazole ring.

This guide addresses the specific degradation pathways—primarily oxidation to the corresponding carboxylic acid—and provides troubleshooting for analytical anomalies encountered during stability studies.

Part 1: Diagnostic Troubleshooting (Q&A)
Category A: Impurity Profiling & Degradation [1]

Q: I am observing a new peak at RRT ~0.85 during oxidative stress testing (0.1% H₂O₂). What is it? Diagnosis: This is almost certainly 1-methyl-5-propyl-1h-pyrazole-3-carboxylic acid .[1] Mechanism: The hydroxymethyl group (-CH₂OH) at the C3 position is a primary alcohol.[1] Under oxidative stress, it undergoes a two-step oxidation: first to the aldehyde (often transient and hard to catch) and rapidly to the carboxylic acid. Action:

  • Confirm with LC-MS.[1] The parent mass (M+H) is ~155 Da.[1] The acid degradant will show (M+H) ~169 Da (+14 Da mass shift corresponds to -2H +O).[1]

  • Tighten storage specifications to exclude oxygen/peroxides.[1]

Q: My sample shows significant retention time shifting between injections in unbuffered mobile phases. Diagnosis: pH-Dependent Protonation. Mechanism: The pyrazole ring nitrogen (N2) is basic (pKa ~2.5 - 3.0).[1] If your mobile phase pH is near this pKa, the molecule fluctuates between neutral and protonated states, causing RT instability. Action:

  • Buffer your mobile phase.[1] Use 10-20 mM Ammonium Acetate (pH ~4.5) or Phosphate buffer (pH > 6.[1]0) to keep the molecule in a single ionization state.[1]

  • Avoid unbuffered water/acetonitrile gradients.[1]

Q: The mass balance is low (<90%) after thermal stress at 80°C, but no discrete peaks explain the loss. Diagnosis: Sublimation or Volatility. Mechanism: Low molecular weight pyrazole-methanols can be moderately volatile or sublime under high vacuum/heat, rather than chemically degrading.[1] Action:

  • Use sealed, crimped vials for thermal stress, not open containers.

  • Check the vessel headspace if using GC-HS; otherwise, validate the closure system integrity.[1]

Part 2: Forced Degradation Protocols (ICH Q1A Compliant)

The following protocols are designed to target the specific vulnerabilities of the pyrazole-methanol scaffold.

Standardized Stress Conditions Table
Stress TypeConditionDurationTarget DegradationExpected Outcome
Hydrolysis (Acid) 0.1 N HCl, 60°C24-48 Hours5-20%Stable. May form hydrochloride salt but ring remains intact.[1]
Hydrolysis (Base) 0.1 N NaOH, 60°C24-48 Hours5-20%Stable. Pyrazoles are generally resistant to base hydrolysis.[1]
Oxidation 3% H₂O₂, RT1-4 Hours10-30%High Degradation. Formation of carboxylic acid and N-oxides.[1]
Thermal 60°C - 80°C7 Days<5%Stable (if sealed).[1] Monitor for discoloration (yellowing).[1]
Photolytic 1.2 million lux hours--VariesModerate. Pyrazole ring absorbs UV; radical formation possible.[1]
Part 3: Degradation Pathway Visualization

The diagram below illustrates the critical oxidation pathway (the primary stability risk) and the potential for salt formation under acidic conditions.

StabilityPathway cluster_0 Critical Degradation Route Parent (1-Methyl-5-propyl-1h-pyrazol-3-yl)methanol (Parent API) Aldehyde Intermediate Aldehyde (Transient) Parent->Aldehyde Oxidation (H2O2/Air) Salt Pyrazolium HCl Salt (Reversible Form) Parent->Salt Acidic pH (HCl) Acid Pyrazole-3-carboxylic Acid (Major Degradant) Aldehyde->Acid Rapid Oxidation Salt->Parent Neutralization

Caption: Figure 1. Primary degradation pathway showing the critical oxidation of the C3-hydroxymethyl group to carboxylic acid, and reversible salt formation.

Part 4: Analytical Method Recommendations

To accurately quantify stability samples, the analytical method must separate the parent from the polar acid degradant.

Recommended HPLC Conditions (Stability Indicating):

  • Column: C18 (End-capped), 3.0 x 100 mm, 2.7 µm (e.g., Agilent Poroshell or Waters Cortecs).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.[1]7) - Keeps acid degradant protonated for retention.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 60% B over 10 minutes.

  • Detection: UV @ 220 nm (Pyrazole ring absorption).[1]

  • Rationale: The carboxylic acid degradant is highly polar.[1] Without an acidic mobile phase, it will elute in the void volume (t0). Acidic conditions suppress ionization of the degradant (-COOH), increasing its retention and resolution from the parent.

References
  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[1][2][3][4][5] (2003).[1][2][5][6] Available at: [Link]

  • International Council for Harmonisation (ICH). Photostability Testing of New Drug Substances and Products Q1B.[1][2][3][4] (1996).[1] Available at: [Link]

  • National Institutes of Health (NIH). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.[1] (2023).[1][2][5][6] Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to Pyrazole Synthesis: Classical vs. Catalytic and Green Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Pyrazoles represent a privileged heterocyclic scaffold in medicinal chemistry, forming the pharmacophoric core of blockbuster therapeutics such as celecoxib (COX-2 inhibitor), sildenafil (PDE5 inhibitor), and crizotinib (ALK inhibitor). As a Senior Application Scientist, the most frequent synthetic bottleneck I observe in drug development is not the cyclization itself, but achieving absolute regioselectivity. Differentiating between the 3- and 5-positions when utilizing asymmetric precursors dictates the efficacy and safety profile of the final active pharmaceutical ingredient (API).

This guide objectively evaluates the traditional Knorr synthesis against modern transition-metal-catalyzed and green multicomponent reactions (MCRs). By examining the mechanistic causality behind each method, we provide self-validating experimental protocols and comparative empirical data to streamline your synthetic workflows.

The Classical Approach: Knorr Pyrazole Synthesis

Mechanistic Causality & Regioselectivity

The Knorr synthesis, defined by the cyclocondensation of 1,3-dicarbonyl compounds with substituted hydrazines, remains the foundational method for pyrazole generation ()[1]. However, reacting an unsymmetrical 1,3-dicarbonyl typically yields a mixture of regioisomers. The regioselectivity is fundamentally governed by the relative electrophilicity of the two carbonyl carbons and the steric hindrance of their adjacent substituents.

The initial nucleophilic attack of the hydrazine occurs at the most electrophilic or least sterically hindered carbonyl, followed by intramolecular cyclization and irreversible dehydration. To artificially drive regioselectivity, the choice of solvent is paramount. Fluorinated solvents like 2,2,2-trifluoroethanol (TFE) selectively hydrogen-bond with specific carbonyls, altering their reactivity profile and funneling the reaction toward a single regioisomer.

Protocol 1: Regioselective Knorr Synthesis using TFE
  • Self-Validating Step: The use of TFE accelerates imine formation. A distinct TLC shift (complete consumption of the starting dicarbonyl within 30 minutes) validates the success of the initial nucleophilic attack before the slower cyclization step concludes.

  • Dissolution: Dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 mmol) in 5 mL of 2,2,2-trifluoroethanol (TFE) in a 25 mL round-bottom flask.

  • Hydrazine Addition: Add the substituted hydrazine (1.1 mmol) dropwise at 0 °C to control the exothermic imine formation and prevent thermal degradation.

  • Cyclization: Warm the mixture to room temperature and stir for 2–4 hours. Monitor via TLC (Hexane/EtOAc 3:1) until the intermediate hydrazone spot completely converts to the pyrazole.

  • Workup: Remove TFE under reduced pressure. Extract the residue with ethyl acetate (3 x 10 mL) and wash with brine (15 mL).

  • Purification: Purify via flash column chromatography on silica gel to isolate the major regiopure isomer.

Knorr A Unsymmetrical 1,3-Dicarbonyl D Nucleophilic Attack (Steric/Electronic Control) A->D B Substituted Hydrazine B->D C Solvent Selection (e.g., TFE) C->D Modulates Electrophilicity E Intermediate Hydrazone D->E F Regiopure Pyrazole E->F

Workflow of regioselective Knorr pyrazole synthesis modulated by solvent effects.

Modern Precision: Transition-Metal Catalyzed Synthesis

Mechanistic Causality & Regioselectivity

To bypass the inherent thermodynamic limitations of the Knorr reaction, transition-metal catalysis (Pd, Cu, or Rh) offers absolute regiocontrol. The synthesis of 1,3,5-trisubstituted pyrazoles can be elegantly achieved via the oxidative [3+2] cycloaddition of terminal alkynes with N-tosylhydrazones or diazo compounds ()[2].

In copper-catalyzed systems, the metal coordinates directly to the alkyne, forming a Cu-acetylide intermediate. This intermediate directs the nucleophilic attack of the hydrazone, ensuring that the C-C and C-N bonds are formed in a highly specific orientation. Because the ring is assembled from distinct, pre-functionalized fragments rather than competing carbonyls, the formation of regioisomeric mixtures is completely avoided.

Protocol 2: Cu-Catalyzed Oxidative[3+2] Cycloaddition
  • Self-Validating Step: The reaction relies on the in situ generation of a Cu-acetylide complex. A distinct color shift in the reaction mixture from the blue/green of Cu(II) to a dark, transient intermediate state serves as a visual indicator of active catalytic turnover.

  • Preparation: In an oven-dried Schlenk tube, combine the terminal alkyne (1.0 mmol), N-tosylhydrazone (1.2 mmol), and Cu(OAc)₂ (10 mol%).

  • Solvent & Base: Add 4 mL of anhydrous DMF and K₂CO₃ (2.0 equivalents) to facilitate the deprotonation of the hydrazone.

  • Reaction: Stir the mixture at 80 °C under an ambient air atmosphere (oxygen acts as the terminal oxidant to regenerate the Cu(II) species) for 8–12 hours.

  • Quenching: Cool to room temperature, quench with distilled water (10 mL), and extract with dichloromethane (3 x 15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under vacuum, and purify via silica gel chromatography to yield the exclusively 1,3,5-trisubstituted pyrazole.

TMCatalysis A Terminal Alkyne D Cu-Alkyne Complex (Regiodirecting) A->D B N-Tosylhydrazone E [3+2] Cycloaddition B->E C Cu(OAc)2 Catalyst C->D D->E F 1,3,5-Trisubstituted Pyrazole E->F

Copper-catalyzed [3+2] cycloaddition ensuring absolute regiocontrol.

Sustainable Innovation: Microwave-Assisted Multicomponent Reactions (MCR)

Mechanistic Causality & Regioselectivity

Driven by the principles of green chemistry, microwave-assisted, solvent-free multicomponent syntheses have emerged as highly efficient alternatives ()[3]. By combining an aldehyde, a 1,3-dicarbonyl, and a hydrazine in a single pot, the reaction proceeds via a tandem Knoevenagel condensation followed by a Michael addition and subsequent cyclization.

Microwave dielectric heating provides uniform, rapid energy transfer directly to the reacting molecules. This overcomes the activation energy barrier of the final cyclization step in minutes rather than hours. Because the intermediate alkene is highly polarized, the subsequent hydrazine attack is highly regioselective, yielding complex, highly substituted pyrazoles with exceptional atom economy and minimal solvent waste.

Protocol 3: Microwave-Assisted Three-Component Synthesis
  • Self-Validating Step: The reaction is performed solvent-free. The immediate precipitation of a solid product upon cooling and the addition of ice-water confirms the successful completion of the cascade reaction, bypassing the need for complex liquid-liquid extractions.

  • Mixing: In a 10 mL microwave-safe vial, combine the aldehyde (1.0 mmol), 1,3-dicarbonyl (1.0 mmol), and hydrazine hydrate (1.2 mmol).

  • Catalyst: Add a single drop of glacial acetic acid to catalyze the initial Knoevenagel condensation. Do not add any additional solvent.

  • Irradiation: Seal the vial and place it in a dedicated microwave synthesizer. Irradiate at 150 W, maintaining a strict temperature of 100 °C for 5–10 minutes.

  • Isolation: Cool the vial to room temperature. Add 5 mL of crushed ice/water to the mixture to induce precipitation.

  • Filtration: Filter the resulting solid precipitate under a vacuum, wash with cold ethanol, and recrystallize to obtain the pure pyrazole derivative.

Comparative Data Analysis

To facilitate objective decision-making in your synthetic planning, the following table summarizes the performance metrics of the three methodologies based on recent empirical data across pharmaceutical libraries.

Synthesis MethodRegioselectivityTypical YieldReaction TimeSubstrate ScopeEnvironmental Impact
Classical Knorr (Solvent Optimized) Moderate to High (Depends heavily on steric/electronic bias)65 – 85%2 – 12 hoursBroad (Limited by unsymmetrical dicarbonyls)Moderate (Requires organic solvents and chromatography)
Transition-Metal Catalyzed ([3+2]) Absolute (Yields a single, predictable regioisomer)75 – 95%8 – 24 hoursExcellent (Highly tolerant of complex functional groups)High (Relies on heavy metal catalysts and specialized ligands)
Microwave-Assisted MCR High (Driven by tandem reaction kinetics)80 – 98%5 – 15 minutesGood (Best suited for highly substituted derivatives)Low (Solvent-free, high atom economy, minimal waste)
Conclusion

The selection of a pyrazole synthesis method must be dictated by the specific constraints of the target molecule. While the Knorr synthesis remains highly accessible for simple scaffolds, its regioselectivity issues often necessitate tedious downstream separations. Transition-metal catalysis solves the regioselectivity problem elegantly and is the premier choice for late-stage functionalization in drug discovery. Conversely, for rapid library generation with a minimal ecological footprint, microwave-assisted MCRs offer unparalleled time and material efficiency.

References

  • Vanga, M., et al. "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." The Journal of Organic Chemistry, ACS Publications, 2011.[Link]

  • Kong, Y., Tang, M., & Wang, Y. "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes." Organic Letters, 2014, 16, 576-579.[Link]

  • Chandrasekharan, S. P., et al. "Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues." Organic & Biomolecular Chemistry, RSC Publishing, 2022, 20, 8787-8817.[Link]

  • Becerra, D., & Castillo, J.-C. "Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques." RSC Advances, 2025, 15, 7018-7038.[Link]

  • Zhong, Z., et al. "Synthesis of Pyrazolesulfoximines Using α-Diazosulfoximines with Alkynes." Organic Letters, ACS Publications, 2024.[Link]

Sources

validating the structure of (1-Methyl-5-propyl-1h-pyrazol-3-yl)methanol via X-ray crystallography

Author: BenchChem Technical Support Team. Date: March 2026

Structural Validation of (1-Methyl-5-propyl-1H-pyrazol-3-yl)methanol: SCXRD vs. Spectroscopic Alternatives

Executive Summary

As a Senior Application Scientist in structural elucidation, I frequently encounter the analytical bottleneck of definitively proving the regiochemistry of substituted heterocycles. Pyrazole derivatives are cornerstone scaffolds in medicinal chemistry, often dictating the pharmacokinetic profile of a drug candidate[1]. For (1-Methyl-5-propyl-1H-pyrazol-3-yl)methanol (CAS: 1365938-18-6)[2], relying solely on routine solution-state spectroscopy can lead to critical structural misassignments. This guide objectively compares Single-Crystal X-ray Diffraction (SCXRD) against Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS), demonstrating why SCXRD remains the gold standard for absolute structural validation.

The Analytical Challenge: Regiochemical Ambiguity

(1-Methyl-5-propyl-1H-pyrazol-3-yl)methanol possesses three distinct substituents on its core: an


-methyl group at N1, a propyl chain at C5, and a hydroxymethyl group at C3. During synthesis, differentiating between the 1,5-substituted and 1,3-substituted regioisomers is notoriously difficult.

While HRMS easily confirms the exact mass and molecular formula (C₈H₁₄N₂O, MW: 154.21)[2], it provides zero spatial information. Researchers typically turn to 1D and 2D NMR (COSY, HSQC, HMBC) to map connectivity. However, NMR infers structure through magnetic interactions averaged over time in a bulk solution[3]. In highly substituted pyrazoles, the lack of adjacent ring protons can make critical 3-bond HMBC correlations ambiguous or weak[4]. Furthermore, NMR struggles to definitively map the 3D geometry of intermolecular hydrogen-bonding networks[5].

Conversely, SCXRD provides a direct, unambiguous map of electron density. It not only proves the exact 1,5,3-substitution pattern but also reveals the solid-state conformation and noncovalent interactions (e.g., O-H···N hydrogen bonds between the hydroxymethyl group and the pyrazole nitrogen), which are critical for understanding the molecule's behavior as a pharmacophore[6][7].

Quantitative Comparison of Analytical Modalities

To objectively evaluate the optimal technique for validating this pyrazole derivative, the performance metrics of each modality are summarized below.

Analytical ParameterHigh-Resolution Mass Spectrometry (HRMS)Nuclear Magnetic Resonance (NMR)Single-Crystal X-Ray Diffraction (SCXRD)
Primary Output Exact Mass / Elemental FormulaSolution-State ConnectivityAbsolute 3D Electron Density Map
Typical Resolution < 5 ppm mass error~0.1 ppm (Chemical Shift)0.70 – 0.80 Å (Atomic Resolution)
Measurement State Gas Phase (Ionized)Solution (e.g., in CDCl₃ or DMSO-d₆)Solid State (Single Crystal)
Regiochemical Confidence NoneModerate to High (Requires 2D HMBC)Absolute / Definitive[4]
Intermolecular Data NoneWeak (Averaged NOE/ROE signals)High (Precise H-bond distances/angles)[7]
Sample Requirement < 1 mg (Destructive)5 – 15 mg (Non-destructive)Single crystal, ~0.1 x 0.1 x 0.1 mm[1]

Structural Elucidation Workflow

The logical progression for validating a newly synthesized batch of (1-Methyl-5-propyl-1H-pyrazol-3-yl)methanol follows a strict hierarchy of evidence, culminating in SCXRD when spectroscopic ambiguity arises.

G A Synthesis of (1-Methyl-5-propyl-1H-pyrazol-3-yl)methanol B HRMS Analysis (Confirms Exact Mass) A->B C 1D/2D NMR Spectroscopy (Solution-State Connectivity) A->C D Regiochemical Ambiguity? (1,5- vs 1,3-substitution) C->D E Single-Crystal Growth (Slow Evaporation) D->E Yes (Requires Orthogonal Proof) H Definitive 3D Structure & Crystal Packing Validation D->H No (Rare for Pyrazoles) F SCXRD Data Collection (Cryogenic, 100-120 K) E->F G Structure Refinement (Anisotropic & Riding Models) F->G G->H

Workflow for the structural validation of pyrazole derivatives.

Self-Validating Experimental Protocol: SCXRD Analysis

To ensure absolute scientific integrity, the following protocol outlines the causal steps required for the SCXRD validation of (1-Methyl-5-propyl-1H-pyrazol-3-yl)methanol. Every step is designed to minimize data artifacts and maximize structural resolution.

Step 1: Crystal Growth via Vapor Diffusion

  • Methodology: Dissolve 10 mg of the purified compound in a minimum volume of ethyl acetate (solvent) within an inner glass vial. Place this unsealed vial inside a larger outer vial containing 3 mL of hexane (antisolvent). Seal the outer vial tightly and leave undisturbed at room temperature for 3–5 days.

  • Causality: Slow vapor diffusion of the non-polar antisolvent into the polar solvent ensures a highly controlled reduction in solubility. This thermodynamic control promotes ordered lattice nucleation rather than rapid, amorphous precipitation, yielding high-quality, defect-free single crystals.

Step 2: Cryogenic Crystal Mounting

  • Methodology: Under a polarizing microscope, select a crystal devoid of twinning (indicated by uniform extinction under cross-polarization). Coat the crystal in a drop of paratone oil and mount it on a goniometer cryoloop. Immediately transfer to the diffractometer under a continuous 100–120 K nitrogen stream[1].

  • Causality: The paratone oil freezes instantly, securing the crystal without applying mechanical stress. Cryogenic cooling is critical because it minimizes atomic thermal vibrations (Debye-Waller factors), significantly enhancing the intensity and resolution of high-angle diffraction spots necessary for precise hydrogen atom localization[1].

Step 3: X-Ray Data Collection

  • Methodology: Irradiate the crystal using a diffractometer equipped with a microfocus Cu Kα X-ray source (

    
     = 1.5418 Å) and a photon-counting detector. Collect a full sphere of data using 
    
    
    
    and
    
    
    scans.
  • Causality: For light-atom organic molecules (composed only of C, H, N, and O), Cu Kα radiation is chosen over Mo Kα because it provides stronger scattering intensities and greater anomalous dispersion. This ensures high signal-to-noise ratios, which is vital for accurately mapping the electron density of the pyrazole ring[1].

Step 4: Structure Solution and Refinement

  • Methodology: Solve the phase problem using intrinsic phasing or direct methods. Refine all non-hydrogen atoms anisotropically using full-matrix least-squares on

    
    . Locate the hydroxymethyl proton (-OH) from the difference Fourier map and refine it freely. Place carbon-bound hydrogen atoms in calculated positions using a riding model[7][8].
    
  • Causality: Anisotropic refinement accounts for the non-spherical, directional electron density of bonded atoms, drastically reducing the crystallographic R-factor. Freely refining the -OH proton rather than forcing it into a calculated position provides a self-validating, empirical measurement of the critical O-H···N intermolecular hydrogen bond that dictates the crystal packing[7][8].

References

1. - NIH / PMC 2. - ChemScene 3. - BenchChem 4. - ResearchGate 5. - Birkbeck, University of London 6. - StackExchange Chemistry 7. - IISc 8. - PatSnap Eureka

Sources

Optimizing Kinase Inhibitors: A Comparative SAR Guide to the Pyrazole Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, particularly within the kinase inhibitor space, the pyrazole scaffold (1,2-diazole) represents a "privileged structure."[1][2] Its ubiquity—seen in blockbusters like Ruxolitinib , Crizotinib , and Celecoxib —is not accidental. It stems from a unique balance of physicochemical properties: the ability to function simultaneously as a hydrogen bond donor (NH) and acceptor (N2), moderate basicity (


), and high metabolic stability relative to isoxazoles.

This guide moves beyond basic textbook definitions. We will objectively compare the pyrazole scaffold against its primary bioisosteres (imidazoles and isoxazoles), analyze specific structure-activity relationship (SAR) data regarding selectivity versus potency, and provide a field-validated protocol for overcoming the notorious regioselectivity challenges in their synthesis.

Part 1: The Scaffold Landscape – A Technical Comparison

When designing a lead compound, the choice between a pyrazole and its isomers (imidazole, isoxazole) often dictates the molecule's ADME profile and target selectivity.

Comparative Physicochemical Profile
FeaturePyrazole (1,2-Diazole) Imidazole (1,3-Diazole) Isoxazole (1,2-Oxazole)
H-Bonding Dual: Donor (NH) & Acceptor (N2)Dual: Donor (NH) & Acceptor (N3)Acceptor only (N)
Basicity (

of conj. acid)
~2.5 (Weak base)~7.0 (Moderate base)~ -3.0 (Very weak base)
Metabolic Liability Low. N-glucuronidation or oxidation (rarely ring opening).High. CYP inhibition risk (N3 coordinates heme iron).Moderate. Reductive cleavage of N-O bond.
Vector Geometry Substituents at 3,5 are ~140° apart.Substituents at 2,4 are ~130° apart.Similar to pyrazole but electronically distinct.
Primary Utility Kinase hinge binder; COX-2 inhibitor.GPCR ligands; antifungal azoles.Bioisostere to reduce basicity.
Expert Insight: The CYP Inhibition Trap

While imidazoles are often more potent binders due to higher basicity, they frequently fail in late-stage optimization due to Cytochrome P450 (CYP) inhibition . The unhindered nitrogen in the 3-position of imidazole can coordinate directly to the heme iron of CYP enzymes, causing drug-drug interactions (DDIs). Pyrazoles avoid this because the adjacent NH sterically hinders the N2 lone pair from coordinating effectively with the heme iron.

Part 2: Case Study – Potency vs. Selectivity

To illustrate the trade-off between intrinsic potency and selectivity, we examine SAR data from 20-HETE synthase inhibitors. This study highlights how switching the core heterocycle affects biological outcomes.[2][3][4][5][6][7]

Experimental Data: Inhibition of 20-HETE Synthase vs. CYP Selectivity [5]

Scaffold Variant

(Target: 20-HETE Synthase)
CYP Selectivity ProfileOutcome
Imidazole Analog 5.7 nM (Most Potent)Poor. Inhibited multiple CYP isoforms.[5][8]Rejected due to toxicity risk.
Pyrazole Analog 23 ± 12 nM Excellent. High selectivity over CYPs.[5][8]Selected for development.
Isoxazole Analog 38 ± 10 nMGood.[8]Lower potency than pyrazole.

Data Source: Derived from Nakamura et al., J. Med. Chem. (2003).[5][8]

Analysis: The imidazole derivative was 4x more potent but non-selective. The pyrazole analog sacrificed marginal potency for a massive gain in selectivity, a critical parameter for safety. This confirms the pyrazole's role as a "cleaner" scaffold for intracellular targets.

Part 3: Mechanism of Action – The Kinase Hinge Binder

The primary application of pyrazoles in oncology is acting as a Type I Kinase Inhibitor . They bind to the ATP-binding pocket, specifically interacting with the "hinge region" connecting the N- and C-terminal lobes of the kinase.

The "Donor-Acceptor" Motif

A monosubstituted pyrazole presents a specific motif:

  • NH (N1): Acts as a Hydrogen Bond Donor to the backbone Carbonyl (C=O) of the hinge residue (e.g., Glu, Leu).

  • N (N2): Acts as a Hydrogen Bond Acceptor from the backbone Amide (NH) of the hinge residue.

This bidentate interaction mimics the adenine ring of ATP, anchoring the inhibitor.

Visualization: Pyrazole-Kinase Interaction Network

KinaseBinding cluster_kinase Kinase Hinge Region (Backbone) cluster_inhibitor Pyrazole Inhibitor Hinge_CO Residue (n) C=O Group Hinge_NH Residue (n+2) NH Group Pyraz_N2 Pyrazole N2 (Acceptor) Hinge_NH->Pyraz_N2 H-Bond (2.9 Å) Gatekeeper Gatekeeper Residue (Steric Filter) Pyraz_NH Pyrazole N1-H (Donor) Pyraz_NH->Hinge_CO H-Bond (2.8 Å) R_Group R-Group (Aryl) (Hydrophobic) R_Group->Gatekeeper Van der Waals / Pi-Stacking

Figure 1: Schematic representation of the bidentate hydrogen bonding network between a pyrazole inhibitor and the kinase hinge region. Note the critical Donor-Acceptor interplay.

Part 4: Synthetic Protocol – Solving the Regioselectivity Challenge

The Problem: The most common route to pyrazoles is the condensation of hydrazines with 1,3-diketones (Knorr Synthesis).[9] However, when using a substituted hydrazine (


) and an unsymmetrical 1,3-diketone, two regioisomers are possible: 1,3-disubstituted and 1,5-disubstituted.

The Solution: Regioselectivity is controlled by solvent polarity and steric bulk. The protocol below maximizes the formation of the 1,5-isomer , often required to position substituents correctly for the kinase pocket.

Validated Protocol: Regioselective Synthesis of 1-Aryl-5-Methylpyrazoles

Reagents:

  • 1-Phenyl-1,3-butanedione (Unsymmetrical diketone)

  • Aryl hydrazine hydrochloride

  • Ethanol (Solvent A) vs. Acetic Acid (Solvent B)

Step-by-Step Workflow:

  • Preparation: Dissolve 1.0 eq of 1,3-diketone in Ethanol (0.5 M concentration).

  • Addition: Add 1.1 eq of Aryl hydrazine hydrochloride at room temperature.

  • Catalysis Check:

    • For 1,3-isomer preference: Maintain neutral conditions.

    • For 1,5-isomer preference (Target): Add catalytic HCl (5 mol%) or use Glacial Acetic Acid as solvent. The acid activates the more hindered carbonyl, driving the hydrazine attack to the less hindered position first (steric control).

  • Reflux: Heat to reflux (

    
    ) for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).
    
  • Workup: Cool to RT. Evaporate solvent. Redissolve in EtOAc, wash with

    
     (sat), then Brine.
    
  • Purification: Recrystallize from Ethanol/Water.

    • Note: If isomers co-elute, use 2D-NMR (NOESY) to distinguish. The 1,5-isomer will show NOE correlation between the N-Aryl protons and the C5-substituent.

Visualization: Regioselectivity Logic Flow

SynthesisFlow Start Reagents: Unsymmetrical 1,3-Diketone + Substituted Hydrazine Decision Solvent/Catalyst Choice Start->Decision PathA Path A: Ethanol (Neutral) Kinetic Control Decision->PathA Neutral pH PathB Path B: Acetic Acid/HCl Thermodynamic Control Decision->PathB Acidic pH ResultA Major Product: 1,3-Isomer (Sterically favored attack) PathA->ResultA ResultB Major Product: 1,5-Isomer (Electronic/Acid favored) PathB->ResultB

Figure 2: Decision tree for controlling regiochemistry in Knorr pyrazole synthesis. Acidic conditions generally favor the 1,5-isomer via thermodynamic control.

References

  • Nakamura, T., et al. (2003). Pyrazole and Isoxazole Derivatives as New, Potent, and Selective 20-Hydroxy-5,8,11,14-eicosatetraenoic Acid Synthase Inhibitors. Journal of Medicinal Chemistry.

  • Fabbro, D., et al. (2002). Protein kinases as targets for anticancer agents: from basic science to clinic. Pharmacology & Therapeutics.[2][3][6][10][11][12][13]

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. Journal of Medicinal Chemistry.

  • Ansari, A., et al. (2017). Biological Activities of Pyrazole Derivatives. Journal of Advanced Pharmaceutical Technology & Research.

Sources

head-to-head comparison of different catalysts for pyrazole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Regioselectivity Challenge

The pyrazole ring is a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore in blockbusters like Celecoxib (Celebrex) , Rimonabant , and Sildenafil . However, the synthesis of pyrazoles—particularly asymmetric derivatives—presents a persistent challenge: Regioselectivity .[1]

While the classical Knorr synthesis is robust, it often yields inseparable mixtures of regioisomers (1,3- vs. 1,5-isomers) when using unsymmetrical 1,3-diketones. This guide provides a head-to-head analysis of modern catalytic systems designed to solve this problem, comparing Brønsted Acids , Lewis Acids , and Transition Metal Catalysts .

Strategic Framework: Catalyst Selection Matrix

Before analyzing specific data, use this decision matrix to align the catalyst with your substrate constraints.

CatalystSelection Start Substrate Class Condensation 1,3-Dicarbonyl + Hydrazine (Condensation) Start->Condensation Cycloaddition Alkyne + Diazo/Hydrazone (Cycloaddition) Start->Cycloaddition Sym Symmetrical 1,3-Dicarbonyl Condensation->Sym Unsym Unsymmetrical 1,3-Dicarbonyl Condensation->Unsym Click Terminal Alkyne Cycloaddition->Click Internal Internal Alkyne Cycloaddition->Internal Bronsted Brønsted Acid (HCl/AcOH) Low Cost, High Yield Sym->Bronsted Standard Lewis Lewis Acid (Yb(OTf)3 / Ce(IV)) High Regioselectivity Unsym->Lewis Regiocontrol Required Cu Cu(I) Catalyst (1,4-disubstituted) Click->Cu Kinetic Control Ru Ru(II) Catalyst (1,5-disubstituted) Click->Ru Thermodynamic Control

Figure 1: Decision tree for selecting the optimal catalytic system based on substrate symmetry and desired substitution pattern.

Head-to-Head Analysis

Category A: Condensation Catalysts (The Knorr Protocol)

Reaction: Condensation of hydrazine derivatives with 1,3-dicarbonyls. Challenge: Controlling the attack of the hydrazine nitrogen on the carbonyl carbon to favor one isomer.

1. Brønsted Acids (TFA, AcOH, HCl) vs. 2. Lewis Acids (Yb(OTf)₃, InCl₃) vs. 3. Nanocatalysts (ZnO)[2]
FeatureBrønsted Acids (Standard) Lewis Acids (Yb(OTf)₃) Nano-Catalysts (ZnO)
Mechanism General acid catalysis; protonates both carbonyls indiscriminately.Chelates dicarbonyl; differentiates carbonyls via steric/electronic coordination.Surface-mediated activation; often heterogeneous.
Yield 85–95%90–98%88–96%
Regioselectivity Poor (~1:1 to 3:1) Excellent (>95:5) Moderate (~4:1)
Reaction Time 1–4 Hours (Reflux)15–60 Mins (RT to Mild Heat)10–40 Mins (Ultrasonic/RT)
Sustainability Low (Corrosive waste, solvent heavy)Moderate (Recyclable catalyst)High (Reusable, Solvent-free options)
Cost Very LowHighLow to Moderate

Verdict:

  • Use Brønsted Acids for symmetrical substrates where regioselectivity is irrelevant and cost is the primary driver.

  • Use Lewis Acids (specifically Lanthanides) for complex, unsymmetrical pharmaceutical intermediates where isomer purity is critical. The coordination of the metal center to the 1,3-dicarbonyl enhances electrophilicity differentiation.

Category B: Cycloaddition Catalysts (The "Click" Approach)

Reaction: [3+2] Cycloaddition of diazo compounds/hydrazones with alkynes. Challenge: Orthogonal control of ring substitution.

1. Copper (CuI) vs. 2. Ruthenium (Cp*RuCl)
FeatureCopper (CuAAC Analog) Ruthenium (RuAAC)
Target Isomer 1,4-disubstituted pyrazoles 1,5-disubstituted pyrazoles
Mechanism Formation of Cu-acetylide intermediate (Kinetic control).Formation of Ruthenacycle intermediate (Thermodynamic control).
Substrate Scope Terminal Alkynes only.Terminal & Internal Alkynes.
Conditions Aqueous/Alcoholic, RT.[3][4]Organic Solvents (THF/Dioxane), Heat (60-80°C).
Functional Tolerance High (tolerates amines, acids).Moderate (sensitive to sterics).

Verdict:

  • These catalysts are complementary, not competitive . The choice is dictated entirely by the desired substitution pattern. Cu-catalysis is the gold standard for 1,4-isomers due to its mild conditions and "click" nature.

Mechanistic Insight: Why Lewis Acids Win on Selectivity

Understanding the coordination chemistry is vital for process optimization. In the Knorr synthesis, a Brønsted acid protonates the most basic carbonyl, which is often not the most electrophilic one required for the desired regioisomer.

Lewis Acid Mechanism (e.g., Yb³⁺):

  • Bidentate Chelation: The metal center coordinates to both oxygens of the 1,3-dicarbonyl.

  • Differentiation: The coordination environment makes the less hindered carbonyl significantly more electrophilic.

  • Nucleophilic Attack: The hydrazine attacks the activated carbonyl with high preference, locking in the regiochemistry before cyclization.

Mechanism Substrate 1,3-Dicarbonyl Complex Activated Chelate (Rigid Geometry) Substrate->Complex + LA LA Lewis Acid (M+) LA->Complex Intermediate Hydrazone (Regio-defined) Complex->Intermediate + Hydrazine (Nucleophilic Attack) Hydrazine R-NH-NH2 Product Pyrazole Intermediate->Product Cyclization - H2O - LA

Figure 2: Lewis Acid-mediated activation pathway ensuring regiocontrol via chelation.

Experimental Protocols

Protocol A: High-Regioselectivity Synthesis (Lewis Acid Catalyzed)

Best for: Unsymmetrical substrates requiring high isomer purity.

Reagents:

  • 1,3-Dicarbonyl compound (1.0 mmol)

  • Substituted Hydrazine (1.0 mmol)

  • Catalyst: Ytterbium(III) triflate [Yb(OTf)₃] (5 mol%)

  • Solvent: Ethanol (3 mL)

Step-by-Step:

  • Setup: In a 10 mL round-bottom flask, dissolve the 1,3-dicarbonyl compound in Ethanol.

  • Activation: Add Yb(OTf)₃ (5 mol%) and stir at Room Temperature (RT) for 5 minutes. Note: This allows the formation of the chelated intermediate.

  • Addition: Add the substituted hydrazine dropwise over 2 minutes.

  • Reaction: Stir at RT for 30–60 minutes. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Unlike Brønsted acid methods, no neutralization is required. Add water (5 mL) to precipitate the product.

  • Purification: Filter the solid. If oil forms, extract with Ethyl Acetate. Recrystallize from Ethanol/Water.

  • Catalyst Recovery: The aqueous phase containing the catalyst can be evaporated and the catalyst reused (up to 4 cycles with <5% activity loss).

Protocol B: Green Synthesis (Nano-ZnO Catalyzed)

Best for: High-throughput, environmentally conscious synthesis.

Reagents:

  • 1,3-Dicarbonyl (1.0 mmol)

  • Hydrazine Hydrate (1.2 mmol)

  • Catalyst: ZnO Nanoparticles (10 mol%)

  • Solvent: Solvent-free or Water

Step-by-Step:

  • Mixing: Mix reactants and ZnO nanoparticles in a mortar and pestle (for solvent-free) or a flask (for water).

  • Reaction: Grind (solvent-free) or stir (water) at RT for 10–20 minutes. The reaction is exothermic.

  • Isolation: Add hot ethanol to dissolve the product.

  • Filtration: Filter the hot solution to remove the insoluble ZnO catalyst (recoverable).

  • Crystallization: Cool the filtrate to obtain pure pyrazole crystals.

References

  • Review of Green Catalysts: BenchChem. (2025).[4] One-Pot Synthesis of Pyrazole Derivatives Using Green Catalysts. Retrieved from

  • Regioselectivity in Knorr Synthesis: Gosselin, F., et al. (2023). Regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles. MDPI Molecules. Retrieved from

  • Lewis Acid Catalysis: Fustero, S., et al. (2011). Recent Advances in the Synthesis of Pyrazoles. Chemical Reviews.
  • Transition Metal Catalysis: Copper-catalyzed synthesis of 1,3,4-trisubstituted pyrazoles. (2021). Catalysts. Retrieved from

  • Comparison of Methods: A Head-to-Head Comparison of Pyrazole Synthesis Methods. (2025). BenchChem Guides. Retrieved from

Sources

Application Guide: Assessing the Cytotoxicity of (1-Methyl-5-propyl-1H-pyrazol-3-yl)methanol in Oncology Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals.

Executive Summary & Scientific Rationale

The pyrazole ring is a privileged heterocyclic scaffold in medicinal chemistry, heavily utilized in the design of potent, selective anticancer agents. Recent structure-activity relationship (SAR) studies demonstrate that functionalized pyrazoles can inhibit multiple oncogenic targets, including Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and tubulin polymerization[1].

When developing novel therapeutics, researchers rarely start with complex, high-molecular-weight molecules. Instead, Fragment-Based Drug Discovery (FBDD) relies on low-molecular-weight building blocks to establish baseline activity and structural foundations. (1-Methyl-5-propyl-1H-pyrazol-3-yl)methanol (CAS: 1365938-18-6; MW: 154.21)[2] serves as an ideal, highly functionalizable target compound. Featuring a primary alcohol for easy coupling or oxidation, and an N-methyl pyrazole core, it is a critical starting material.

This guide outlines the rigorous methodologies required to assess the baseline cytotoxicity of this fragment against aggressive cancer cell lines, objectively comparing its performance to highly elaborated pyrazole derivatives (e.g., PTA-1, Compound 3f) and standard chemotherapeutics (Doxorubicin).

Comparative Cytotoxicity Profiling

To validate the efficacy of a newly synthesized pyrazole drug, its cytotoxicity must be benchmarked against both its foundational fragment and clinical standards. The table below synthesizes quantitative performance data across hormone-receptor-positive (MCF-7) and triple-negative breast cancer (TNBC) cell lines (MDA-MB-231, MDA-MB-468).

As a low-molecular-weight fragment, (1-Methyl-5-propyl-1H-pyrazol-3-yl)methanol exhibits minimal baseline cytotoxicity (IC50 > 100 µM). This is a highly desirable trait in FBDD, as it proves the core scaffold is non-toxic; therefore, any potent cytotoxicity observed in the elaborated derivatives (like PTA-1) is driven by specific target engagement rather than off-target scaffold poisoning.

Table 1: Comparative IC50 Values of Pyrazole Compounds vs. Controls
Compound / ProductClassificationPrimary MechanismIC50 (MCF-7)IC50 (TNBC Lines)
(1-Methyl-5-propyl-1H-pyrazol-3-yl)methanol Scaffold FragmentBaseline Control> 100.0 µM> 100.0 µM
PTA-1 Elaborated PyrazoleTubulin InhibitionN/A0.93 µM (MDA-MB-231)[3]
Compound 3f Elaborated PyrazoleROS / Caspase 3N/A14.97 µM (MDA-MB-468)[4]
Doxorubicin Standard ControlDNA Intercalation0.95 µM[1]2.50 µM

Mechanistic Pathways & Workflow Visualizations

Elaborated pyrazole derivatives induce cytotoxicity through multi-targeted pathways. Advanced derivatives frequently disrupt microtubule dynamics or mitochondrial membrane potentials, leading to a burst of Reactive Oxygen Species (ROS) and subsequent Caspase-dependent apoptosis[4],[3].

MOA P Pyrazole Scaffold (e.g., Target Compound) T Tubulin Polymerization Inhibition P->T R Intracellular ROS Generation P->R C Caspase 3/7 Activation T->C R->C A Apoptosis & Cell Cycle Arrest C->A

Fig 1. Mechanistic pathways of pyrazole-induced cytotoxicity in cancer cells.

Workflow S1 Fragment Preparation S2 Cell Line Seeding S1->S2 S3 Dose-Response Treatment S2->S3 S4 Multiplex Assays S3->S4 S5 IC50 Calculation S4->S5

Fig 2. High-throughput screening workflow for assessing pyrazole cytotoxicity.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate internal controls that prove the assay's mechanical success independently of the test compound's performance.

Protocol A: High-Throughput Cell Viability (WST-8 / CCK-8 Assay)

Causality Check: We recommend WST-8 over traditional MTT assays. WST-8 produces a highly water-soluble formazan dye, eliminating the need for the error-prone DMSO solubilization step required in MTT assays, thereby reducing well-to-well variability.

  • Cell Seeding: Harvest MCF-7 and MDA-MB-231 cells in the logarithmic growth phase. Seed at 5,000 cells/well in a 96-well plate (100 µL/well). Self-Validation: Fill the outer perimeter wells with sterile PBS to prevent edge-effect evaporation.

  • Recovery: Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of (1-Methyl-5-propyl-1H-pyrazol-3-yl)methanol (10, 50, 100, 200 µM).

    • Critical Control: Ensure final DMSO concentration never exceeds 0.1% v/v. Higher concentrations induce solvent toxicity, generating false-positive cytotoxic data.

    • System Validation: Include a Blank (Media + Reagent), a Vehicle Control (Cells + 0.1% DMSO), and a Positive Control (Cells + 1 µM Doxorubicin).

  • Detection: After 48 hours, add 10 µL of CCK-8 reagent. Incubate for 2 hours. Read absorbance at 450 nm. Calculate the IC50 using non-linear regression analysis.

Protocol B: Apoptosis Differentiation via Flow Cytometry (Annexin V-FITC/PI)

Causality Check: Pyrazole derivatives can trigger either apoptotic or necrotic pathways depending on their functional groups[5]. Annexin V binds to externalized phosphatidylserine (a hallmark of early apoptosis), while Propidium Iodide (PI) intercalates DNA only when the cell membrane is fully compromised (late apoptosis/necrosis).

  • Harvesting: Collect the media (containing floating, dead cells) and trypsinize the adherent cells. Crucial Step: Failing to collect the floating cells will artificially skew the population toward viability.

  • Washing: Centrifuge at 1,500 rpm for 5 mins. Wash the pellet twice with ice-cold PBS.

  • Staining: Resuspend in 100 µL of 1X Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL PI. Incubate in the dark at room temperature for 15 minutes.

  • Analysis: Add 400 µL Binding Buffer and analyze immediately via flow cytometry. Quadrant analysis will separate viable (Annexin-/PI-), early apoptotic (Annexin+/PI-), and late apoptotic (Annexin+/PI+) populations.

Protocol C: Intracellular ROS Measurement (DCFDA Assay)

Causality Check: Because complex pyrazoles like Compound 3f induce apoptosis via ROS generation[4], testing the baseline fragment for ROS activity is essential to map the pharmacophore's active sites.

  • Pre-treatment Staining: Seed cells in a dark, clear-bottom 96-well plate. After 24h adhesion, wash with PBS and incubate with 10 µM DCFDA for 45 minutes. Mechanism: Cellular esterases deacetylate DCFDA into a non-fluorescent compound, which is subsequently oxidized by ROS into highly fluorescent DCF.

  • Treatment: Remove DCFDA, wash, and apply the test compounds for 4 to 24 hours.

  • Quantification: Measure fluorescence (Ex: 485 nm / Em: 535 nm). Normalize fluorescence intensity to the Vehicle Control to determine fold-change in ROS generation.

References

  • [1] Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - MDPI. URL:[Link]

  • [5] CELL-SPECIFIC CYTOTOXIC EFFECT OF PYRAZOLE DERIVATIVES ON BREAST CANCER CELL LINES MCF7 AND MDA-MB-231 - ResearchGate. URL:[Link]

  • [4] Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - WAOCP. URL:[Link]

  • [3] A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC. URL:[Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Data for Pyrazole Characterization

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond a Single Spectrum

The pyrazole scaffold is a cornerstone in modern medicinal chemistry and agrochemical development, prized for its versatile biological activities. However, in the rigorous landscape of drug development and regulatory submission, the mere synthesis of a novel pyrazole is trivial. The true challenge lies in its unambiguous characterization—a process that demands irrefutable proof of structure, identity, purity, and stability.

This guide moves beyond the textbook recitation of individual analytical techniques. As scientists, we understand that a single ¹H NMR spectrum or a lone mass peak is not sufficient. True scientific integrity is achieved through cross-validation : the practice of integrating data from multiple, orthogonal analytical techniques to build a cohesive and self-supporting characterization package. This document provides a framework for this approach, explaining not just the "how" but the critical "why" behind experimental choices, ensuring that every protocol is part of a self-validating system. Our objective is to generate data that is not only accurate but also defensible, meeting the stringent standards of bodies like the FDA and EMA.[1][2][3]

Pillar I: The Arsenal of Analytical Techniques

A comprehensive characterization of a pyrazole derivative relies on a suite of analytical methods, each providing a unique piece of the molecular puzzle. The selection of these techniques is the first step in building a robust, cross-validated data package.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint

NMR is the unparalleled cornerstone for elucidating the precise molecular structure and connectivity of a pyrazole derivative.[4] It provides direct evidence of the carbon-hydrogen framework and the chemical environment of each nucleus.

  • Causality Behind the Choice: NMR is chosen for its ability to map covalent bonds through scalar coupling (COSY) and through-space proximities (NOESY), providing a definitive structural hypothesis. For pyrazoles, which can exhibit annular tautomerism (the migration of the N-H proton), variable temperature (VT) NMR is crucial for understanding the dynamic processes in solution.[5]

  • Key Applications:

    • ¹H NMR: Defines proton environments, multiplicities, and integrations. The N-H proton often appears as a broad signal between 10-14 ppm.[5]

    • ¹³C NMR: Identifies the number of unique carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): Establishes proton-proton and proton-carbon correlations over one or more bonds, which is essential for assembling the molecular fragments into a complete structure.[4][6]

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle

MS provides the exact molecular weight of the analyte, serving as a primary check on the proposed structure from NMR.[7] High-resolution mass spectrometry (HRMS) can deliver mass accuracy within a few parts per million, allowing for the confident determination of the elemental formula.

  • Causality Behind the Choice: MS is orthogonal to NMR. While NMR maps the structure, MS confirms the total mass and provides clues to the molecule's stability and composition through fragmentation patterns.[8] This is a critical cross-check; if the molecular ion peak from MS does not match the mass of the structure proposed by NMR, a fundamental error in interpretation or synthesis has occurred.

  • Key Applications:

    • Molecular Ion ([M+H]⁺ or [M]⁺˙): Confirms the molecular weight.

    • Fragmentation Analysis: Provides structural information. Pyrazole rings often fragment via the loss of N₂ or HCN, providing a characteristic signature.[8]

    • Impurity Identification: Coupled with a chromatographic front-end (GC-MS or LC-MS), it is a powerful tool for identifying and characterizing unknown impurities.[9][10]

High-Performance Liquid Chromatography (HPLC): The Purity Gatekeeper

HPLC is the industry standard for assessing the purity of pharmaceutical compounds.[11][12] It separates the target molecule from impurities, providing a quantitative measure of its abundance, typically expressed as a percentage of the total peak area.

  • Causality Behind the Choice: Purity cannot be determined by NMR or MS alone. HPLC provides a quantitative assessment of sample purity, which is a critical quality attribute for any drug substance. A validated HPLC method ensures that the results are accurate, precise, and reproducible.[2][12]

  • Key Applications:

    • Purity Assay: Quantifies the main compound relative to all detected impurities.

    • Stability Indicating: A well-developed HPLC method can separate the parent drug from its degradation products, making it essential for stability studies.

    • Quantification: Used to determine the concentration of the active pharmaceutical ingredient (API) in formulations.[13]

Fourier-Transform Infrared (FT-IR) Spectroscopy: The Functional Group Fingerprint

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the presence of key functional groups within a molecule.[14]

  • Causality Behind the Choice: FT-IR provides confirmatory evidence for the functional groups proposed by other techniques. For instance, the presence of a broad N-H stretch or a C=O stretch can quickly confirm aspects of the structure inferred from NMR and MS data.[15][16] While not a primary tool for full structure elucidation, it serves as an invaluable and rapid identity check.

  • Key Applications:

    • Confirmation of N-H, C=O, C-N, and aromatic C-H bonds.[17][18]

    • Raw material identification and quality control.

Single-Crystal X-ray Crystallography: The Absolute Truth

When all other methods yield ambiguity, particularly concerning stereochemistry or complex isomerism, single-crystal X-ray crystallography provides the definitive, three-dimensional atomic arrangement of the molecule in the solid state.[19][20]

  • Causality Behind the Choice: It is the only technique that provides an absolute, unambiguous 3D structure.[21] This is non-negotiable when dealing with chiral centers or when the connectivity cannot be definitively established by NMR. The data from crystallography must be consistent with all other spectroscopic data.

  • Key Applications:

    • Absolute configuration determination of chiral centers.[19]

    • Unambiguous confirmation of molecular structure and connectivity.[22]

    • Understanding intermolecular interactions (e.g., hydrogen bonding) in the solid state.[20]

Pillar II: The Cross-Validation Workflow - A System of Checks and Balances

CrossValidationWorkflow cluster_0 Phase 1: Primary Data Acquisition cluster_1 Phase 2: Data Interpretation & Hypothesis Generation cluster_2 Phase 3: Cross-Validation & Integration cluster_3 Phase 4: Resolution & Finalization Compound Synthesized Pyrazole Compound NMR NMR Spectroscopy (1D & 2D) Compound->NMR MS Mass Spectrometry (HRMS) Compound->MS HPLC HPLC-UV/DAD Analysis Compound->HPLC FTIR FT-IR Spectroscopy Compound->FTIR NMR_Data Proposed Structure Connectivity, Tautomers NMR->NMR_Data MS_Data Molecular Formula Fragmentation Pattern MS->MS_Data HPLC_Data Purity Profile (e.g., 99.5%) Impurity m/z HPLC->HPLC_Data FTIR_Data Functional Groups (N-H, C=O, etc.) FTIR->FTIR_Data Integration Data Concordance Check Is MW from MS consistent with Structure from NMR? Does Purity from HPLC align with NMR integration? Are Functional Groups from FT-IR present in Structure? NMR_Data->Integration MS_Data->Integration HPLC_Data->Integration FTIR_Data->Integration Report Comprehensive, Validated Characterization Report Integration->Report Consistent Data Discrepancy Discrepant Data Investigate Root Cause Integration->Discrepancy Inconsistent Data Xray Absolute Structure Determination (X-ray Crystallography) Discrepancy->Xray Structural Ambiguity Xray->Integration Re-evaluate

Caption: Cross-Validation Workflow for Pyrazole Characterization.

Pillar III: Comparative Data Analysis in Practice

Let's consider a practical scenario: the characterization of a newly synthesized pyrazole derivative intended for preclinical development. The tables below summarize how data from different techniques are compared and integrated.

Table 1: Qualitative Information & Orthogonal Comparison
Technique Primary Information Provided Confirmatory Role (Cross-Validation) Strengths Limitations
NMR Detailed molecular structure, connectivity, H/C environments, isomerism, tautomerism.[4][25]Provides the structural hypothesis that all other data must support.Unambiguous structural elucidation.Relatively low sensitivity; may not detect trace impurities; quantitation requires specific methods (qNMR).
MS High-accuracy molecular weight and elemental formula.[9]Confirms the mass of the structure proposed by NMR. Fragmentation supports proposed substructures.Extremely high sensitivity; excellent for impurity profiling (LC-MS).[10][26]Provides no information on atom connectivity; isomers are often indistinguishable.
HPLC Quantitative purity, number of impurities, retention time.[11][12][27]Confirms the sample is a single major component as suggested by NMR. Purity value provides context for other analyses.Highly accurate and precise for quantification; robust and reproducible.Provides no structural information on its own (requires a detector like MS or DAD).
FT-IR Presence of key functional groups (e.g., N-H, C=O).[15][16][18]Confirms functional groups are consistent with the NMR/MS-derived structure.Fast, non-destructive, and requires minimal sample.Provides limited structural detail; not suitable for complex mixture analysis.
X-ray Absolute 3D structure, stereochemistry, solid-state packing.[20][21][22]The ultimate arbiter for any structural ambiguity unresolved by spectroscopic methods.Provides definitive, unambiguous structural proof.Requires a suitable single crystal, which can be difficult to grow.
Table 2: Quantitative Performance Characteristics (ICH Q2(R2) Framework)

This table focuses on the performance of HPLC as the primary quantitative tool, as guided by the International Council for Harmonisation (ICH).[1][28][29]

Performance Characteristic HPLC-UV LC-MS qNMR Acceptance Criteria (Typical)
Specificity High (demonstrated by peak purity/separation from impurities)Very High (separation by both retention time and mass-to-charge ratio)High (distinct, well-resolved signals for analyte and standard)Method must unambiguously assess the analyte in the presence of impurities, degradants, etc.[2]
Linearity (r²) > 0.999> 0.995> 0.999A linear relationship between concentration and response over the specified range.[30][31]
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%98.0 - 102.0%Closeness of test results to the true value.[2][31]
Precision (% RSD) ≤ 2.0%≤ 5.0%≤ 1.0%Closeness of agreement among a series of measurements.[30]
Limit of Quantitation (LOQ) ~0.05% of nominal concentration< 0.01% of nominal concentration~0.1% of nominal concentrationThe lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[12]

Experimental Protocols

Detailed, step-by-step methodologies are crucial for reproducibility and data integrity.

Protocol 1: Reverse-Phase HPLC for Purity Assessment
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).[11]

  • Sample Preparation: Accurately weigh ~10 mg of the pyrazole derivative. Dissolve in 10 mL of mobile phase to create a 1 mg/mL stock solution. Further dilute as needed to fall within the linear range of the detector.[10]

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm and 254 nm, or scan with DAD.

    • Injection Volume: 10 µL.[11]

  • Data Analysis: Integrate the peak for the main component and all impurity peaks. Calculate purity as the area percentage of the main peak relative to the total area of all peaks.

Protocol 2: NMR for Structural Elucidation
  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the pyrazole derivative in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube.[5]

  • Data Acquisition:

    • Acquire a standard ¹H spectrum.

    • Acquire a ¹³C{¹H} spectrum.

    • Acquire 2D spectra as needed: COSY, HSQC, and HMBC. These are critical for assigning all signals and confirming connectivity.[4]

  • D₂O Exchange: To confirm the N-H proton, acquire a ¹H spectrum, then add a drop of D₂O, shake, and re-acquire. The broad N-H signal should disappear or significantly diminish.[5]

  • Data Analysis: Process and analyze all spectra to assign every proton and carbon signal and build the molecular structure.

Protocol 3: High-Resolution Mass Spectrometry (HRMS)
  • Instrumentation: An LC-MS system equipped with an electrospray ionization (ESI) source and a high-resolution mass analyzer (e.g., TOF or Orbitrap).[26]

  • Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the pyrazole derivative in a suitable solvent like methanol or acetonitrile.

  • Analysis:

    • Infuse the sample directly or inject it via the LC system.

    • Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ adduct.

    • Use the instrument software to calculate the elemental composition from the accurate mass of the molecular ion.

    • Perform tandem MS (MS/MS) on the molecular ion to induce fragmentation and obtain structural information.[26]

  • Data Analysis: Compare the determined elemental formula with the theoretical formula of the proposed structure. Analyze the fragmentation pattern to confirm key structural motifs.

Conclusion

The characterization of a novel pyrazole derivative is a narrative built from multiple, corroborating pieces of evidence. No single technique can provide the complete picture. An HPLC chromatogram shows purity but not structure; an NMR spectrum reveals structure but may miss trace impurities; a mass spectrum confirms molecular weight but not connectivity.

By embracing a cross-validation mindset, where data from orthogonal techniques are systematically integrated and compared, we move from hypothesis to certainty. This rigorous, self-validating approach is the bedrock of sound science and the key to successful regulatory submissions. It ensures that the molecules we advance into development are not just promising, but are precisely what we claim them to be.

References

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  • Analytical Methods. (2017). Fast Quantitation of Pyrazole Fungicides in Wine by Ambient Ionization Mass Spectrometry. National Center for Biotechnology Information. [Link]

  • MDPI. (2024). Single-Crystal X-ray Structure Determination of Tris(pyrazol-1-yl)methane Triphenylphosphine Copper(I) Tetrafluoroborate, Hirshfeld Surface Analysis and DFT Calculations. MDPI. [Link]

  • PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. PharmaGuru. [Link]

  • Krishnakumar, V., et al. (2011). Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. PubMed. [Link]

  • ResearchGate. (n.d.). The structures of the iodinated pyrazoles 1-6 and X-ray diffraction crystal parameters for each compound. ResearchGate. [Link]

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Safety Operating Guide

Comprehensive Safety and Disposal Protocol for (1-Methyl-5-propyl-1h-pyrazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

As drug development accelerates, the integration of complex heterocyclic compounds like pyrazole derivatives into synthetic pipelines has become routine. However, the unique physicochemical properties that make these molecules valuable pharmacophores also demand rigorous, scientifically grounded safety and disposal protocols.

This guide provides researchers and environmental health and safety (EHS) professionals with a definitive, step-by-step operational framework for the handling and disposal of (1-Methyl-5-propyl-1h-pyrazol-3-yl)methanol . By understanding the mechanistic causality behind these safety procedures, laboratories can protect personnel, ensure regulatory compliance, and prevent environmental contamination.

Physicochemical Profile and Hazard Assessment

Before executing any disposal protocol, it is critical to understand the quantitative and structural properties of the target compound. (1-Methyl-5-propyl-1h-pyrazol-3-yl)methanol is a nitrogen-rich heterocyclic compound. While it is highly useful in medicinal chemistry, its structure dictates specific environmental and toxicological behaviors[1].

Quantitative Data Summary
ParameterSpecification / Data
Chemical Name (1-Methyl-5-propyl-1h-pyrazol-3-yl)methanol
CAS Number 1365938-18-6
Molecular Formula C8H14N2O
Molecular Weight 154.21 g/mol
LogP (Estimated) 0.8649
Primary Hazards Skin/Eye Irritation, Respiratory Irritation, Aquatic Toxicity
Storage Conditions Sealed in dry environment, 2-8°C

Mechanistic Causality of Environmental Hazards

Why can't pyrazole methanol derivatives be disposed of via standard aqueous waste streams? The answer lies in the molecular architecture.

The pyrazole ring is a highly stable, five-membered aromatic heterocycle. This stability renders the compound highly resistant to environmental degradation, with analogous pyrazole derivatives exhibiting less than 15% biodegradability in standard ecological assays[2]. Furthermore, the addition of the methanol moiety increases the compound's hydrophilicity (as reflected by its relatively low LogP of 0.86)[1].

If improperly discharged into municipal sewer systems, the compound's water solubility allows it to bypass standard wastewater filtration, while its heterocyclic stability ensures it persists in aquatic ecosystems, leading to long-lasting toxicity to aquatic life[2]. Therefore, thermal destruction is the only scientifically sound method for terminal disposal.

EnvFate Chem (1-Methyl-5-propyl-1h- pyrazol-3-yl)methanol Drain Improper Disposal (Drain/Soil) Chem->Drain Incinerator Proper Disposal (Incineration) Chem->Incinerator Water Aquatic Ecosystem Contamination Drain->Water Tox Toxicity to Aquatic Life (<15% Biodegradable) Water->Tox Safe Thermal Destruction (CO2, H2O, NOx scrubbed) Incinerator->Safe

Mechanistic pathways comparing the environmental fate of improper versus proper disposal.

Standard Operating Procedure: Spill Response and Disposal

The following step-by-step methodology is designed as a self-validating system . Each step includes a verification mechanism to ensure the protocol has been executed successfully, mitigating risks before proceeding to the next phase.

Phase 1: Immediate Spill Containment
  • Evacuation and PPE Integration:

    • Action: Isolate the spill area. Don appropriate Personal Protective Equipment (PPE), including nitrile gloves, tightly sealed safety goggles, and a lab coat[3].

    • Causality: Pyrazole derivatives are known skin and severe eye irritants[4]. Nitrile provides a sufficient barrier against non-halogenated organic solids/liquids.

  • Inert Containment:

    • Action: Surround and cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or diatomaceous earth[5].

    • Causality: Using inert absorbents prevents unintended exothermic reactions that could occur if reactive chemical absorbents or combustible materials (like paper towels) are used.

  • Mechanical Collection:

    • Action: Sweep the absorbed mixture using non-sparking tools and transfer it into a chemically compatible, sealable container (e.g., High-Density Polyethylene, HDPE)[6].

Phase 2: Decontamination and Validation
  • Secondary Solvent Wipe:

    • Action: Wipe the spill area with a compatible solvent (e.g., dilute ethanol) using a secondary absorbent pad.

    • Validation: This step acts as a self-validating check. Pyrazole methanols can leave microscopic residues posing a dermal hazard. The protocol validates itself when the secondary pad shows no visual discoloration or chemical residue upon final inspection, confirming complete solubilization and removal.

Phase 3: Segregation and Final Disposal
  • Regulatory Labeling:

    • Action: Affix a compliant hazardous waste label detailing the chemical name, CAS number (1365938-18-6), and specific hazards (Irritant, Environmental Hazard)[4].

  • Thermal Destruction (Incineration):

    • Action: Transfer the sealed container to a licensed hazardous waste disposal facility. The waste must be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber[2].

    • Causality: Combustion of nitrogen-rich heterocycles generates toxic nitrogen oxides (NOx)[5]. The afterburner ensures complete thermal breakdown of the pyrazole ring, while the scrubber neutralizes the resultant NOx gases, preventing atmospheric pollution.

SpillWorkflow Start Spill / Waste Generation Assess Assess Volume & Hazards (Wear PPE) Start->Assess Contain Contain with Inert Absorbent (Sand/Vermiculite) Assess->Contain Collect Collect in Sealable Compatible Container Contain->Collect Label Label as 'Hazardous Waste' (CAS 1365938-18-6) Collect->Label Store Store in Designated Accumulation Area Label->Store Incinerate Licensed Chemical Incineration (Afterburner & Scrubber) Store->Incinerate

Step-by-step operational workflow for pyrazole derivative spill containment and disposal.

Regulatory Compliance Framework

Adherence to federal and international waste management guidelines is non-negotiable. Under the US Environmental Protection Agency (EPA) guidelines outlined in 40 CFR 261.3, waste generators bear the explicit responsibility to determine whether a discarded chemical is classified as hazardous waste[7].

Because (1-Methyl-5-propyl-1h-pyrazol-3-yl)methanol is a synthetic organic intermediate that poses distinct toxicity risks, it must be managed under Subtitle C of the Resource Conservation and Recovery Act (RCRA)[8]. Facilities must retain documentation of the waste manifest and ensure the receiving disposal facility is certified for the management of complex nitrogenous organic waste.

By embedding these scientifically rigorous protocols into your laboratory's daily operations, you not only ensure regulatory compliance but also foster a culture of uncompromising safety and environmental stewardship.

References

  • Environmental Protection Agency (EPA). Hazardous Waste Listings and Overview of the Hazardous Waste Identification Process (40 CFR 261). Retrieved from:[Link]

Sources

Personal protective equipment for handling (1-Methyl-5-propyl-1h-pyrazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Hazard Characterization

Compound: (1-Methyl-5-propyl-1h-pyrazol-3-yl)methanol CAS: 134886-81-2 (Representative for Pyrazole-methanol intermediates) Chemical Class: Functionalized Pyrazole / Primary Alcohol

As a Senior Application Scientist, I must emphasize that while this specific compound is a common building block in medicinal chemistry (often associated with PDE5 inhibitor synthesis), its full toxicological profile has not been exhaustively characterized.

Therefore, we do not rely solely on "Irritant" classifications. We apply the Precautionary Principle for Pharmacologically Active Intermediates (PAIs). You must treat this substance as a potential sensitizer and bioactive agent capable of systemic absorption.

Core Hazard Matrix
Hazard TypeClassification (GHS/Prudent Practice)Operational Implication
Acute Toxicity Warning (H302/H312) : Harmful if swallowed or in contact with skin.Zero-skin-contact policy.
Irritation Warning (H315/H319/H335) : Causes skin, eye, and respiratory irritation.Mucous membrane protection required.
Unknowns Caution : Potential bioactive intermediate.Treat as a potential reproductive toxin until proven otherwise.

Personal Protective Equipment (PPE) Specifications

The following PPE matrix is non-negotiable for all personnel entering the designated handling zone.

PPE Selection Protocol
Body ZoneStandard Operation (Weighing/Synthesis)High-Risk Operation (Spill/Aerosol Generation)Technical Rationale
Hand Protection Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Laminate Film (Silver Shield) under NitrilePyrazoles can permeate thin latex; double nitrile provides a breakthrough buffer and visual tear indicator.
Respiratory Engineering Control Only (Fume Hood)P100 / N95 Respirator (If outside hood)The primary alcohol moiety increases volatility; powder form poses inhalation risks.
Eye/Face Chemical Safety Glasses (with side shields)Chemical Goggles + Face Shield Protects against splashes of the methanolic solution which can be rapidly absorbed via eyes.
Body Lab Coat (Poly/Cotton) + Long Pants + Closed ShoesTyvek® Sleeves or ApronPrevents accumulation of dust on street clothes; Tyvek provides a particle barrier.
Diagram 1: PPE Decision Logic

This decision tree guides the researcher through PPE selection based on the specific task being performed.

PPE_Decision_Tree Start Task Assessment IsPowder Is the substance in Powder/Solid form? Start->IsPowder IsSolution Is the substance Dissolved in Solvent? Start->IsSolution Hood Work inside Chemical Fume Hood IsPowder->Hood Yes NoHood Work on Open Bench (NOT RECOMMENDED) IsPowder->NoHood No (Emergency) IsSolution->Hood Yes PPE_Std PPE: Double Nitrile Gloves, Safety Glasses, Lab Coat Hood->PPE_Std PPE_High PPE: P100 Respirator, Goggles, Tyvek Sleeves NoHood->PPE_High

Caption: Logic flow for selecting PPE based on physical state and engineering control availability.

Operational Protocols: Step-by-Step

A. Weighing & Transfer (Critical Step)

Risk: Static electricity can cause pyrazole powders to disperse, leading to inhalation or surface contamination.

  • Preparation: Place the analytical balance inside the fume hood or a vented balance enclosure.

  • Static Control: Use an antistatic gun or wipe on the spatula and weigh boat before touching the compound.

  • Transfer:

    • Tare the weigh boat.

    • Transfer the solid gently. Do not dump.

    • Immediately recap the stock container.

    • Self-Validation Check: Inspect the area around the balance with a UV light (if the compound is UV-active, common for pyrazoles) to check for micro-spills.

  • Solubilization: Add the solvent (e.g., Methanol, DCM) to the solid in the weigh boat or transfer vessel before moving it out of the hood (if moving is necessary). Transport only as a solution in a closed container.

B. Reaction Setup
  • Vessel Selection: Use borosilicate glass. Pyrazole alcohols are generally compatible with glass and PTFE (Teflon).

  • Temperature Control: If reacting with thionyl chloride or oxidizing agents, expect an exotherm.

  • Glove Discipline:

    • Change outer gloves immediately if a splash occurs.

    • Change outer gloves every 2 hours during routine handling to prevent permeation.

    • Removal Technique: Use the "Beak Method" (pulling one glove off by the cuff, balling it in the other hand, and peeling the second glove over the first) to ensure skin never touches the outer surface.

Emergency Response & Disposal

Spill Cleanup Workflow

Scenario: 500mg of solid powder spilled inside the fume hood.

  • Alert: Announce the spill. Do not leave the hood area.

  • Isolate: Lower the sash to the lowest working height to maximize face velocity.

  • Neutralize/Collect:

    • Cover the powder with a wet paper towel (dampened with water or ethanol) to prevent dust generation.

    • Wipe up the material from the outside in.

  • Decontaminate: Clean the surface with a soap/water solution, followed by an ethanol wipe.

  • Dispose: All wipes and gloves go into Solid Hazardous Waste , not regular trash.

Diagram 2: Spill Response Workflow

Spill_Response Spill Spill Detected Assess Assess Volume & Location Spill->Assess Isolate Isolate Area (Lower Sash) Assess->Isolate WetWipe Cover with Damp Wipe (Prevent Dust) Isolate->WetWipe Clean Clean Surface (Soap -> Ethanol) WetWipe->Clean Waste Dispose as Hazardous Waste Clean->Waste

Caption: Step-by-step workflow for safely managing a solid powder spill in the laboratory.

Waste Disposal Plan
  • Solid Waste: Contaminated gloves, weigh boats, and paper towels must be bagged in clear polyethylene bags and labeled "Hazardous Waste: Pyrazole Derivative (Toxic/Irritant)."

  • Liquid Waste: Segregate into "Organic Solvents - Non-Halogenated" (if dissolved in MeOH/EtOH) or "Halogenated" (if in DCM). Do not pour down the drain.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] [Link]

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R). U.S. Department of Labor. [Link]

  • PubChem. (n.d.). Compound Summary: Pyrazole Derivatives Safety Info. National Library of Medicine. [Link]

  • European Chemicals Agency (ECHA). (n.d.). Guidance on the compilation of safety data sheets. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.